methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-4-nitropyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(8)7(10)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKAHOXOYKYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374970 | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-76-6 | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a reliable synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.
Introduction
Pyrrole-2-carboxylic acid derivatives are significant scaffolds in the development of novel therapeutic agents. The introduction of a nitro group and N-methylation can modulate the electronic and steric properties of the molecule, influencing its biological activity and material characteristics. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including analogues of antimicrobial agents like Lexitropsin and distamycin.[1][2] A thorough understanding of its synthesis and characterization is paramount for its effective utilization in research and development.
Synthesis of this compound
The primary synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
Synthetic Strategy: Fischer-Speier Esterification
The most common and efficient method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a well-established and reliable method for producing esters.
Caption: Synthetic workflow for the esterification of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
Experimental Protocol
This protocol is adapted from a general procedure for the esterification of pyrrole-2-carboxylic acid derivatives.
Materials:
-
1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid
-
Absolute Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid in an excess of absolute methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | |
| Molecular Weight | 184.15 g/mol | |
| Appearance | Solid | |
| CAS Number | 13138-76-6 |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the N-methyl, O-methyl, and pyrrole ring protons.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands.
-
C-H stretch: Absorptions for aromatic and aliphatic C-H bonds.
-
C-N stretch: Vibrations associated with the pyrrole ring.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of this compound (184.15 g/mol ).
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute toxicant if swallowed. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined Fischer-Speier esterification protocol offers a reliable method for its preparation, and the described analytical techniques are essential for verifying its structure and purity. This information is intended to support researchers and scientists in the effective synthesis and utilization of this important chemical intermediate.
References
-
PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Tang, Y. (n.d.). Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. LinkedIn. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). Methyl(1-methyl-4-(1-methyl-4-nitro-2-pyrrolamido)-2-pyrrolecarboxylate). Wiley. Retrieved January 6, 2026, from [Link]
- Zhang, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Retrieved January 6, 2026, from [Link]
Sources
methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted pyrrole, it belongs to a class of compounds renowned for their diverse biological activities, including antibacterial and anticancer properties.[1][2][3] The presence of both an electron-withdrawing nitro group and a versatile ester functional group on the N-methylated pyrrole core makes this molecule a valuable and strategic building block for the synthesis of more complex molecular architectures.[4] Notably, its derivatives are key precursors to DNA minor groove-binding agents such as lexitropsins and distamycin analogs, which have demonstrated potent antimicrobial activities.[5][6]
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the molecule's physicochemical properties, outlines a logical synthetic strategy with detailed protocols, explores its spectroscopic signature, and maps its chemical reactivity. The causality behind experimental choices is explained, providing field-proven insights to empower researchers in their own investigations.
Molecular Overview and Physicochemical Properties
The structure of this compound is characterized by a five-membered aromatic pyrrole ring. The ring is substituted at four distinct positions: an N-methylation at position 1, a methyl ester group at position 2, and a nitro group at position 4. This substitution pattern dictates the molecule's electronic properties and reactivity. The N-methyl group is a weak electron-donating group, while the methyl ester and, more significantly, the nitro group are strong electron-withdrawing groups. This electronic push-pull system renders the pyrrole ring relatively electron-deficient compared to its unsubstituted parent, influencing its behavior in chemical reactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 13138-76-6 | [7] |
| Molecular Formula | C₇H₈N₂O₄ | [7] |
| Molecular Weight | 184.15 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 305.2 °C | [7] |
| Density | 1.36 g/cm³ | [7] |
| Vapor Pressure | 0.000831 mmHg at 25°C | [7] |
| SMILES | COC(=O)c1cc(cn1C)=O | |
| InChI Key | SEOKAHOXOYKYKS-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyrroles can be challenging, though well-established methods like the Paal-Knorr synthesis provide a foundational approach for forming the pyrrole core from 1,4-dicarbonyl compounds.[8][9][10] For a highly substituted target like this compound, a more practical approach involves the sequential functionalization of a simpler pyrrole precursor. The proposed pathway below leverages commercially available starting materials and proceeds in two high-yielding steps: N-methylation followed by regioselective nitration.
Causality in Experimental Design
The choice to perform N-methylation before nitration is a critical strategic decision. The N-H proton of the starting pyrrole is acidic and would interfere with the strongly acidic and oxidative conditions of nitration. Protecting the nitrogen as an N-methyl group circumvents this issue. Furthermore, the N-methyl group is an ortho-, para-director. While the ester at C2 is a meta-director and deactivating, the combined directing effects and the inherent reactivity of the pyrrole ring favor substitution at the C4 position, leading to the desired regioisomer.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Rationale: This slow addition controls the exothermic reaction and hydrogen gas evolution as the pyrrolide anion is formed.
-
Alkylation: After stirring for 1 hour at 0 °C, add iodomethane (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Rationale: Iodomethane is a potent electrophile for the Sₙ2 reaction with the nucleophilic pyrrolide anion. Using a slight excess ensures complete conversion.
-
Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-methylated intermediate.
Step 2: Synthesis of this compound
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent by adding fuming nitric acid (HNO₃, 1.1 equivalents) dropwise to acetic anhydride (Ac₂O) at -10 °C. Stir for 15 minutes. Rationale: This mixture forms acetyl nitrate, a milder and more selective nitrating agent than nitric/sulfuric acid, which is crucial for sensitive substrates like pyrroles.
-
Nitration Reaction: Dissolve the methyl 1-methyl-1H-pyrrole-2-carboxylate intermediate (1.0 equivalent) in acetic anhydride and cool the solution to -10 °C. Add the prepared acetyl nitrate solution dropwise, maintaining the internal temperature below -5 °C.
-
Reaction Monitoring: Stir the reaction at -10 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution. A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The key expected signatures are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | Pyrrole H (C3-H) | ~7.0-7.2 ppm (d) |
| Pyrrole H (C5-H) | ~7.8-8.0 ppm (d) | |
| N-CH₃ | ~3.9-4.1 ppm (s) | |
| O-CH₃ | ~3.8-3.9 ppm (s) | |
| ¹³C NMR | C=O (ester) | ~160-165 ppm |
| C4 (C-NO₂) | ~135-140 ppm | |
| Aromatic CH & C-COOCH₃ | ~110-130 ppm | |
| N-CH₃ | ~35-40 ppm | |
| O-CH₃ | ~50-55 ppm | |
| IR Spectroscopy | N-O stretch (asymmetric) | ~1500-1540 cm⁻¹ |
| N-O stretch (symmetric) | ~1330-1370 cm⁻¹ | |
| C=O stretch (ester) | ~1710-1730 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 184.05 |
Rationale for Predictions: In the ¹H NMR spectrum, the proton at C5 is expected to be significantly downfield due to the anisotropic effects of both the adjacent ester and the nitro group. The two pyrrole protons should appear as doublets due to coupling with each other. In the IR spectrum, the strong absorbances corresponding to the nitro and carbonyl groups are the most diagnostic features.
Chemical Reactivity and Derivatization Potential
This compound is a versatile intermediate. Its functional groups serve as handles for a variety of chemical transformations, enabling the generation of diverse compound libraries for drug discovery.
Key Transformations
-
Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to an amine. This transformation is fundamental for building the polyamide backbone of DNA-binding molecules.[6] It converts a strongly electron-withdrawing group into an electron-donating and nucleophilic group, dramatically altering the molecule's properties.
-
Ester Hydrolysis: Standard saponification conditions (e.g., using lithium hydroxide) can hydrolyze the methyl ester to the corresponding carboxylic acid.[11] This acid is a key intermediate itself and can be coupled with various amines to form amides, further expanding molecular diversity.[12]
Experimental Protocol: Nitro Group Reduction
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution, followed by the careful addition of concentrated hydrochloric acid (HCl). Rationale: SnCl₂ is a classic and reliable reducing agent for aromatic nitro groups under acidic conditions. A stoichiometric excess is required for the redox reaction.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8-9. Caution: This is an exothermic neutralization.
-
Extraction and Purification: Extract the resulting slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a synthetic precursor to high-value molecules. The nitro-pyrrole moiety is a recognized pharmacophore that enhances antibacterial activity.[13]
-
DNA-Binding Agents: The primary application is in the synthesis of lexitropsins, which are sequence-specific DNA minor groove-binding polyamides.[6] The reduction of the nitro group to an amine allows for the iterative coupling of these pyrrole units to create oligomers that can read the genetic code.
-
Antibacterial and Anticancer Agents: The introduction of nitro groups into the pyrrole nucleus has been shown to improve the minimal bactericidal concentration against both Gram-positive and Gram-negative bacteria.[1] Furthermore, some nitro-pyrrolomycins exhibit potent activity against colon and breast cancer cell lines while showing reduced toxicity to normal cells.[1] This highlights the potential of this scaffold in developing next-generation therapeutics.
Conclusion
This compound is more than a simple chemical entity; it is a strategically designed building block with significant potential. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers. The ability to readily convert its functional groups—particularly the reduction of the nitro group and manipulation of the ester—provides a direct and efficient route to complex molecules with profound biological activities. As the challenges of antimicrobial resistance and the need for novel cancer therapies grow, the importance of foundational scaffolds like this will only increase, paving the way for future discoveries in drug development.
References
- New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). [Source Not Available]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). National Center for Biotechnology Information.[Link]
-
Four-Component Synthesis of Dihydro-Nitropyrroles - Frontiers. (N.D.). Frontiers Media S.A.[Link]
-
Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem. (N.D.). National Center for Biotechnology Information.[Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (N.D.). MDPI.[Link]
-
1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem. (N.D.). National Center for Biotechnology Information.[Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022). MDPI.[Link]
-
Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. (N.D.). ResearchGate.[Link]
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017). [Source Not Available]
-
Pyrrole synthesis—four-component synthesis involving nitroalkanes,... - ResearchGate. (N.D.). ResearchGate.[Link]
-
bmse000357 Pyrrole-2-carboxylic Acid at BMRB. (N.D.). Biological Magnetic Resonance Bank.[Link]
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (N.D.). [Source Not Available]
-
Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (N.D.). National Center for Biotechnology Information.[Link]
-
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. (N.D.). MDPI.[Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. (N.D.). VLife Sciences.[Link]
-
Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - NIH. (N.D.). National Institutes of Health.[Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015). Royal Society of Chemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE | 13138-76-6 [chemicalbook.com]
- 6. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID CAS#: 13138-78-8 [amp.chemicalbook.com]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: A Predictive and Methodological Guide
Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic signature of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS: 13138-76-6, Molecular Formula: C₇H₈N₂O₄, Molecular Weight: 184.15 g/mol ). In the absence of a complete, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from analogous structures to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Detailed, field-proven protocols for data acquisition are provided to ensure researchers can generate high-quality, verifiable data. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the structural elucidation of substituted pyrrole scaffolds.
Introduction and Structural Framework
This compound is a highly substituted pyrrole, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The pyrrole ring is a core component of many biologically active molecules, and understanding the influence of its substituents is critical for confirming molecular identity and predicting physicochemical properties. The title compound features two strong electron-withdrawing groups (a nitro group at C4 and a methyl ester at C2) and an N-methyl group. This electronic arrangement creates a unique and predictable spectroscopic fingerprint.
Accurate structural confirmation is the bedrock of chemical research and development. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. When combined, they form a self-validating system for molecular characterization. This guide explains the causality behind the expected spectral features, providing a logical framework for interpretation.
Caption: Molecular structure with atom numbering for NMR correlation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms in a molecule. For the title compound, four distinct proton signals are expected, each providing specific structural information.
Predicted ¹H NMR Spectral Data
The pyrrole ring protons at the C3 and C5 positions are significantly influenced by the anisotropic and electronic effects of the substituents. Electron-withdrawing groups (EWGs) like nitro and ester groups deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (EDGs) have the opposite effect[1][2].
-
H-3: This proton is adjacent to two powerful EWGs (the C2-ester and C4-nitro groups). It is expected to be the most deshielded of the ring protons.
-
H-5: This proton is adjacent to the N-methyl group and the C4-nitro group. It will be deshielded, but less so than H-3.
-
N-CH₃: The N-methyl group is a characteristic singlet. Its position is influenced by its direct attachment to the heterocyclic ring. Data from the analogous N-Methylpyrrole-2-carboxylic acid can be used for estimation[3].
-
O-CH₃: The ester methyl group is also a singlet, typically found in the 3.7-3.9 ppm range.
The two ring protons, H-3 and H-5, are not adjacent and are expected to exhibit a small four-bond coupling (⁴J), appearing as sharp doublets.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-3 | 7.8 – 8.2 | Doublet (d) | 1H | ~2.0 |
| H-5 | 7.2 – 7.5 | Doublet (d) | 1H | ~2.0 |
| N-CH₃ | 3.9 – 4.1 | Singlet (s) | 3H | N/A |
| O-CH₃ | 3.8 – 3.9 | Singlet (s) | 3H | N/A |
Protocol for ¹H NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and instrument parameters is critical for resolving the closely spaced signals of aromatic protons.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its single solvent peak at 7.26 ppm, which is unlikely to overlap with analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample and lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow TMS peak shape (<0.5 Hz). Poor shimming can broaden peaks, obscuring the fine coupling between H-3 and H-5[1].
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters: Spectral width of 16 ppm, acquisition time of at least 2 seconds, relaxation delay of 2-5 seconds, and a 30-45 degree pulse angle.
-
Collect 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and measure the coupling constants for the observed doublets.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides direct information about the carbon skeleton of a molecule. Due to the molecule's lack of symmetry, seven distinct carbon signals are predicted.
Predicted ¹³C NMR Spectral Data
The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. Carbons attached to electronegative atoms (O, N) or electron-withdrawing groups are significantly deshielded and appear at higher ppm values[4][5][6].
-
C=O (Ester): Carbonyl carbons of esters are highly deshielded, typically appearing in the 160-170 ppm range.
-
C4 (C-NO₂): The carbon atom bearing the nitro group will be strongly deshielded.
-
C2 & C5: These α-carbons adjacent to the nitrogen atom are typically found at higher chemical shifts than the β-carbon (C3) in pyrrole systems[2]. The C2 carbon, also attached to the ester, will be the most deshielded ring carbon.
-
C3: This β-carbon will appear at the lowest chemical shift among the ring carbons.
-
N-CH₃ & O-CH₃: The methyl carbons will appear in the aliphatic region of the spectrum. The O-CH₃ is typically more deshielded (~52 ppm) than the N-CH₃ (~37 ppm).
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 160 – 165 |
| C4 | 145 – 150 |
| C2 | 135 – 140 |
| C5 | 125 – 130 |
| C3 | 110 – 115 |
| O-CH₃ | 51 – 54 |
| N-CH₃ | 36 – 39 |
Protocol for ¹³C NMR Data Acquisition
The low natural abundance (1.1%) of the ¹³C isotope necessitates different acquisition parameters compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR. Dissolve 25-50 mg of the compound in ~0.6 mL of CDCl₃.
-
-
Instrument Setup (100 MHz Spectrometer):
-
Lock and shim the instrument as described in the ¹H NMR protocol.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes ¹H-¹³C coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.
-
Key Parameters: Spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds.
-
Collect a larger number of scans (e.g., 512 to 2048) to compensate for the low sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Predicted IR Spectral Data
The spectrum will be dominated by strong absorptions from the two most polar functional groups: the ester carbonyl and the nitro group.
-
N-O Stretch (Nitro Group): Aromatic nitro compounds display two characteristic and intense stretching bands: an asymmetric stretch at higher wavenumber and a symmetric stretch at lower wavenumber[7][8][9].
-
C=O Stretch (Ester): This will be one of the most intense peaks in the spectrum. Its position near 1720 cm⁻¹ is characteristic of an α,β-unsaturated ester conjugated with the pyrrole ring.
-
C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹[10].
-
C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Predicted Position (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric N-O Stretch | Aromatic Nitro | 1515 – 1550 | Strong |
| Symmetric N-O Stretch | Aromatic Nitro | 1340 – 1370 | Strong |
| C=O Stretch | Conjugated Ester | 1715 – 1730 | Strong |
| C-H Stretch | Aromatic (Pyrrole Ring) | 3100 – 3150 | Medium |
| C-H Stretch | Aliphatic (CH₃) | 2950 – 3000 | Medium |
| C-O Stretch | Ester | 1250 – 1300 | Strong |
Protocol for FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Label the peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and offering insights into the structure.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecule is bombarded with high-energy electrons, forming an energetically unstable molecular ion (M⁺•) that subsequently fragments in predictable ways[11].
-
Molecular Ion (M⁺•): The molecular formula is C₇H₈N₂O₄. The nominal molecular weight is 184. The exact mass can be calculated for high-resolution mass spectrometry. The molecular ion is expected to be clearly visible.
-
Key Fragmentation Pathways: Fragmentation is often driven by the loss of stable neutral molecules or radicals. For this compound, the primary fragmentation points are the ester and nitro groups.
-
Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to a stable acylium ion at m/z 153[12][13].
-
Loss of a nitro radical (•NO₂): Aromatic nitro compounds frequently lose the NO₂ group, which would result in a fragment at m/z 138[14][15].
-
Loss of the entire ester functionality (•COOCH₃): This would lead to a fragment at m/z 125.
-
Caption: Predicted primary fragmentation pathways in EI-MS.
Table 4: Predicted Key Ions in EI Mass Spectrum
| m/z Value | Proposed Identity |
|---|---|
| 184 | [C₇H₈N₂O₄]⁺• (Molecular Ion) |
| 153 | [M - •OCH₃]⁺ |
| 138 | [M - •NO₂]⁺ |
| 125 | [M - •COOCH₃]⁺ |
Protocol for GC-MS (EI) Data Acquisition
This protocol assumes the compound is sufficiently volatile and thermally stable for gas chromatography.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
-
Instrumental Conditions:
-
GC: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL of the solution using a split or splitless inlet at ~250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. The program must be optimized to ensure good separation from any impurities.
-
MS: Use a standard EI source at 70 eV. Scan over a mass range of m/z 40-400. The transfer line temperature should be set to ~280°C.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the major fragment ions, comparing them to the predicted pathways.
-
Conclusion: A Unified Approach to Structural Verification
The structural elucidation of a novel or modified compound like this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy provides immediate confirmation of the key functional groups (nitro, ester). Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and predictive frameworks outlined in this guide, researchers can confidently and accurately characterize this and other complex heterocyclic molecules, ensuring the integrity and validity of their scientific findings.
References
-
Scribd. (n.d.). Spec IR Table For Common Chemical Symbols. [Link][7]
-
University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry. [Link][8]
-
ResearchGate. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. [Link]
-
Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters. [Link][12]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]
-
Wikipedia. (2023). Infrared spectroscopy correlation table. [Link][9]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link][10]
-
AIP Publishing. (2017). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. [Link][13]
-
National Institutes of Health (NIH). (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]
-
University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]
-
ResearchGate. (n.d.). Selected 1 H NMR chemical shifts (in ppm) for pyrroles 3a-c and 8a-c. [Link]
-
PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]
-
J-Stage. (n.d.). A Terminal Product Ion in the Fragmentation of Methyl Stearate under Electron Ionization Conditions. [Link]
-
SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubChem. (n.d.). Methyl pyrrole-2-carboxylate. [Link]
-
SpectraBase. (n.d.). 1H-pyrrole-2-carboxylic acid, 1-methyl-4-(4-morpholinylsulfonyl)- - Optional[1H NMR] - Spectrum. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]
-
ResearchGate. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]
-
YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][11]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link][15]
-
Nanalysis. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 1-Methylpyrrole-2-carbonitrile. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][5]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link][6]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
Research Information. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. [Link]
-
NIST WebBook. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. [Link]
-
FooDB. (2019). Showing Compound 1-Methylpyrrole (FDB011113). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. scribd.com [scribd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. GCMS Section 6.14 [people.whitman.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this substituted pyrrole, offers a detailed interpretation of its NMR data, and provides field-proven experimental protocols for data acquisition.
Introduction: The Significance of NMR in the Structural Elucidation of Substituted Pyrroles
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The precise structural characterization of substituted pyrroles is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[2]
This guide focuses on this compound, a molecule featuring a pyrrole ring system influenced by several key substituents: an N-methyl group, a C2-methyl ester, and a C4-nitro group. The interplay of these groups' electronic and steric effects creates a unique magnetic environment for each proton and carbon atom, which is reflected in their distinct NMR chemical shifts and coupling patterns. Understanding these nuances is critical for the accurate interpretation of the resulting spectra.
Core Principles: Substituent Effects on the Pyrrole Ring's NMR Spectra
The aromatic five-membered ring of pyrrole presents a distinct set of signals in both ¹H and ¹³C NMR spectra.[1][3] The chemical shifts of the ring's protons and carbons are highly sensitive to the electronic nature of attached substituents.[1] Generally, electron-withdrawing groups (EWGs) deshield the ring's nuclei, causing their signals to shift downfield (to higher ppm values), while electron-donating groups (EDGs) cause an upfield shift (to lower ppm values).[1]
In the case of this compound, we must consider the influence of:
-
The N-methyl group: An electron-donating group that increases electron density in the ring.
-
The C2-methyl carboxylate group (-COOCH₃): An electron-withdrawing group that decreases electron density, particularly at the ortho and para positions.
-
The C4-nitro group (-NO₂): A potent electron-withdrawing group that significantly deshields the ring's nuclei.[4]
The combination of these substituents leads to a predictable yet complex pattern of chemical shifts, which we will dissect in the following sections.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals. The interpretation of these signals is based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-5 | ~7.8 - 8.2 | Singlet (s) | 1H | Significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group at C4. |
| H-3 | ~7.2 - 7.6 | Singlet (s) | 1H | Deshielded by the adjacent electron-withdrawing methyl ester group at C2. |
| N-CH₃ | ~3.9 - 4.2 | Singlet (s) | 3H | The N-methyl protons are deshielded by the electronegative nitrogen atom and the overall electron-deficient nature of the ring. |
| O-CH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | The methyl ester protons are in a typical chemical shift range for this functional group. |
Causality of Chemical Shifts: The pronounced downfield shifts of the pyrrole ring protons (H-3 and H-5) are a direct consequence of the powerful electron-withdrawing nature of the nitro and methyl carboxylate groups. These groups reduce the electron density around the protons, thereby reducing their shielding from the external magnetic field. The absence of adjacent protons for H-3 and H-5 results in singlet multiplicities.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (ester) | ~160 - 165 | Typical chemical shift for a carbonyl carbon in an ester. |
| C4 | ~145 - 150 | Significantly deshielded due to the direct attachment of the strongly electron-withdrawing nitro group. |
| C5 | ~130 - 135 | Deshielded by the adjacent nitro group. |
| C2 | ~125 - 130 | Deshielded by the attached methyl ester group. |
| C3 | ~115 - 120 | Influenced by the adjacent methyl ester and the more distant nitro group. |
| O-CH₃ | ~52 - 55 | Typical chemical shift for a methyl ester carbon. |
| N-CH₃ | ~37 - 40 | Chemical shift is characteristic of an N-methyl group on an aromatic heterocycle. |
Self-Validating System: The predicted chemical shifts provide a self-validating framework. For instance, the carbon directly bonded to the nitro group (C4) is expected to be the most downfield of the ring carbons due to the strong deshielding effect. Similarly, the carbonyl carbon of the ester will appear at a characteristic downfield position.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
3. ¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Visualization of Key Concepts
Molecular Structure and Atom Numbering:
Caption: Structure of this compound with atom numbering.
NMR Analysis Workflow:
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed fingerprint of its molecular structure. The chemical shifts of the pyrrole ring protons and carbons are significantly influenced by the electronic effects of the N-methyl, C2-methyl ester, and C4-nitro substituents. A thorough understanding of these effects, combined with a robust experimental protocol, enables the confident assignment of all signals and the unambiguous confirmation of the compound's identity. This guide serves as a valuable resource for researchers working with this and structurally related molecules, facilitating accurate and efficient spectral interpretation in their drug discovery and development endeavors.
References
-
Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887. PubChem. Available at: [Link]
-
1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915. PubChem. Available at: [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
Nitro Groups. University of Calgary. Available at: [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up. Available at: [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace by Typeset. Available at: [Link]
Sources
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Nitropyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the crystal structures of nitropyrrole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2][3] By delving into the principles of X-ray crystallography and analyzing the intricate interplay of intermolecular forces that govern the solid-state architecture of these molecules, we aim to equip researchers with the knowledge to understand and engineer the crystalline properties of nitropyrrole-based compounds.
Introduction: The Significance of the Crystalline State
The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, dictates many of a material's fundamental physicochemical properties, including solubility, stability, melting point, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure of an active pharmaceutical ingredient (API) is paramount for formulation, intellectual property protection, and regulatory approval. Nitropyrrole derivatives, with their diverse biological activities, are no exception.[4][5] Their efficacy and developability are intrinsically linked to their solid-state characteristics. This guide will navigate the core principles of determining and interpreting the crystal structures of these fascinating heterocyclic compounds.
The Foundation: Single-Crystal X-ray Diffraction
The primary technique for elucidating the atomic and molecular structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[6][7] This powerful analytical method allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice.
The Causality Behind the Experiment: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process rooted in fundamental physics and chemistry. The choice of crystallization solvent, for instance, is not arbitrary; it is a carefully considered decision based on the solubility profile of the compound and the desired crystal morphology. A slow evaporation or cooling process is often employed to allow for the ordered arrangement of molecules into a single, high-quality crystal suitable for diffraction.
The core of the SC-XRD experiment involves irradiating a single crystal with a monochromatic X-ray beam. The electrons within the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensity.[7][8] The positions and intensities of these diffracted beams contain the information necessary to reconstruct the electron density map of the molecule and, consequently, its crystal structure.
A Self-Validating System: The Experimental Workflow
The SC-XRD workflow is designed to be a self-validating system, with numerous checks and balances to ensure the accuracy and reliability of the final structure.
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Data Reduction and Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, accurate crystal structure.[7]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and correctness.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for determining the crystal structure of a nitropyrrole derivative using single-crystal X-ray diffraction.
Deciphering the Architecture: Intermolecular Interactions in Nitropyrrole Crystals
The crystal packing of nitropyrrole derivatives is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of these compounds.
The Role of Hydrogen Bonding
Hydrogen bonding is a dominant force in the crystal packing of many organic molecules, including pyrrole derivatives.[9][10] In nitropyrroles, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are potent hydrogen bond acceptors. The presence and nature of substituents on the pyrrole ring can significantly influence the hydrogen bonding motifs observed. For instance, in some structures, N-H···O hydrogen bonds form chains or dimers, leading to well-defined supramolecular assemblies.[9][11]
Other Key Interactions: C-H···O and π-π Stacking
Beyond classical hydrogen bonds, weaker interactions such as C-H···O contacts and π-π stacking also play a significant role in stabilizing the crystal lattice.[12][13][14] The electron-withdrawing nature of the nitro group can polarize adjacent C-H bonds, enhancing their ability to act as hydrogen bond donors. The aromatic pyrrole ring can participate in π-π stacking interactions, further contributing to the overall stability of the crystal structure.
Diagram of Intermolecular Interactions in Nitropyrrole Crystals
Caption: Common intermolecular interactions governing the crystal packing of nitropyrrole derivatives.
Structural Diversity: A Comparative Analysis
The substitution pattern on the nitropyrrole core has a profound impact on the resulting crystal structure. By comparing the crystallographic data of various derivatives, we can discern key structure-property relationships.
Influence of the Nitro Group Position
The position of the nitro group (e.g., 2-nitropyrrole vs. 3-nitropyrrole) significantly alters the molecule's electronic properties and steric profile, leading to different packing arrangements. For instance, the proximity of the nitro group to the N-H moiety in 2-nitropyrroles can favor intramolecular hydrogen bonding in certain conformations, which in turn influences the intermolecular interactions.
Effect of Substituents
The introduction of different functional groups on the pyrrole ring or the nitrogen atom can dramatically change the crystal packing. For example, bulky substituents can hinder the formation of certain hydrogen bonding motifs, while other groups might introduce new interaction sites. The table below summarizes the crystallographic data for a selection of nitropyrrole derivatives, highlighting the impact of substitution on the unit cell parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 4-bromo-2-formyl-1-tosyl-1H-pyrrole [12][13] | C12H10BrNO3S | Monoclinic | P21/c | 10.33 | 12.54 | 10.45 | 101.8 |
| (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole [12][13] | C13H11BrN2O4S | Orthorhombic | P212121 | 7.98 | 10.99 | 17.01 | 90 |
| 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one [12][13] | C19H23BrN2O5S | Monoclinic | P21/n | 11.23 | 15.67 | 12.34 | 98.7 |
Note: Data extracted from published crystallographic studies. The specific values may vary slightly depending on the refinement.
Conclusion and Future Directions
The crystal structure of nitropyrrole derivatives is a rich and complex field of study with significant implications for drug development and materials science. This guide has provided a foundational understanding of the experimental techniques used to determine these structures and the fundamental intermolecular forces that govern their formation. A deeper understanding of the relationship between molecular structure and crystal packing will enable the rational design of nitropyrrole derivatives with tailored solid-state properties. Future research in this area will likely focus on the prediction of crystal structures (polymorph prediction) and the development of co-crystallization strategies to modulate the physicochemical properties of these important compounds.
References
-
Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- Mathias, F., Kabri, Y., Brun, D., & Vanelle, P. (2022).
-
Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) - PubMed Central. (n.d.). Retrieved from [Link]
-
Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations - ResearchGate. (n.d.). Retrieved from [Link]
-
(A) Chemical structure of nitropyrrole and nitroindole base analogues.... - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density - ResearchGate. (n.d.). Retrieved from [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
-
x Ray crystallography - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones - MDPI. (n.d.). Retrieved from [Link]
-
3-Nitropyrrole | C4H4N2O2 | CID 145813 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]
-
Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed. (n.d.). Retrieved from [Link]
-
Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products - PubMed. (n.d.). Retrieved from [Link]
-
Very Strong Hydrogen Bond in Nitrophthalic Cocrystals - MDPI. (n.d.). Retrieved from [Link]
-
Understanding x-ray crystallography structures - YouTube. (n.d.). Retrieved from [Link]
-
Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Chapter 2: The Role of Hydrogen Bonding in Co-crystals - University of Limerick. (n.d.). Retrieved from [Link]
-
Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pure.ul.ie [pure.ul.ie]
- 11. Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: A Core Intermediate in Bioactive Molecule Synthesis
Introduction: The Strategic Importance of the Pyrrole Scaffold
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyrrole ring system, a five-membered aromatic heterocycle, is a privileged scaffold due to its unique electronic properties and its presence in numerous natural products and blockbuster drugs.[1][2] The pyrrole core's aromaticity and the electron-donating nature of its nitrogen atom make it amenable to a wide range of chemical modifications, allowing for the precise tuning of a molecule's pharmacological profile.[3] This versatility has established pyrrole derivatives as indispensable building blocks in the synthesis of compounds targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3]
This guide focuses on a highly functionalized and strategically important derivative: methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate . This molecule is not just a simple pyrrole; it is an advanced intermediate engineered with specific functional groups that predispose it to further elaboration. The N-methyl group prevents unwanted side reactions at the nitrogen, the C2-methyl ester provides a handle for amide bond formation, and the C4-nitro group serves as a versatile precursor to an essential amine functionality. It is a cornerstone in the synthesis of lexitropsins and distamycin analogs—compounds known for their ability to bind to the minor groove of DNA, exhibiting potent antimicrobial and anticancer activities.[4] Understanding the synthesis, properties, and reactivity of this intermediate is therefore critical for researchers engaged in the development of next-generation therapeutics.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, safety data sheet (SDS) consultation, and sourcing.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₄ | [5][6] |
| Molecular Weight | 184.15 g/mol | [6] |
| CAS Number | 13138-76-6 | [6] |
| Appearance | Solid | |
| IUPAC Name | This compound | N/A |
| InChI Key | SEOKAHOXOYKYKS-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1cc(cn1C)=O |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the construction of the pyrrole ring, followed by selective functionalization. While numerous methods exist for pyrrole synthesis, a common pathway to this specific molecule involves the nitration of a pre-formed N-methyl pyrrole-2-carboxylate.
Experimental Protocol: Synthesis via Nitration
This protocol describes a representative synthesis starting from methyl 1-methyl-1H-pyrrole-2-carboxylate.
Step 1: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
Reagent Preparation: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.0 eq) to a cooled (0 °C) solution of acetic anhydride. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Setup: In a separate flask, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride. Cool the solution to -10 °C using an ice-salt bath.
-
Nitration Reaction: Add the pre-formed nitrating mixture dropwise to the solution of the pyrrole ester, ensuring the internal temperature does not exceed -5 °C. The choice of acetic anhydride as the solvent and reagent is critical; it moderates the reactivity of nitric acid, forming acetyl nitrate in situ, which is a milder nitrating agent that helps prevent over-nitration or degradation of the sensitive pyrrole ring.
-
Work-up: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour. Pour the mixture over crushed ice and water. The product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of the title compound.
Chemical Reactivity and Strategic Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the nitro group and the methyl ester.
-
Reduction of the Nitro Group: The nitro group is the most important functional handle for further synthesis. It is readily reduced to an amino group, which is a key component for building the polyamide chains of DNA-binding molecules.
-
Causality: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method for this transformation. The palladium catalyst provides a surface for the dissociative chemisorption of hydrogen gas, allowing for the stepwise reduction of the nitro group to the amine without affecting the ester or the aromaticity of the pyrrole ring. Alternative reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be used, which is beneficial if other reducible groups sensitive to hydrogenation are present.
-
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is a necessary step before coupling with another amine to form an amide bond.
-
Causality: Saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/methanol mixture is the standard procedure. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically performed after the nitro reduction, as the strongly electron-withdrawing nitro group can make the pyrrole ring susceptible to nucleophilic attack under basic conditions.
-
-
Amide Bond Formation: The resulting 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid is the core building block. It can be coupled with another nitropyrrole carboxylic acid unit (or a different amine) using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU to extend the polyamide chain.
Key Reactions Workflow
Caption: Major synthetic transformations of the title compound.
Application in the Synthesis of DNA Minor-Groove Binders
The primary and most authoritative application of this pyrrole derivative is as a key intermediate in the total synthesis of lexitropsins, distamycin, and other structurally related polyamide molecules that bind to the minor groove of DNA.[4][7] These molecules have a characteristic crescent shape that allows them to fit snugly into the minor groove, primarily at A/T-rich sequences.
The synthesis involves the iterative coupling of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid units, which are directly derived from this compound. The number and arrangement of these pyrrole units determine the length of the DNA sequence that the final molecule will recognize. This modular approach allows for the rational design of synthetic molecules with sequence-specific DNA binding properties, which is a powerful strategy for developing novel gene-regulatory drugs and anticancer agents.
Safety and Handling
As with all nitroaromatic compounds and laboratory reagents, this compound must be handled with appropriate care.
-
Hazard Classification: While specific data for this exact compound is limited, closely related compounds like 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid are classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It is prudent to assume this derivative carries similar risks.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
Conclusion
This compound is a high-value synthetic intermediate whose molecular architecture is deliberately tailored for the construction of complex bioactive molecules. Its strategic combination of a protected nitrogen, a modifiable ester, and a reducible nitro group makes it an ideal building block for the modular synthesis of DNA-binding polyamides. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and drug development professionals aiming to leverage the power of the pyrrole scaffold to create targeted therapeutics. The continued exploration of derivatives stemming from this core intermediate promises to yield novel compounds with significant potential in oncology and anti-infective therapy.
References
-
PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... Retrieved from [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
YouTube. (2021, July 11). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
-
RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Retrieved from [Link]
Sources
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vlifesciences.com [vlifesciences.com]
- 3. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 5. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE CAS#: 13138-76-6 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical and Spectroscopic Analysis of Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate
An In-Depth Technical Guide
Introduction
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, hereafter referred to as MMNPC, is a substituted nitropyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a cornerstone in the architecture of numerous biologically active molecules, and the introduction of a nitro group can profoundly influence electronic properties and reactivity. The parent acid of this compound, 1-methyl-4-nitropyrrole-2-carboxylic acid, serves as a crucial precursor in the synthesis of lexitropsins and distamycin analogs, known for their antimicrobial activities[1]. Understanding the intrinsic theoretical properties of MMNPC is therefore paramount for predicting its behavior, stability, and potential as a pharmacophore or a synthetic intermediate.
This guide provides a detailed exploration of the structural, spectroscopic, and electronic properties of MMNPC, primarily through the lens of quantum chemical calculations using Density Functional Theory (DFT). By elucidating its theoretical characteristics, we aim to provide a foundational framework for its rational application in drug design and synthetic chemistry.
Molecular Geometry and Structural Stability
The foundational step in understanding a molecule's properties is to determine its most stable three-dimensional conformation. For MMNPC, this was achieved through computational optimization using Density Functional Theory (DFT) methods, specifically with the B3LYP functional and a cc-pVTZ basis set, a widely accepted combination for accuracy in structural and electronic property prediction.[2] A Potential Energy Surface (PES) scan confirms that the optimized geometry corresponds to a true energy minimum, ensuring conformational stability.[2]
The structure is characterized by the planar pyrrole ring, with the N-methyl, nitro, and methyl carboxylate groups as substituents. The planarity of the core ring is critical for its aromatic character and electronic delocalization.
Caption: 2D structure of this compound.
Theoretical Spectroscopic Profile
Computational spectroscopy is a powerful tool for predicting and interpreting experimental data. The theoretical spectra of MMNPC have been calculated to provide a benchmark for empirical characterization.
Vibrational Analysis (FT-IR)
Theoretical vibrational frequencies were calculated using DFT. The assignment of specific vibrational modes (e.g., C-H stretch, N-O stretch) to calculated frequencies was performed using Potential Energy Distribution (PED) analysis via the VEDA 4.0 program.[2] This allows for a detailed understanding of how different functional groups contribute to the infrared spectrum.
NMR Spectroscopy
The ab initio Gauge-Invariant Atomic Orbital (GIAO) method was employed to simulate the 13C NMR spectrum of MMNPC in its ground state.[2] This calculation predicts the chemical shifts of the carbon atoms, which are highly sensitive to the local electronic environment within the molecule.
Electronic Spectroscopy (UV-Vis)
The electronic transitions that give rise to the UV-Vis spectrum were also calculated theoretically and validated experimentally.[2] The analysis of these transitions, often corresponding to π→π* and n→π* excitations, provides insight into the conjugated system of the molecule.
| Property | Computational Method | Key Findings | Reference |
| Optimized Geometry | DFT (B3LYP/cc-pVTZ) | Stable, planar pyrrole core conformation identified. | [2] |
| Vibrational Frequencies | VEDA 4.0 | Assignment of specific functional group vibrations. | [2] |
| ¹³C NMR Spectrum | GIAO (B3LYP/cc-pVTZ) | Prediction of chemical shifts for all carbon atoms. | [2] |
| UV-Vis Spectrum | TD-DFT | Calculation of electronic transitions and absorption maxima. | [2] |
Table 1: Summary of Theoretical Spectroscopic and Structural Analyses.
Electronic Properties and Chemical Reactivity
The distribution of electrons within MMNPC governs its stability, reactivity, and potential for intermolecular interactions. Several quantum chemical analyses provide a detailed picture of these properties.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability, whereas a small gap suggests the molecule is more reactive.[2]
Caption: Frontier Molecular Orbital (FMO) energy gap diagram.
Molecular Electrostatic Potential (MEP)
The MEP surface is a visual representation of the electrostatic potential mapped onto the electron density surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. For MMNPC, the MEP analysis reveals that the most negative potential (red/yellow regions) is localized around the oxygen atoms of the nitro and carboxylate groups, marking them as prime sites for electrophilic attack. The regions of positive potential (blue) indicate sites for nucleophilic attack.[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed understanding of charge delocalization and intramolecular interactions.[2] By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stability endowed by hyperconjugation and charge transfer. For MMNPC, this analysis confirms significant delocalization of electron density across the pyrrole ring and the nitro group, which contributes to the overall stability of the molecule.[2]
Fukui Function Analysis
Fukui functions are used to determine local reactivity, highlighting which atoms within the molecule are most likely to accept or donate electrons. This analysis, in conjunction with MEP, provides a robust prediction of the molecule's reactive behavior and has been used to confirm the bioactivity of MMNPC.[2]
Theoretical Bioactivity and Drug-Likeness
Computational methods are increasingly used in early-stage drug discovery to predict the therapeutic potential of novel compounds.
Molecular Docking
To investigate its potential as a therapeutic agent, molecular docking studies were performed with MMNPC as the ligand. The analysis revealed that MMNPC exhibits inhibitory activity against the RAS protein, a key signaling protein that is frequently mutated in various cancers.[2] This finding suggests that MMNPC could serve as a scaffold for the development of novel anticancer drugs.
Experimental Workflow: Molecular Docking
The process of predicting the binding orientation of a ligand to its protein target is a well-defined computational workflow.
Step 1: Preparation of Receptor and Ligand
-
Receptor (Protein): Obtain the 3D crystal structure of the target protein (e.g., RAS) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand (MMNPC): Generate the 3D structure of MMNPC and optimize its geometry to find the lowest energy conformation.
Step 2: Docking Simulation
-
Define the binding site (active site) on the receptor.
-
Use a docking algorithm (e.g., AutoDock, GLIDE) to systematically search for the optimal binding poses of the ligand within the active site. The program scores each pose based on a scoring function that estimates the binding affinity.
Step 3: Analysis of Results
-
Analyze the top-ranked poses to identify the most favorable binding mode.
-
Examine the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
-
The binding energy score provides a quantitative estimate of the binding affinity.
Caption: A generalized workflow for molecular docking studies.
Synthetic Considerations
While this guide focuses on theoretical properties, it is important to consider the molecule's synthesis. Substituted pyrroles like MMNPC are often synthesized via multi-step sequences. A common approach involves the cyclization reaction of appropriate precursors.[2] For instance, the esterification of the parent carboxylic acid (1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid) provides a direct route to MMNPC.
Protocol: General Esterification Procedure
-
Dissolve 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid in an excess of absolute methanol.[3]
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) to the mixture.[3]
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, distill off the excess methanol.[3]
-
Pour the residue into cold water and neutralize the excess acid carefully with a weak base solution (e.g., NaHCO₃).[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude MMNPC by column chromatography or recrystallization.
Conclusion
The theoretical analysis of this compound provides profound insights into its physicochemical nature. Quantum chemical calculations based on DFT have elucidated its stable molecular geometry, predicted its spectroscopic signatures, and mapped its electronic landscape. The analyses of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals collectively portray a stable yet reactive molecule, with specific sites amenable to electrophilic and nucleophilic interactions. Furthermore, preliminary molecular docking studies suggest a promising potential for MMNPC as a scaffold in the development of RAS protein inhibitors for cancer therapy. This comprehensive theoretical profile serves as a critical foundation for future experimental validation and rational design in medicinal chemistry.
References
-
Spectroscopic investigations, Quantum chemical, Drug likeness and Molecular docking studies of Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate: A novel Ovarian cancer drug. (2025). ResearchGate. [Link]
-
Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. (n.d.). ChemSynthesis. Retrieved January 6, 2026, from [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (2015). VLife Sciences. [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). National Institutes of Health. [Link]
Sources
solubility of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 13138-76-6) is a substituted pyrrole derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structural framework is a key building block in the synthesis of more complex molecules, including DNA-binding agents and various analogues of natural products like Lexitropsin and distamycin, which have demonstrated antimicrobial activities.[2][3] The pyrrole ring itself is a foundational motif in a vast number of biologically active compounds, from anti-inflammatory to anti-cancer agents.[4][5]
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as crystallization and chromatography, and is a critical determinant in formulating active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the solubility profile of this compound, blending theoretical predictions with actionable experimental protocols to empower researchers in their laboratory work.
Physicochemical Profile and Structural Analysis
Before predicting solubility, it is essential to understand the inherent physicochemical properties of the molecule. The structure, polarity, and potential for intermolecular interactions are primary drivers of its behavior in different solvent environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13138-76-6 | [1] |
| Molecular Formula | C₇H₈N₂O₄ | [1][6] |
| Molecular Weight | 184.15 g/mol | [1] |
| Boiling Point | 305.2°C | [6] |
| Density | 1.36 g/cm³ | [6] |
| Structure | ||
Structural Interpretation for Solubility:
The solubility of a solute is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[7]
-
Polar Moieties : The molecule possesses two highly polar functional groups: the nitro group (-NO₂) and the methyl ester group (-COOCH₃) . These groups can participate in dipole-dipole interactions. The oxygen atoms in both groups can act as hydrogen bond acceptors.
-
Aromatic System : The 1-methyl-pyrrole ring is an aromatic heterocyclic system. While the ring itself has delocalized π-electrons, the presence of the electron-withdrawing nitro and ester groups significantly polarizes the molecule.
-
Hydrogen Bonding : The molecule lacks a hydrogen bond donor (like an -OH or -NH group). This is a critical distinction, as it can readily accept hydrogen bonds but cannot donate them.
This structural combination suggests that this compound is a moderately polar compound. It will likely exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with poor solubility in nonpolar solvents.
Predicted Solubility Profile
Based on the structural analysis, we can predict the compound's qualitative solubility in a range of common laboratory solvents. These predictions serve as a valuable starting point for experimental design.
Table 2: Predicted Qualitative Solubility
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | Can accept H-bonds from water, but the overall organic structure limits solubility. |
| Methanol/Ethanol | Polar Protic | Moderate | Can engage in H-bond acceptance and dipole-dipole interactions. Shorter-chain alcohols are effective. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the ester and nitro groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar nature makes it an excellent solvent for many moderately polar organic compounds. |
| Dichloromethane (DCM) | Moderately Polar | Moderate to High | Effective at dissolving moderately polar compounds through dipole-dipole interactions. |
| Ethyl Acetate | Moderately Polar | Moderate to High | Similar ester functionality can lead to favorable dipole-dipole interactions. |
| Hexane/Heptane | Nonpolar | Very Low | Lacks the polarity to overcome the strong intermolecular forces within the solute's crystal lattice. |
| Toluene | Nonpolar (Aromatic) | Low | Pi-stacking with the pyrrole ring is possible, but unlikely to overcome the polar group effects. |
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated empirically. The following section provides a robust, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This process is divided into a rapid qualitative assessment and a more rigorous quantitative measurement.
Logical Workflow for Solubility Testing
The following diagram outlines the decision-making process for experimental solubility determination.
Caption: Experimental workflow for determining solubility.
Part A: Qualitative Solubility Assessment
This rapid test provides a quick estimate of whether the compound is soluble, sparingly soluble, or insoluble in a particular solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., water, ethanol, acetone, DCM, hexane)
-
Small test tubes or vials (e.g., 4 mL)
-
Spatula
-
Graduated cylinder or micropipette
-
Vortex mixer
Procedure:
-
Preparation : Accurately weigh approximately 10 mg of the compound and place it into a clean, dry test tube.
-
Solvent Addition : Add 1 mL of the selected solvent to the test tube.[8]
-
Agitation : Cap the test tube and vortex vigorously for 60 seconds.[7] Vigorous mixing is crucial to break down aggregates and promote dissolution.
-
Observation : Allow the mixture to stand for 30 seconds and visually inspect it against a contrasting background.[9]
-
Soluble : The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble : A significant portion of the solid dissolves, but some particles remain.
-
Insoluble : The solid does not appear to dissolve at all.[9]
-
-
Record : Record the observations for each solvent tested.
Part B: Quantitative Solubility Determination (Saturation Method)
This method determines the exact concentration of a saturated solution at a specific temperature, providing a precise solubility value.
Materials:
-
Analytical balance
-
Scintillation vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath (e.g., 25°C)
-
Syringe filters (0.45 µm, ensure compatibility with the solvent)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer (for concentration analysis)
Procedure:
-
Preparation : Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration : Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the suspension using a magnetic stir bar for a prolonged period (e.g., 24 hours) to ensure the solution reaches equilibrium.
-
Phase Separation : After equilibration, stop stirring and allow the undissolved solid to settle for at least 1-2 hours at the same constant temperature.
-
Sample Collection : Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately pass the liquid through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Solvent Evaporation & Gravimetric Analysis :
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
The final weight of the solid divided by the volume of the aliquot taken gives the solubility.
-
-
Alternative: Spectroscopic/Chromatographic Analysis :
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent.
-
Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.
-
Back-calculate the original concentration of the saturated solution to determine the solubility.
-
-
Data Reporting : Report the solubility in units of mg/mL or mol/L, always specifying the temperature at which the measurement was made.
Applications in Research and Development
A clear understanding of this compound's solubility directly impacts several key areas:
-
Synthetic Chemistry : Enables the selection of appropriate solvents for reactions to ensure all reagents remain in the solution phase, leading to optimal reaction rates and yields.
-
Purification : Guides the choice of solvent systems for recrystallization. A suitable system involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For chromatography, solubility data helps in selecting the mobile phase.
-
Drug Discovery & Formulation : In early-stage drug development, solubility in aqueous and organic media is a critical parameter for assessing bioavailability. For formulation scientists, knowing the solubility in various excipients and solvent systems is essential for developing stable and effective dosage forms.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. While theoretical predictions based on its moderately polar structure provide a strong initial framework, rigorous experimental determination is indispensable for precise and reproducible scientific outcomes. The protocols and principles outlined in this guide offer researchers a comprehensive approach to understanding and leveraging the solubility of this compound, thereby facilitating its effective use in synthesis, purification, and pharmaceutical development.
References
- Solubility of Organic & Inorganic Compounds.
- How to determine the solubility of a substance in an organic solvent?.
- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE.
- Methyl 4-nitro-1h-pyrrole-2-carboxyl
- 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester. Echemi.
- 1-Methyl-4-nitropyrrole-2-carboxylic acid. PubChem.
- METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYL
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxyl
- Top 5 Uses of Methyl 1H-Pyrrole-2-Carboxyl
- Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applic
- 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID. ChemicalBook.
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
Sources
- 1. Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6 [sigmaaldrich.com]
- 2. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE | 13138-76-6 [chemicalbook.com]
- 3. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. saltise.ca [saltise.ca]
A Senior Application Scientist's Guide to the Synthetic Routes of Nitro-Pyrroles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of a vast array of natural products and pharmaceuticals. The introduction of a nitro group onto this five-membered heterocycle profoundly influences its electronic properties and biological activity, making nitro-pyrroles valuable intermediates and target molecules. This guide provides a comprehensive overview of the primary synthetic strategies for accessing nitro-pyrroles, offering insights into the causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis to inform your synthetic design.
Direct Electrophilic Nitration of the Pyrrole Ring
The most straightforward approach to nitro-pyrroles is the direct electrophilic aromatic substitution on the pyrrole ring. However, the high electron density of the pyrrole nucleus, which makes it highly reactive towards electrophiles, also renders it susceptible to polymerization and degradation under harsh acidic conditions.[1][2] Therefore, the choice of nitrating agent is critical.
Causality Behind Reagent Selection: The Case for Acetyl Nitrate
Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are generally too harsh for pyrrole and lead to extensive polymerization.[3] The reagent of choice for a more controlled reaction is acetyl nitrate, typically generated in situ from nitric acid and acetic anhydride.[4][5] Acetyl nitrate is a milder nitrating agent that provides the electrophilic nitronium ion (NO₂⁺) in a less acidic environment, thus minimizing side reactions.[3] The reaction is typically performed at low temperatures to further control the reactivity.[5]
Regioselectivity: The Predominance of 2-Substitution
Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position. This is due to the greater stabilization of the cationic intermediate (the sigma complex) formed upon attack at this position. The positive charge can be delocalized over three atoms, including the nitrogen, whereas attack at the C3 (β) position allows for delocalization over only two carbon atoms. Consequently, the direct nitration of pyrrole and N-substituted pyrroles generally yields the 2-nitro-pyrrole as the major product.[4]
However, the regioselectivity can be influenced by the nature of the substituent on the pyrrole nitrogen. Bulky substituents can sterically hinder the C2 position, leading to an increased proportion of the 3-nitro isomer.[4]
Data Presentation: Regioselectivity in the Nitration of N-Substituted Pyrroles
| N-Substituent | Nitrating Agent | 2-nitro isomer (%) | 3-nitro isomer (%) | Total Yield (%) | Reference |
| H | HNO₃/Ac₂O | ~80 | ~20 | up to 70 | [6] |
| Methyl | HNO₃/Ac₂O | Major | Minor (increased) | - | [4] |
| Benzyl | HNO₃/Ac₂O | Increased 3-substitution | Increased 3-substitution | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitropyrrole
-
Reagents: Pyrrole, Acetic Anhydride, Fuming Nitric Acid.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool a solution of freshly distilled pyrrole in acetic anhydride to -10 °C.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride, maintaining the temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-nitropyrrole.[3][5]
-
Protocol 2: Synthesis of 3-Nitropyrrole
-
Reagents: Pyrrole, Sodium Nitrite (NaNO₂), Sodium Peroxodisulfate (Na₂S₂O₈), Tetrahydrofuran (THF).
-
Procedure:
-
To a reaction flask, add pyrrole (1.0 eq), sodium nitrite (3.0 eq), sodium peroxodisulfate (1.0 eq), and tetrahydrofuran.
-
Heat the reaction mixture to 60 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl ether:ethyl acetate = 4:1) to yield 3-nitropyrrole (yields up to 98% have been reported).[8]
-
Cyclization Strategies for the Construction of the Nitro-Pyrrole Ring
An alternative to the direct functionalization of a pre-formed pyrrole ring is the construction of the ring from acyclic precursors that already contain the nitro group or its synthetic equivalent. These methods often offer better control over regioselectivity.
The Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis is a powerful method for preparing substituted pyrroles from the reaction of a nitroalkene with an α-isocyanide under basic conditions.[9] This reaction is particularly well-suited for the synthesis of nitro-pyrroles as the nitro group of the starting material is eliminated during the aromatization step.
Mechanism and Workflow:
The mechanism proceeds through a series of base-catalyzed steps:
-
Deprotonation: A base removes a proton from the α-position of the isocyanoacetate to form an enolate.
-
Michael Addition: The enolate acts as a nucleophile and adds to the nitroalkene in a Michael-type addition.
-
Cyclization: An intramolecular nucleophilic attack of the newly formed carbanion on the isocyanide carbon results in a 5-membered ring.
-
Elimination: The nitro group is eliminated, leading to the formation of a double bond.
-
Tautomerization: The intermediate tautomerizes to the aromatic pyrrole.[9]
Caption: The Barton-Zard synthesis workflow.
Experimental Protocol 3: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate
-
Reagents: 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Methyl tert-butyl ether (MTBE).
-
Procedure:
-
To a solution of 4-acetoxy-3-nitrohexane (1.0 eq) and ethyl isocyanoacetate (1.0 eq) in MTBE at room temperature under a nitrogen atmosphere, slowly add DBU (1.1 eq) over at least 1 hour, maintaining the temperature at 20°C.
-
Stir the reaction mixture at 20°C for 2 hours.
-
Add MTBE, water, sodium chloride, and concentrated sulfuric acid.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[10]
-
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly versatile method for preparing pyrroles by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[11][12] To synthesize a nitro-pyrrole using this method, one of the starting materials must contain a nitro group. A particularly elegant approach involves the reductive cyclization of a nitro-1,4-diketone, where the nitro group is reduced to an amine in situ, which then undergoes the Paal-Knorr condensation.[13]
Mechanism of the Paal-Knorr Synthesis:
-
Amine Attack: The primary amine attacks one of the protonated carbonyl groups to form a hemiaminal.
-
Second Amine Attack: The nitrogen of the hemiaminal attacks the second carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes two dehydration steps to form the aromatic pyrrole ring.[10][14]
Caption: The Paal-Knorr pyrrole synthesis pathway.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15] While not as commonly employed for nitro-pyrroles, it is conceivable to use a nitro-substituted starting material, such as a nitro-β-ketoester or a nitro-α-haloketone, to construct the nitro-pyrrole ring. The reaction proceeds through the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone, followed by cyclization and aromatization.[15]
Reductive Cyclization of Nitrodienes
A more recent and innovative approach involves the palladium-catalyzed reductive cyclization of nitrodienes.[11] This method uses carbon monoxide as the reductant, which deoxygenates the nitro group and facilitates the cyclization to form the pyrrole ring. This reaction is notable for being a C-H activation process where a diene C-H bond in the delta position relative to the nitro group is activated.[11]
Experimental Protocol 4: Palladium-Catalyzed Reductive Cyclization of (1E,3E)-4-nitro-1-phenylpenta-1,3-diene
-
Reagents: (1E,3E)-4-nitro-1-phenylpenta-1,3-diene, [Pd(Phen)₂][BF₄]₂ (catalyst), 4,7-dimethoxy-1,10-phenanthroline (ligand), Triethylamine (Et₃N), Acetonitrile.
-
Procedure:
-
In a pressure vessel, combine the nitrodiene (1.0 eq), [Pd(Phen)₂][BF₄]₂ (2 mol%), and 4,7-dimethoxy-1,10-phenanthroline (16 mol%) in acetonitrile.
-
Add triethylamine (Et₃N).
-
Pressurize the vessel with carbon monoxide (5 bar).
-
Heat the reaction mixture to 150 °C for 3 hours.
-
After cooling, vent the reactor and concentrate the mixture.
-
Purify the residue by column chromatography to obtain 2-methyl-5-phenyl-1H-pyrrole.[11]
-
Comparative Analysis and Field-Proven Insights
As a Senior Application Scientist, the choice of synthetic route is dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and safety.
-
Direct Nitration is often the quickest route for simple, unsubstituted or N-substituted pyrroles. However, it suffers from potential regioselectivity issues and the need for careful temperature control to avoid polymerization. It is less suitable for complex substrates with sensitive functional groups.
-
The Barton-Zard Synthesis offers excellent regiocontrol for the synthesis of polysubstituted pyrroles. The starting nitroalkenes are readily available. The main limitation can be the availability and stability of the isocyanide reagents.
-
The Paal-Knorr Synthesis is a robust and high-yielding reaction. Its application to nitro-pyrroles is particularly powerful when coupled with an in-situ reduction of a nitro-1,4-diketone, providing a convergent route to complex structures. The primary challenge lies in the synthesis of the requisite 1,4-dicarbonyl compounds.
-
The Hantzsch Synthesis , being a multi-component reaction, allows for the rapid assembly of polysubstituted pyrroles. Its application to nitro-pyrrole synthesis is less explored but holds potential if nitro-substituted starting materials are accessible.
-
Reductive Cyclization of Nitrodienes is a modern and elegant method that offers a novel disconnection. The use of a palladium catalyst and carbon monoxide requires specialized equipment (a pressure reactor) but can be highly efficient for specific substitution patterns.
Conclusion
The synthesis of nitro-pyrroles is a rich field with a variety of established and emerging methodologies. The choice of the optimal synthetic route requires a thorough understanding of the underlying chemical principles of each reaction. Direct nitration offers a rapid entry, but often with challenges in control. Cyclization strategies, such as the Barton-Zard, Paal-Knorr, and reductive cyclization of nitrodienes, provide greater control over substitution patterns and are often more suitable for the synthesis of complex target molecules. This guide provides the foundational knowledge and practical protocols to empower researchers in the rational design and execution of their synthetic strategies towards this important class of heterocyclic compounds.
References
- Hantzsch, A. R. Ber. Dtsch. Chem. Ges.1890, 23 (1), 1474–1476.
- Barton, D. H. R.; Zard, S. Z. J. Chem. Soc., Chem. Commun.1985, (16), 1098–1100.
-
ALL ABOUT CHEMISTRY. Barton-Zard Pyrrole Synthesis. [Link]
-
Química Organica.org. pyrrole nitration. [Link]
- Hantzsch Pyrrole Synthesis. Cambridge University Press.
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Ragaini, F. et al. A novel synthetic methodology for pyrroles from nitrodienes. AIR Unimi. [Link]
-
Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids. [Link]
-
Brainly.in. (ii) Nitration of pyrrole gives. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
ResearchGate. Direct nitration of five membered heterocycles. [Link]
-
ResearchGate. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. [Link]
-
IJARST. SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. [Link]
-
PMC - NIH. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
Wikipedia. Pyrrole. [Link]
-
ResearchGate. (PDF) The Hantzsch pyrrole synthesis. [Link]
-
RSC Publishing. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. [Link]
-
ResearchGate. Advantages and disadvantages of all synthesis techniques [35-38]. [Link]
-
Semantic Scholar. Direct nitration of five membered heterocycles. [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
-
ElectronicsAndBooks. NITROPYRROLES-II'. [Link]
-
ResearchGate. Palladium‐Catalyzed Cyclization of Pyrroles | Request PDF. [Link]
-
PubMed. A Route to (Het)arene-Annulated Pyrrolo[1,2- d][10][15]diazepines via the Expanded Intramolecular Paal-Knorr Reaction. [Link]
- Google Patents. EP0147798A2 - Nitration reactions with acid anhydride promoters.
-
NIH. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]
-
ResearchGate. Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. [Link]
-
PubMed. Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization. [Link]
-
Semantic Scholar. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
Organic Chemistry Portal. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. [Link]
-
ResearchGate. Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. [Link]
-
Green Chemistry (RSC Publishing). A Switchable Reductive Cyclization of o-Alkyl Nitroarenes: Divergent Synthesis of Heterocycles. [Link]
-
Fraunhofer-Publica. Nitration Chemistry in Continuous Flow using Acetyl Nitrate. [Link]
-
ACS Publications. Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. [Link]
-
Organic Chemistry Portal. An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. [Link]
-
Chemistry Stack Exchange. Regioselectivity in electrophilic substitution of pyrrole. [Link]
-
MDPI. Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. EP0147798A2 - Nitration reactions with acid anhydride promoters - Google Patents [patents.google.com]
- 3. brainly.in [brainly.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Leveraging Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate in Solid-Phase Synthesis for Accelerated Drug Discovery
Abstract
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Solid-phase synthesis offers a streamlined and efficient methodology for the construction of diverse molecular libraries, accelerating the drug discovery process.[3] This application note provides a comprehensive guide for the utilization of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate as a versatile building block in solid-phase organic synthesis (SPOS). We will detail protocols for the immobilization of this pyrrole derivative onto a solid support, the strategic reduction of the nitro group to introduce a point of diversity, and the subsequent cleavage and analysis of the final products. The methodologies described herein are designed to be robust and adaptable for researchers in drug development and medicinal chemistry.
Introduction: The Synergy of Pyrrole Scaffolds and Solid-Phase Synthesis
Pyrrole derivatives are integral to a wide range of pharmaceuticals and natural products, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4] The ability to rapidly synthesize and screen libraries of pyrrole-containing compounds is therefore of significant interest in the quest for novel therapeutics.[2] Solid-phase synthesis has emerged as a powerful technology in this endeavor, offering numerous advantages over traditional solution-phase chemistry. These benefits include simplified purification through washing steps, the ability to drive reactions to completion using excess reagents, and amenability to automation and high-throughput parallel synthesis.[3]
This compound is a particularly attractive building block for solid-phase library synthesis. The methyl ester at the 2-position provides a convenient handle for immobilization onto a solid support, while the nitro group at the 4-position serves as a latent amino group. This nitro functionality can be chemoselectively reduced on the solid phase to an amine, which can then be further derivatized to introduce a wide array of substituents, thus generating a library of diverse pyrrole analogues.
Properties of this compound
This section details the key chemical properties of the title compound, which are essential for its effective application in solid-phase synthesis.
| Property | Value |
| CAS Number | 13138-76-6 |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Appearance | Solid |
| SMILES | COC(=O)c1cc(cn1C)=O |
| InChI Key | SEOKAHOXOYKYKS-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich.[5]
The presence of the electron-withdrawing nitro group and the methyl ester influences the reactivity of the pyrrole ring. The esterification of the corresponding carboxylic acid, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, is a common strategy to enable its use in various synthetic transformations, including those on a solid support.[6]
Workflow for Solid-Phase Synthesis
The overall strategy for utilizing this compound in solid-phase synthesis involves three key stages: immobilization, on-resin modification, and cleavage.
Sources
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of a pyrrole library and identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6 [sigmaaldrich.com]
- 6. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID CAS#: 13138-78-8 [amp.chemicalbook.com]
The Strategic Integration of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate in the Synthesis of Sequence-Specific DNA-Binding Agents
Introduction: The Quest for Precision in Genome Targeting
In the intricate landscape of molecular biology and therapeutic development, the ability to target specific DNA sequences with high precision is a paramount objective. Pyrrole-imidazole (Py-Im) polyamides have emerged as a leading class of small molecules capable of binding to the minor groove of DNA with affinities and specificities that can rival those of natural transcription factors.[1][2] This remarkable recognition is governed by a set of well-established pairing rules, where different combinations of N-methylpyrrole (Py) and N-methylimidazole (Im) heterocycles can distinguish between the four Watson-Crick base pairs.[3] The strategic introduction of substituted building blocks into these polyamide chains allows for the fine-tuning of their DNA-binding properties and the introduction of novel functionalities.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the use of a key building block, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate , in the synthesis of advanced DNA-binding agents. The presence of the nitro group on the pyrrole ring offers a unique electronic profile that can influence DNA recognition and provides a potential handle for further chemical modifications. We will delve into the synthesis of this building block, its incorporation into polyamide chains via solid-phase synthesis, and the subsequent characterization and evaluation of the DNA-binding properties of the resulting conjugates.
Section 1: The Building Block - this compound
The title compound serves as a crucial monomer in the construction of DNA-binding polyamides. The N-methyl group is a standard feature of these polyamides, ensuring proper conformation for minor groove recognition. The C2-carboxylate provides the point of attachment for chain elongation, while the C4-nitro group is the key feature of this building block.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄ | [4] |
| Molecular Weight | 184.15 g/mol | |
| Appearance | Solid | [5] |
| CAS Number | 13138-76-6 |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in two steps from commercially available 1-methylpyrrole-2-carboxylic acid.
Step 1: Nitration of 1-Methylpyrrole-2-carboxylic Acid
This step introduces the key nitro group at the 4-position of the pyrrole ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration.
-
Materials:
-
1-Methylpyrrole-2-carboxylic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 1-methylpyrrole-2-carboxylic acid to the cold sulfuric acid while stirring to ensure complete dissolution.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature at 0°C.
-
Add the nitrating mixture dropwise to the solution of 1-methylpyrrole-2-carboxylic acid over 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
Dry the product under vacuum. The melting point of the carboxylic acid is reported to be 204°C.[6]
-
Step 2: Esterification to this compound
The carboxylic acid is converted to its methyl ester to prepare it for subsequent coupling reactions in polyamide synthesis. A simple acid-catalyzed esterification using methanol is effective.
-
Materials:
-
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
-
Protocol:
-
Suspend 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
-
Characterization
The synthesized building block should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the N-methyl group, the methyl ester, and the two pyrrole protons.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all seven carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₇H₈N₂O₄. A reported exact mass is 184.0484 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (around 1500 and 1330 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and C-H and N-H stretches.
Section 2: Incorporation into Polyamide Chains via Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) is the method of choice for the assembly of pyrrole-imidazole polyamides, offering high efficiency and ease of purification.[7] The following protocol outlines the manual synthesis of a hairpin polyamide incorporating the 4-nitropyrrole building block.
Workflow for Solid-Phase Polyamide Synthesis
Caption: Workflow for solid-phase synthesis of a polyamide containing a 4-nitropyrrole unit.
Detailed Protocol for Solid-Phase Synthesis
This protocol describes the manual synthesis of a hypothetical hairpin polyamide on a Boc-β-alanine-Pam resin. The 4-nitropyrrole building block will first need to be converted to the corresponding Boc-protected carboxylic acid.
Step 1: Preparation of the Boc-Protected 4-Nitropyrrole Monomer
-
Saponification: Hydrolyze this compound to the corresponding carboxylic acid using aqueous NaOH in methanol.
-
Boc Protection: The 4-amino group, which would be present in a typical polyamide building block after reduction of the nitro group, is already absent. Instead, we proceed with the activation of the carboxylic acid for coupling. For standard polyamide synthesis, the 4-nitro group would be reduced to an amine, which would then be Boc-protected. However, for incorporating the nitro-pyrrole directly, we proceed to the coupling step after converting the ester to a carboxylic acid.
Step 2: Solid-Phase Synthesis Cycle
-
Resin Swelling: Swell the Boc-β-alanine-Pam resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM and then with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM to neutralize the resin, followed by further DCM washes.
-
Coupling:
-
In a separate vial, pre-activate the Boc-protected 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (or other Py/Im monomers) with a coupling reagent such as O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) in the presence of DIEA in N,N-dimethylformamide (DMF).[8][9] HCTU is a highly efficient coupling reagent that leads to rapid amide bond formation with minimal side reactions.[10][11]
-
Add the activated monomer solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent monomer in the polyamide sequence.
Step 3: Cleavage and Deprotection
-
After the final monomer has been coupled, wash the resin with DCM and dry it under vacuum.
-
Cleave the polyamide from the resin using a cleavage cocktail. For a Pam resin, a common cleavage reagent is hexafluoroisopropanol (HFIP) or a mixture of TFA, triisopropylsilane (TIS), and water.[12][13] The specific conditions will depend on the protecting groups used.
-
Agitate the resin in the cleavage cocktail for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude polyamide by adding cold diethyl ether.[14]
-
Centrifuge to pellet the polyamide, decant the ether, and repeat the ether wash.
-
Dry the crude polyamide pellet under vacuum.
Step 4: Purification and Characterization
-
Purification: Purify the crude polyamide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[15]
-
Characterization: Confirm the identity and purity of the final polyamide using:
-
Analytical RP-HPLC: To assess purity.
-
Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight of the synthesized polyamide.
-
Section 3: Evaluation of DNA-Binding Properties
Once the polyamide is synthesized and purified, its ability to bind to its target DNA sequence must be evaluated. Two common techniques for this are DNase I footprinting and Surface Plasmon Resonance (SPR).
DNase I Footprinting: Identifying the Binding Site
DNase I footprinting is a powerful method to determine the specific DNA sequence to which a small molecule binds.[16][17] The polyamide protects its binding site from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel.
Caption: Experimental workflow for DNase I footprinting analysis of polyamide-DNA binding.
Protocol Outline:
-
Prepare a DNA fragment containing the putative binding site, with one end radioactively or fluorescently labeled.
-
Incubate the labeled DNA with a range of concentrations of the synthesized polyamide.[18]
-
Partially digest the DNA with DNase I. The enzyme will cleave the DNA at sites not protected by the bound polyamide.
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography (for radiolabeled DNA) or fluorescence scanning.
-
Analyze the gel: The region where the polyamide binds will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control lane with no polyamide.[19]
Surface Plasmon Resonance (SPR): Quantifying Binding Affinity and Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).[20][21]
Experimental Setup:
-
Immobilize the target DNA sequence onto a sensor chip. This is often done by using a biotinylated DNA oligo and a streptavidin-coated chip.[5]
-
Flow the polyamide solution over the sensor chip at various concentrations.
-
Monitor the change in the SPR signal , which is proportional to the mass of polyamide binding to the immobilized DNA.
-
Analyze the sensorgrams to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[22]
Data Presentation:
| Polyamide | Target DNA Sequence | KD (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |
| Hypothetical Polyamide | 5'-WGGWCW-3' | Data to be determined | Data to be determined | Data to be determined | This work |
| Literature Example 1 | 5'-TGTTA-3' | 1.2 ± 0.2 | 1.5 x 10⁷ | 1.8 x 10⁻² | [18] |
| Literature Example 2 | 5'-WGGWWW-3' | ~5 | - | - | [23] |
Note: The data for the hypothetical polyamide would be filled in upon completion of the SPR experiment.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of sequence-specific DNA-binding polyamides. The protocols outlined in this application note provide a framework for its synthesis, incorporation into polyamide chains, and the subsequent evaluation of the DNA-binding properties of the resulting conjugates. The presence of the nitro group opens up avenues for further chemical modifications, such as reduction to an amine for the attachment of other functional groups, including alkylating agents, fluorescent dyes, or protein-binding domains. The continued exploration of novel building blocks like the one discussed here will undoubtedly expand the repertoire of DNA-targeting small molecules and their applications in basic research and therapeutic development.
References
- Kawamoto, Y., Bando, T., & Sugiyama, H. (2018). Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications. Bioorganic & Medicinal Chemistry, 26(8), 1393-1411.
- Dervan, P. B., & Edelson, B. S. (2003). Regulation of gene expression with pyrrole-imidazole polyamides. Current Opinion in Structural Biology, 13(3), 284-299.
- Doss, R. M., Marques, M. A., Foister, S., Chenoweth, D. M., & Dervan, P. B. (2006). Toward rules for 1:1 polyamide:DNA recognition. Proceedings of the National Academy of Sciences, 103(42), 15311-15316.
- Baird, E. E., & Dervan, P. B. (1996). Solid phase synthesis of polyamides containing imidazole and pyrrole amino acids. Journal of the American Chemical Society, 118(26), 6141-6146.
- Yang, F., & Chiu, W. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Molecules, 25(7), 1695.
- Galil, G. N. A. (n.d.). DNase I footprinting.
- Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of 1-hydroxy-7-azabenzotriazole (HOAt) as an additive for peptide synthesis.
- PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate.
- HCTU. (n.d.). Biosynth.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs.
- Tsukiyama Lab. (n.d.). DNase I footprinting. Fred Hutchinson Cancer Research Center.
- ResearchGate. (n.d.). (A) DNase I footprint titration using an engineered DNA 75 bp fragment...
- Fox, K. R. (2008). DNase I Footprinting. In Drug-DNA Interaction Protocols (pp. 191-209). Humana Press.
- Swalley, S. E., Baird, E. E., & Dervan, P. B. (1997). Orientation Preferences of Pyrrole-Imidazole Polyamides in the Minor Groove of DNA. Journal of the American Chemical Society, 119(37), 8753-8761.
- Ellis, T. C., & Hartmann, R. P. (2014). A 96-well DNase I footprinting screen for drug–DNA interactions. Nucleic Acids Research, 42(10), e86.
- SpectraBase. (n.d.). Methyl(1-methyl-4-(1-methyl-4-nitro-2-pyrrolamido)
- Echemi. (n.d.). 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester.
- PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid.
- Pantoș, G. D. (2017). DNA-Binding and Cellular Uptake Properties of Pyrrole-Imidazole Polyamides (Doctoral dissertation, University of Missouri-St. Louis).
- Wikipedia. (2023, December 27). HCTU.
- University of Leicester. (n.d.). Surface plasmon resonance.
- AltaBioscience. (n.d.). HCTU Coupling Regent.
- Al-Haque, S., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236.
- Al-Haque, S., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236.
- Baliga, R., Baird, E. E., Dervan, P. B., & Crothers, D. M. (2001). Kinetic consequences of covalent linkage of DNA binding polyamides. Biochemistry, 40(1), 3-8.
- Balasubramanian, S., & Pal, S. (2013). Binding kinetics of DNA-protein interaction using surface plasmon resonance. protocols.io.
- Bashkin, J. K., et al. (2016). DNA Binding Polyamides and the Importance of DNA Recognition in their use as Gene-Specific and Antiviral Agents. Current pharmaceutical design, 22(36), 5543–5557.
- ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30...
- Sigma-Aldrich. (n.d.).
- AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Phillips, K. S., & Phillips, S. E. (2008). Surface plasmon resonance assays of DNA-protein interactions. In The MetJ repressor (pp. 119-138). Humana Press.
- Al-Haque, S., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236.
- Myszka, D. G. (1997). Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Current opinion in biotechnology, 8(1), 50-57.
- Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- Oak Biosciences. (n.d.). 1-methyl-4-nitropyrrole-2-carboxylic acid methyl ester, 100 grams.
- ChemicalBook. (n.d.). 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID.
- Kennedy, A. R., et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders.
- PubChem. (n.d.). 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic Acid.
- Request PDF. (n.d.). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides.
- Santa Cruz Biotechnology. (n.d.). 4-(Boc-amino)-1-methylpyrrole-2-carboxylic acid.
- Bush, L. (2023, November 29). Characterizing Polyamides Using Reversed-Phase Liquid Chromatography.
- National Center for Biotechnology Information. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Urbach, A. R., & Dervan, P. B. (2001). Solid-phase synthesis of polyamides containing imidazole and pyrrole amino acids. Methods in enzymology, 340, 450-466.
- National Center for Biotechnology Information. (n.d.).
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
- 1. Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of gene expression with pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward rules for 1:1 polyamide:DNA recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 6. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID CAS#: 13138-78-8 [amp.chemicalbook.com]
- 7. 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HCTU | 330645-87-9 | FH15560 | Biosynth [biosynth.com]
- 10. nbinno.com [nbinno.com]
- 11. shop.altabioscience.com [shop.altabioscience.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. DNase I footprinting [gene.mie-u.ac.jp]
- 17. research.fredhutch.org [research.fredhutch.org]
- 18. cco.caltech.edu [cco.caltech.edu]
- 19. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioradiations.com [bioradiations.com]
- 22. Bot Verification [molecular-interactions.si]
- 23. DNA Binding Polyamides and the Importance of DNA Recognition in their use as Gene-Specific and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate in the Synthesis of DNA Minor Groove Binders
Introduction: Unlocking the Potential of a Versatile Pyrrole Building Block
In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone in the design of numerous therapeutic agents due to its presence in a vast array of natural products and clinically approved drugs.[1][2] Among the diverse family of pyrrole derivatives, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate emerges as a pivotal starting material for the construction of complex bioactive molecules. Its strategic importance lies in its pre-functionalized structure, which allows for sequential and controlled chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound, with a particular focus on its application in the synthesis of DNA minor groove binders, a class of molecules with significant potential in anticancer and antimicrobial therapies.[3][4]
The inherent chemical features of this compound, namely the nitro group and the methyl ester, serve as versatile handles for molecular elaboration. The nitro group, an electron-withdrawing moiety, can be readily reduced to an amine, which then serves as a nucleophile for amide bond formation. The methyl ester provides a site for hydrolysis and subsequent activation for coupling reactions. This dual functionality makes it an ideal monomer unit for the iterative synthesis of polyamide chains that can be designed to recognize and bind to specific sequences in the minor groove of DNA.
Core Application: Synthesis of Distamycin and Lexitropsin Analogs
The primary and most significant application of this compound in medicinal chemistry is as a fundamental building block for the synthesis of analogs of the natural products distamycin and netropsin.[4][5] These molecules are characterized by a series of N-methylpyrrole carboxamide units that form a crescent shape, allowing them to fit snugly into the minor groove of DNA, primarily at A/T-rich sequences.[6] By disrupting the binding of essential proteins, such as transcription factors, to DNA, these compounds can modulate gene expression and exhibit potent biological activities.[7] The term "lexitropsins" was coined for synthetic analogs designed to have altered DNA sequence specificities.[4]
The general synthetic strategy involves a stepwise assembly of the polyamide chain, where this compound serves as the source of the internal pyrrole units. The synthesis of a di- or tri-pyrrole polyamide, for instance, follows a logical and repeatable sequence of chemical reactions.
Key Synthetic Transformations: A Mechanistic Perspective
The successful synthesis of DNA minor groove binders from this compound hinges on two critical transformations: the reduction of the nitro group and the formation of the amide bond. The choice of reagents and reaction conditions for these steps is crucial for achieving high yields and purity.
1. Reduction of the Nitro Group:
The conversion of the aromatic nitro group to an amine is a fundamental step in this synthetic pathway. The resulting amino group is a key nucleophile for the subsequent amide coupling reaction. Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient choice.
-
Catalytic Hydrogenation: This method typically involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It is a clean and high-yielding reaction, with water being the only byproduct.
-
Metal-Mediated Reductions: Reagents such as tin(II) chloride (SnCl₂) in a protic solvent like ethanol or zinc powder in the presence of an acid are also effective for this transformation.[7] These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
2. Amide Bond Formation:
The coupling of the newly formed aminopyrrole with another pyrrole carboxylic acid unit is the cornerstone of building the polyamide backbone. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
-
Carbodiimide-Mediated Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9][10][11] This intermediate is then readily attacked by the amine to form the amide bond. A common challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration.[9]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key transformations involved in the synthesis of a dipyrrole fragment, a core component of many DNA minor groove binders.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Parr hydrogenation apparatus or a similar setup
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 10% by weight of the starting material) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 1-methyl-4-amino-1H-pyrrole-2-carboxylate. This product is often used in the next step without further purification.
Protocol 2: DCC-Mediated Amide Coupling
This protocol details the coupling of 1-methyl-4-amino-1H-pyrrole-2-carboxylic acid with another molecule of methyl 1-methyl-4-amino-1H-pyrrole-2-carboxylate after hydrolysis of one of the ester groups. For this protocol, we will assume the starting materials are the corresponding carboxylic acid and amine.
Materials:
-
1-Methyl-4-amino-1H-pyrrole-2-carboxylic acid (1.0 eq)
-
Methyl 1-methyl-4-amino-1H-pyrrole-2-carboxylate (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methyl-4-amino-1H-pyrrole-2-carboxylic acid, methyl 1-methyl-4-amino-1H-pyrrole-2-carboxylate, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dipyrrole product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a dipyrrole unit, a foundational element of DNA minor groove binders.
Caption: Synthetic workflow for a dipyrrole unit.
Data Presentation: Biological Activity of Synthesized Analogs
The true measure of success for the application of this compound lies in the biological activity of the final synthesized compounds. The following table summarizes representative data for distamycin analogs, showcasing their cytotoxic effects against various cancer cell lines.
| Compound ID | Number of Pyrrole Units | Target Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 2 | Human Colon Cancer (HCT-116) | 5.2 | [3] |
| Analog 2 | 3 | Human Breast Cancer (MCF-7) | 1.8 | [3] |
| Analog 3 | 3 | Human Leukemia (L1210) | 0.9 | [12] |
| Tallimustine | 3 (with alkylating moiety) | Various Tumor Models | Potent in vivo activity | [4] |
Conclusion: A Foundation for Innovation in Drug Discovery
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity and versatile functional groups provide a reliable and efficient pathway for the construction of complex and biologically potent molecules. The protocols and data presented herein offer a foundational guide for researchers to harness the potential of this valuable building block in the ongoing quest for novel therapeutics that target the very blueprint of life: DNA. The continued exploration of new analogs derived from this starting material holds immense promise for the development of next-generation anticancer and antimicrobial agents.
References
- Li, B. C. (2012). Synthesis and Biological Studies of DNA-Binding Cyclic Py-Im Polyamides. Semantic Scholar.
- [No Author] (n.d.). Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function. PubMed.
- [No Author] (n.d.). Synthesis and Biological Evaluation of Distamycin Analogues - New Potential Anticancer Agents.
- [No Author] (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis.
- [No Author] (n.d.). New Solid Phase Synthesis of Distamycin Analogues.
- Arcamone, F. M., et al. (1989). Synthesis, DNA-binding properties, and antitumor activity of novel distamycin derivatives. Journal of Medicinal Chemistry, 32(4), 774-8.
- Cozzi, P., & Mongelli, N. (1998). Cytotoxics derived from distamycin A and congeners. Current Pharmaceutical Design, 4(3), 181-201.
- [No Author] (2025). Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU)
- [No Author] (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- [No Author] (n.d.). Structure of a hairpin pyrrole–imidazole polyamide synthetized by...
- [No Author] (2022).
- Wang, Y., et al. (2008). Synthesis, characterization and DNA-binding properties of four Zn(II) complexes with bis(pyrrol-2-yl-methyleneamine) ligands. Bioorganic & Medicinal Chemistry Letters, 18(1), 298-303.
- [No Author] (n.d.).
- [No Author] (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- [No Author] (2023).
- [No Author] (2020). Please suggest best process for N-methyl pyrrole synthesis?.
- [No Author] (n.d.). 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester. Echemi.
- [No Author] (n.d.).
- Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- [No Author] (n.d.).
- [No Author] (n.d.).
- [No Author] (n.d.). DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS 4 ” Core. MDPI.
- [No Author] (2022).
- [No Author] (2023).
- [No Author] (n.d.). Synthesis and DNA binding properties of pyrrole amino acid-containing peptides.
- [No Author] (n.d.).
- [No Author] (n.d.).
Sources
- 1. vlifesciences.com [vlifesciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of new benzoheterocyclic derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Biological Studies of DNA-Binding Cyclic Py-Im Polyamides | Semantic Scholar [semanticscholar.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, DNA-binding properties, and antitumor activity of novel distamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Lexitropsin Analogs from Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate
Introduction: The Significance of Lexitropsins in DNA Recognition
Lexitropsins are a class of synthetic oligopeptides that bind to the minor groove of double-stranded DNA with high affinity and sequence specificity.[1][2] These molecules, inspired by the natural products netropsin and distamycin, are typically composed of N-methylpyrrole and N-methylimidazole amino acids.[3][4] The sequence-specific DNA recognition capabilities of lexitropsins have positioned them as valuable tools in molecular biology and as promising candidates for the development of novel therapeutic agents, including anticancer and antimicrobial drugs.[1][5] The ability to rationally design and synthesize lexitropsin analogs to target specific DNA sequences is a cornerstone of their application.[2]
This guide provides a detailed protocol for the synthesis of lexitropsin analogs, commencing with the versatile building block, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.[6][7] We will delve into the key synthetic transformations, including the crucial steps of nitro group reduction and iterative amide bond formation, which are central to the construction of the polyamide backbone. Both solution-phase and solid-phase synthetic strategies will be discussed, offering researchers the flexibility to choose the most suitable approach for their specific needs.
The Strategic Importance of this compound
This compound is a pivotal starting material for the synthesis of lexitropsin analogs.[6][7] Its structure incorporates several key features that make it an ideal precursor:
-
The N-methylpyrrole core: This forms the fundamental repeating unit in many lexitropsins, contributing to the molecule's shape and ability to fit within the DNA minor groove.
-
The nitro group: Strategically positioned at the 4-position, the nitro group serves as a latent amino group. Its reduction to an amine is a critical step that enables the subsequent amide bond formation, allowing for the extension of the polyamide chain.
-
The methyl ester: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling with an amine to form an amide bond.
The commercial availability of this compound and its straightforward conversion to key intermediates make it a cost-effective and efficient starting point for the synthesis of a diverse library of lexitropsin analogs.[8]
Overall Synthetic Strategy
The synthesis of lexitropsin analogs from this compound generally follows a convergent strategy. The core pyrrole building blocks are first synthesized and functionalized, followed by their sequential coupling to assemble the desired polyamide chain. The key transformations are the reduction of the nitro group to an amine and the formation of amide bonds.
Caption: General solution-phase synthetic workflow for lexitropsin analogs.
Part 1: Synthesis and Functionalization of the Pyrrole Monomer
Protocol 1.1: Hydrolysis of this compound
The first step in preparing the pyrrole building block for amide coupling is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of methanol or THF and water.
-
Add an aqueous solution of LiOH or NaOH (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
A precipitate of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Expert Insight: The choice of base (LiOH or NaOH) and solvent system can influence the reaction rate and yield. Monitoring by TLC is crucial to prevent over-reaction or degradation of the product.
Part 2: Assembly of the Polyamide Chain: Solution-Phase Synthesis
Solution-phase synthesis offers a high degree of flexibility and is well-suited for the synthesis of smaller lexitropsin analogs or for optimizing coupling conditions.
Protocol 2.1: Amide Coupling to Form a Dimer
This protocol describes the coupling of two pyrrole units to form a dimer, a key intermediate in the synthesis of longer lexitropsin analogs.
Materials:
-
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (from Protocol 1.1)
-
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (prepared by reduction of the corresponding nitro compound)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt)[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent (HBTU, 1.1 equivalents, or EDC/HOBt, 1.1 equivalents each) and DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired nitro-pyrrole dimer.
Causality Behind Experimental Choices:
-
Coupling Reagents: HBTU and EDC/HOBt are highly efficient coupling reagents that minimize side reactions and racemization.[10]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to facilitate the activation of the carboxylic acid.
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.
Protocol 2.2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal step to enable further chain elongation.
Materials:
-
Nitro-pyrrole dimer (from Protocol 2.1)
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the nitro-pyrrole dimer in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator).
-
Stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the amino-pyrrole dimer, which is often used immediately in the next step.
Expert Insight: The hydrogenation reaction is typically clean and high-yielding. However, the resulting amine can be sensitive to air oxidation, so it is often best to proceed to the next coupling step without extensive purification.
Part 3: Solid-Phase Synthesis of Lexitropsin Analogs
Solid-phase synthesis is a powerful technique for the rapid and efficient assembly of longer polyamide chains, as it simplifies the purification process to simple filtration and washing steps.[3][4][11]
Caption: Workflow for solid-phase synthesis of lexitropsin analogs.
Protocol 3.1: Manual Solid-Phase Synthesis using Boc Chemistry
This protocol outlines the manual solid-phase synthesis of a lexitropsin analog on a Boc-β-alanine-Pam resin.[4]
Materials:
-
Boc-β-alanine-Pam resin
-
Boc-protected 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU
-
Appropriate amine for cleavage (e.g., dimethylaminopropylamine)
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the Boc-β-alanine-Pam resin in DCM in a fritted syringe.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 50% v/v) for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Monomer Activation: In a separate vial, pre-activate the Boc-protected 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
-
Coupling: Add the activated monomer solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF, followed by DCM.
-
Repeat: Repeat steps 2-6 for each subsequent monomer addition.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).
-
Cleavage: Cleave the lexitropsin analog from the resin by treating it with an appropriate amine (e.g., dimethylaminopropylamine) in a suitable solvent.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).
Quantitative Data Summary:
| Step | Reagent/Solvent | Typical Time | Typical Yield (per step) |
| Boc Deprotection | 50% TFA in DCM | 30 min | >99% |
| Amide Coupling | Boc-monomer, HBTU, DIPEA in DMF | 1-2 h | >99% |
| Cleavage | Dimethylaminopropylamine | 12-24 h | Variable |
Part 4: Characterization of Lexitropsin Analogs
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized lexitropsin analogs.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to purify the crude material.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure of the lexitropsin analog.
Conclusion
The synthesis of lexitropsin analogs from this compound is a well-established and versatile process. By employing the protocols and strategies outlined in this guide, researchers can efficiently construct a wide array of these DNA-binding molecules. The choice between solution-phase and solid-phase synthesis will depend on the specific target molecule and the desired scale of the synthesis. With careful execution and thorough characterization, these powerful tools for molecular recognition can be readily accessed for a multitude of applications in research and drug development.
References
-
Wemmer, D. E., & Dervan, P. B. (2015). Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis. Current Protocols in Nucleic Acid Chemistry, 63, 8.10.1–8.10.41. [Link]
-
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. [Link]
-
Zhang, L., et al. (2014). Solid-Phase Synthesis of Pyrrole-Imidazole Polyamides by Resin. Advanced Materials Research, 908, 15-18. [Link]
-
Herman, D. M., & Dervan, P. B. (1999). Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids. Organic Letters, 1(4), 577–579. [Link]
-
University of Strathclyde. (2015). Pyrrole-imidazole polyamides: manual solid-phase synthesis. [Link]
-
Gaballa, A. S., et al. (2007). Antimicrobial lexitropsins containing amide, amidine, and alkene linking groups. Journal of Medicinal Chemistry, 50(7), 1588–1600. [Link]
-
Gaballa, A. S., et al. (2007). Antimicrobial Lexitropsins Containing Amide, Amidine, and Alkene Linking Groups. Request PDF. [Link]
-
Rao, K. E., & Lown, J. W. (1991). Amide isosteres of lexitropsins: synthesis, DNA binding characteristics and sequence selectivity of thioformyldistamycin. Journal of Medicinal Chemistry, 34(9), 2843–2851. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]
-
Pućkowska, A., et al. (2007). Carbocyclic analogues of lexitropsin--DNA affinity and endonuclease inhibition. Acta Poloniae Pharmaceutica, 64(2), 115–119. [Link]
-
Pućkowska, A., et al. (2007). Carbocyclic analogues of lexitropsin--DNA affinity and endonuclease inhibition. PubMed. [Link]
-
Wang, F., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
-
Penchala, S. C., et al. (2013). Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents. PubMed Central. [Link]
-
Goodsell, D. S. (2001). Sequence recognition of DNA by lexitropsins. Current Medicinal Chemistry, 8(5), 509–516. [Link]
-
National Center for Biotechnology Information. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2018). Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. PubMed. [Link]
-
Wang, J., et al. (2009). Synthesis of di(1-methyl-4-nitropyrrole-2-formylamide)ethylamine. ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Sequence recognition of DNA by lexitropsins [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial lexitropsins containing amide, amidine, and alkene linking groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 7. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE | 13138-76-6 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. Solid-Phase Synthesis of Pyrrole-Imidazole Polyamides by Resin | Scientific.Net [scientific.net]
Application Notes and Protocols for the Preparation of Aminoglycoside-DNA Binding Agents Using Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate
Introduction: Bridging the Gap Between Aminoglycosides and DNA Recognition
Aminoglycosides are a well-established class of antibiotics renowned for their potent bactericidal activity, which primarily stems from their high-affinity binding to ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[1] However, emerging research has also highlighted their interactions with other nucleic acid structures, including DNA.[2] This interaction, though generally weaker than with rRNA, presents a compelling scaffold for the development of novel sequence-specific DNA binding agents. The core challenge lies in enhancing both the affinity and specificity of aminoglycosides for DNA.
This guide details a synthetic strategy to create potent DNA-binding agents by conjugating an aminoglycoside with a DNA-binding motif derived from methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This pyrrole-based unit is a key building block for lexitropsins, a class of small molecules that bind to the minor groove of DNA with high affinity and a degree of sequence selectivity.[3] By covalently linking the polycationic aminoglycoside scaffold, which provides electrostatic interactions with the phosphate backbone of DNA, to a sequence-recognizing pyrrole-carboxamide moiety, we can generate hybrid molecules with enhanced DNA binding capabilities.
This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of these novel conjugates, along with detailed application notes for evaluating their DNA binding properties.
Scientific Rationale and Strategy
The central hypothesis is that conjugating a DNA minor-groove binding element to an aminoglycoside will create a bifunctional molecule with superior DNA affinity compared to either component alone. The pyrrole-carboxamide portion, derived from this compound, is designed to fit snugly within the minor groove of DNA, forming hydrogen bonds with the base pairs. The aminoglycoside moiety will interact with the negatively charged phosphate backbone, further stabilizing the complex.
Our synthetic approach involves a multi-step process, beginning with the functionalization of the pyrrole precursor, followed by its coupling to a representative aminoglycoside, Kanamycin A. The choice of Kanamycin A is illustrative, and this protocol can be adapted for other aminoglycosides with accessible primary amino groups.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the workflow diagram below. It involves three main stages:
-
Modification of the Pyrrole Moiety: Saponification of the methyl ester of this compound to the corresponding carboxylic acid, followed by reduction of the nitro group to an amine.
-
Amide Coupling: Formation of an amide bond between the activated pyrrole carboxylic acid and a primary amine on the aminoglycoside.
-
Purification and Characterization: Isolation of the final conjugate and confirmation of its structure and purity.
Caption: Synthetic workflow for the preparation of aminoglycoside-pyrrole conjugates.
Experimental Protocols
PART 1: Synthesis of the Aminoglycoside-Pyrrole Conjugate
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | >97% |
| Kanamycin A sulfate | Sigma-Aldrich | >98% |
| Lithium hydroxide (LiOH) | Fisher Scientific | >98% |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Acros Organics | >98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | >98% |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | >97% |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | >97% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | 99.8% |
| Dichloromethane (DCM), anhydrous | Acros Organics | 99.8% |
| Methanol (MeOH), HPLC grade | Fisher Scientific | >99.9% |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | >99.9% |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99% |
Step 1: Saponification of this compound
-
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling reaction.[3]
-
Dissolve this compound (1.0 g, 5.43 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).
-
Add lithium hydroxide (0.26 g, 10.86 mmol) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid as a solid.
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine, which is a key step in converting the nitro-pyrrole into a building block for polyamide synthesis, mimicking lexitropsins.[4]
-
Suspend 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (0.93 g, 5.43 mmol) in ethyl acetate (50 mL).
-
Add SnCl₂·2H₂O (6.12 g, 27.15 mmol) and heat the mixture to 70 °C for 3 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid.
Step 3: Selective Protection of Kanamycin A
-
Rationale: Kanamycin A has multiple amino groups. Selective protection is necessary to direct the amide coupling to a specific position, often the 6'-amino group, which is known to be less critical for rRNA binding.[5] This is a complex procedure often requiring specialized protocols, but a generalized approach is presented.
-
Dissolve Kanamycin A sulfate (1.0 g, 1.71 mmol) in a mixture of water (10 mL) and dioxane (10 mL).
-
Add NaHCO₃ (0.72 g, 8.55 mmol) and cool the solution to 0 °C.
-
Slowly add a solution of Boc₂O (0.41 g, 1.88 mmol) in dioxane (5 mL).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Purify the mono-Boc-protected Kanamycin A by column chromatography on silica gel using a gradient of DCM/MeOH.
Step 4: Amide Coupling
-
Rationale: An amide bond is formed between the pyrrole carboxylic acid and the protected aminoglycoside using a carbodiimide coupling agent (EDC) and an additive (HOBt) to improve efficiency and minimize side reactions.[6][7][8]
-
Dissolve 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (0.24 g, 1.71 mmol) in anhydrous DMF (15 mL).
-
Add HOBt (0.28 g, 2.05 mmol) and EDC (0.39 g, 2.05 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of mono-Boc-protected Kanamycin A (1.0 g, 1.71 mmol) and DIPEA (0.5 mL, 2.87 mmol) in DMF (10 mL).
-
Stir the reaction at room temperature for 24 hours.
-
Remove the DMF under high vacuum.
Step 5: Deprotection and Purification
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the final conjugate. Purification by reverse-phase HPLC is essential to isolate the desired product from unreacted starting materials and side products.[9][10]
-
Dissolve the crude product from Step 4 in a mixture of DCM (5 mL) and TFA (5 mL).
-
Stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in water and purify by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the collected fractions to obtain the final aminoglycoside-pyrrole conjugate as a TFA salt.
PART 2: Characterization of the Conjugate
1. Structural Verification:
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the covalent linkage and the overall structure.
2. Purity Analysis:
-
Analytical HPLC: To determine the purity of the final product, typically greater than 95% is desired for biological assays.
Application Notes: Evaluation of DNA Binding
Once the aminoglycoside-pyrrole conjugate is synthesized and purified, its interaction with DNA can be characterized using several biophysical techniques.
Determining Binding Affinity and Thermodynamics with Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[11][12][13]
-
Protocol Outline:
-
Prepare a solution of the aminoglycoside-pyrrole conjugate (typically 100-200 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare a solution of the target DNA (e.g., a short hairpin oligonucleotide with a specific binding sequence, typically 10-20 µM) in the same buffer.
-
Titrate the conjugate solution into the DNA solution in the ITC cell in small, sequential injections.
-
The heat change upon each injection is measured.
-
The resulting data is fitted to a binding model to extract the thermodynamic parameters.
-
-
Expected Outcome: A successful experiment will yield a binding isotherm from which Kₐ, ΔH, and n can be calculated, providing a complete thermodynamic profile of the interaction.[14][15]
Assessing DNA Conformational Changes with Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy is sensitive to the secondary structure of DNA. Changes in the CD spectrum of DNA upon addition of the conjugate can indicate binding and provide insights into the binding mode (e.g., groove binding vs. intercalation).[16][17][18]
-
Protocol Outline:
-
Record the CD spectrum of a solution of the target DNA (e.g., 20 µM) in a suitable buffer. The typical B-form DNA spectrum has a positive peak around 275 nm and a negative peak around 245 nm.
-
Titrate increasing concentrations of the aminoglycoside-pyrrole conjugate into the DNA solution.
-
Record the CD spectrum after each addition.
-
-
Expected Outcome: Minor groove binding is often associated with subtle changes in the DNA CD spectrum, whereas intercalation can induce more significant spectral changes.[19][20]
Identifying the Binding Site with DNase I Footprinting
-
Principle: This technique identifies the specific DNA sequence to which the conjugate binds. A region of DNA bound by the conjugate will be protected from cleavage by the DNase I enzyme.[21][22][23]
-
Protocol Outline:
-
Prepare a DNA fragment of interest (100-400 bp) that is radioactively or fluorescently labeled at one end.[22][24]
-
Incubate the labeled DNA with varying concentrations of the aminoglycoside-pyrrole conjugate.
-
Lightly digest the DNA with DNase I, such that on average each DNA strand is cut only once.
-
Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography or fluorescence imaging.
-
-
Expected Outcome: A "footprint" will appear as a gap in the ladder of DNA fragments where the conjugate protected the DNA from cleavage, revealing its binding site.[5]
Data Interpretation and Logical Relationships
The data from these techniques should be integrated to build a comprehensive understanding of the conjugate's DNA binding properties.
Caption: Integration of biophysical data to characterize DNA binding.
Conclusion and Future Directions
The synthetic protocol and analytical methods outlined in this guide provide a robust framework for the development and evaluation of novel aminoglycoside-based DNA binding agents. The conjugation of a pyrrole-carboxamide moiety, derived from this compound, to an aminoglycoside scaffold is a promising strategy for creating molecules with enhanced DNA affinity and specificity. The resulting conjugates have potential applications in various fields, including the development of new anticancer and antimicrobial drugs, as well as tools for molecular biology research. Future work could involve the synthesis of a library of such conjugates with different aminoglycosides and pyrrole-based polyamides to explore structure-activity relationships and optimize DNA sequence recognition.
References
-
Arya, V., et al. (2022). CD Spectroscopy to Study DNA-Protein Interactions. Journal of Visualized Experiments. Available at: [Link]
-
Burendahl, S., et al. (2022). Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Methods in Molecular Biology. Available at: [Link]
-
Chen, Y., et al. (2013). Conformational changes in DNA upon ligand binding monitored by circular dichroism. Molecules. Available at: [Link]
-
Gornall, A. G., et al. (2022). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Springer Nature Experiments. Available at: [Link]
-
Holm, A. I. S., et al. (2013). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. Available at: [Link]
-
Marathias, V. R., & Bolton, P. H. (1999). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols. Available at: [Link]
-
Lohman, T. M., & Bujalowski, W. (2017). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. PMC. Available at: [Link]
-
Gourishankar, A., et al. (2006). Isothermal Titration Calorimetry Studies on the Binding of DNA Bases and PNA Base Monomers to Gold Nanoparticles. ACS Publications. Available at: [Link]
-
Torigoe, H., & Arakawa, F. (2023). Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA. RSC Publishing. Available at: [Link]
-
Bio-Protocol. (n.d.). DNA-Protein Interactions/Footprinting Protocols. Bio-Protocol. Available at: [Link]
-
Chaires, J. B. (2006). A Small Molecule – DNA Binding Landscape. PMC. Available at: [Link]
-
Nair, R., & Raghunathan, V. (2009). Circular dichroism for the analysis of protein-DNA interactions. PubMed. Available at: [Link]
-
Bitesize Bio. (2022). DNA Footprinting. Bitesize Bio. Available at: [Link]
-
Wilson, W. D. (2009). Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection. Springer Nature Experiments. Available at: [Link]
-
Genetic Education. (2022). What is DNA footprinting?- Principle, Steps, Process and Applications. Genetic Education. Available at: [Link]
-
JoVE. (2022). The Circular Dichroism Spectroscopy Technique to Study DNA-Protein Interactions. JoVE. Available at: [Link]
-
Ramirez, M. S., & Tolmasky, M. E. (2017). Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. NIH. Available at: [Link]
-
University of California, Berkeley. (n.d.). DNase I Footprint Analysis of DNA-Protein Binding. University of California, Berkeley. Available at: [Link]
-
Wang, S., et al. (2016). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Oxford Academic. Available at: [Link]
-
Greenberg, D. E., & Su, Y. (2014). Aminoglycoside-Nucleic Acid Interactions: The Case for Neomycin. Semantic Scholar. Available at: [Link]
-
Kowalczyk, R., et al. (2023). Conjugates of Aminoglycosides with Stapled Peptides as a Way to Target Antibiotic-Resistant Bacteria. ACS Omega. Available at: [Link]
- Google Patents. (2017). CN106317132A - Aminoglycoside antibiotics separation and purification method. Google Patents.
-
Kowalczyk, R., et al. (2023). Conjugates of Aminoglycosides with Stapled Peptides as a Way to Target Antibiotic-Resistant Bacteria. ACS Publications. Available at: [Link]
-
Ubukata, K., et al. (1984). Purification and Characterization of Aminoglycoside-Modifying Enzymes From Staphylococcus Aureus and Staphylococcus Epidermidis. PubMed. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
- Google Patents. (2000). US6090947A - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support. Google Patents.
-
Kamal, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]
-
LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2025). The Synthesis of Pyrroles from Nitroolefins. ResearchGate. Available at: [Link]
-
Arya, D. P., & Coffee, R. L. (2002). Synthesis of aminoglycoside-DNA conjugates. PubMed. Available at: [Link]
-
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Available at: [Link]
-
Zhang, A., et al. (2002). Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. ResearchGate. Available at: [Link]
-
Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
-
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of aminoglycoside-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 11. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 13. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02097A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. The Circular Dichroism Spectroscopy Technique to Study DNA-Protein Interactions [jove.com]
- 21. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
- 22. bitesizebio.com [bitesizebio.com]
- 23. med.upenn.edu [med.upenn.edu]
- 24. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
Application Notes and Protocols for the Reaction of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate with Amines
Introduction: Strategic Importance in Medicinal Chemistry and Drug Development
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of the pyrrole ring is a critical step in the development of new therapeutic agents. Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a highly valuable building block in this regard. The presence of the electron-withdrawing nitro group at the C4-position, para to the ester, significantly activates the pyrrole ring towards nucleophilic aromatic substitution (SNAr).[2][3] This activation allows for the facile introduction of a wide variety of amine functionalities, leading to the synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxylate derivatives. These derivatives are key intermediates in the synthesis of complex molecules, including DNA-binding agents like distamycin and lexitropsin analogues, which have demonstrated potent antimicrobial and anticancer activities.[4]
This guide provides a comprehensive overview of the reaction of this compound with primary and secondary amines, including a detailed mechanistic explanation and field-proven protocols for researchers in drug discovery and organic synthesis.
Reaction Mechanism: The Addition-Elimination Pathway
The reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) addition-elimination mechanism.[2][5] The key to this transformation is the strong electron-withdrawing nature of the nitro group (-NO₂), which renders the pyrrole ring electron-deficient and susceptible to attack by nucleophiles.
The mechanism can be delineated in two main steps:
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The amine nucleophile attacks the electron-deficient C4 carbon of the pyrrole ring, which bears the nitro group. This initial attack breaks the aromaticity of the pyrrole ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the pyrrole ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3] This step is typically the rate-determining step of the reaction.
-
Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the aromaticity of the pyrrole ring is restored by the elimination of the nitro group as a nitrite anion (NO₂⁻). This results in the formation of the final 4-amino-substituted pyrrole product.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of primary and secondary amine nucleophiles. It is always recommended to perform a small-scale test reaction to optimize conditions for a specific substrate.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol describes the synthesis of methyl 4-(benzylamino)-1-methyl-1H-pyrrole-2-carboxylate.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or DMSO to dissolve the starting materials (approximately 5-10 mL per mmol of the nitropyrrole).
-
Add benzylamine (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of the reaction solvent).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer) to remove residual DMF or DMSO.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure methyl 4-(benzylamino)-1-methyl-1H-pyrrole-2-carboxylate.
Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Piperidine)
This protocol outlines the synthesis of methyl 1-methyl-4-(piperidin-1-yl)-1H-pyrrole-2-carboxylate.
Materials:
-
This compound
-
Piperidine
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile or THF (approximately 10-15 mL per mmol).
-
Add triethylamine or DIPEA (2.0 - 2.5 eq) to the solution.
-
Add piperidine (1.2 - 1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C if the reaction is sluggish at ambient temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired product.
Data Summary and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the SNAr reaction of this compound with various amines. Yields are indicative and may vary depending on the specific amine and reaction scale.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 80-100 | 4-12 | 75-90 |
| n-Butylamine | K₂CO₃ | DMSO | 90-110 | 6-16 | 70-85 |
| Aniline | K₂CO₃ | DMSO | 100-120 | 12-24 | 60-75 |
| Piperidine | Et₃N | MeCN | 25-60 | 6-24 | 80-95 |
| Morpholine | DIPEA | THF | 25-60 | 8-24 | 85-95 |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more amine nucleophile (up to 2.0 eq), or using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts.
-
Side Reactions: In some cases, with highly reactive amines, side reactions may occur. Lowering the reaction temperature can help to minimize the formation of byproducts.
-
Purification Challenges: The polarity of the 4-aminopyrrole products can vary significantly. It is crucial to select an appropriate eluent system for column chromatography to ensure effective separation from unreacted starting materials and byproducts.
-
Moisture Sensitivity: While the reactions are generally robust, it is good practice to use anhydrous solvents and reagents, especially when using strong bases, to prevent hydrolysis of the ester functionality.
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a powerful and versatile method for the synthesis of 4-aminopyrrole derivatives. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this important transformation in the development of novel bioactive molecules. The straightforward nature of the reaction, coupled with the high yields and broad substrate scope, ensures its continued relevance in the fields of medicinal chemistry and organic synthesis.
References
- Marcotte, F.-A., & Lubell, W. D. (2002).
- Amarnath, V., Valentine, W. M., Amarnath, K., Eng, M. A., & Graham, D. G. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology, 7(1), 56–61.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Ohta, H., et al. (2021). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3.
-
ResearchGate. (2008). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Retrieved from [Link]
- Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. Retrieved from [Link]
- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
Sources
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Derivatization of the Carboxylate Group of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Introduction: Strategic Modification of a Key Building Block in Drug Discovery
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block, primarily recognized for its role in the synthesis of lexitropsins and distamycin analogs.[1][2] These molecules are renowned for their ability to bind to the minor groove of DNA, a mechanism that underpins their significant antimicrobial and antineoplastic properties. The derivatization of the carboxylate group of this pyrrole derivative is a critical step in the construction of these complex bioactive molecules, allowing for the introduction of diverse functionalities and the modulation of pharmacological activity.
This comprehensive guide provides detailed protocols for the primary derivatization pathways of the carboxylate group of this compound. The methodologies outlined herein are designed for researchers, medicinal chemists, and professionals in drug development, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₈N₂O₄ | 184.15 | 13138-76-6 | |
| 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | C₆H₆N₂O₄ | 170.12 | 13138-78-8 |
Derivatization Strategies: A Roadmap
The primary strategies for derivatizing the carboxylate group of this compound revolve around its conversion to amides, a key linkage in the targeted bioactive compounds. This can be achieved through two main routes, each with its own advantages and considerations.
Sources
The Strategic Role of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate in the Synthesis of Novel Antimicrobial Agents
Introduction: The Pyrrole Scaffold as a Privileged Structure in Antimicrobial Research
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that can interact with biological targets. Within the vast chemical space of pyrrole derivatives, those bearing a nitro group are of particular interest due to the electron-withdrawing nature of this functionality, which can significantly modulate the molecule's reactivity and biological profile. This application note provides a detailed guide on the utilization of a key starting material, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate , in the synthesis of a promising class of antimicrobial compounds: N-substituted 1-methyl-4-nitro-1H-pyrrole-2-carboxamides.
The rationale behind selecting this scaffold is twofold. First, the pyrrole-2-carboxamide moiety is a known pharmacophore in various antibacterial and antifungal agents.[2] Second, the presence of the 4-nitro group offers a strategic advantage. While it can contribute to the antimicrobial activity itself, it also serves as a versatile chemical handle for further structural modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will provide detailed, field-proven protocols for the key synthetic transformations and subsequent antimicrobial evaluation, aimed at researchers, scientists, and drug development professionals.
Synthetic Strategy: From Ester to Bioactive Amide
The overall synthetic pathway involves a two-step process, beginning with the hydrolysis of the starting methyl ester to its corresponding carboxylic acid, followed by the coupling of this acid with a variety of primary and secondary amines to generate a library of N-substituted pyrrole-2-carboxamides.
Caption: Synthetic workflow from the starting ester to antimicrobial screening.
Part 1: Synthesis of the Carboxylic Acid Intermediate
The initial and crucial step is the saponification of the methyl ester to the corresponding carboxylic acid. This transformation is essential to activate the carbonyl group for subsequent amide bond formation.
Protocol 1: Hydrolysis of this compound
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydroxide (NaOH) is a strong base that effectively catalyzes the hydrolysis of the ester. The use of a water/methanol solvent system ensures the solubility of both the ester and the inorganic base.
-
Temperature: The reaction is performed at reflux to ensure a reasonable reaction rate.
-
Acidification: Acidification with hydrochloric acid (HCl) is critical to protonate the carboxylate salt formed in situ, leading to the precipitation of the less soluble carboxylic acid.
-
Purification: Washing the precipitate with cold water removes any remaining inorganic salts.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Add a solution of sodium hydroxide (2.0 eq) in water to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 2M HCl with stirring until the pH of the solution is approximately 2-3. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the product, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, under vacuum to a constant weight.
Part 2: Synthesis of N-substituted 1-methyl-4-nitro-1H-pyrrole-2-carboxamides
The core of the synthetic strategy lies in the amide coupling reaction. The choice of coupling agents is critical to ensure high yields and minimize side reactions. A widely used and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt).
Protocol 2: EDC/HOBt Mediated Amide Coupling
Causality Behind Experimental Choices:
-
Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and racemization (if chiral amines are used) by converting the O-acylisourea into a more stable and reactive HOBt ester.
-
Base: Triethylamine (TEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the acid produced during the reaction.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the reactants and intermediates.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature for optimal reaction time and yield.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Materials:
-
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
-
Substituted amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add triethylamine (2.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 1-methyl-4-nitro-1H-pyrrole-2-carboxamide.
Part 3: Antimicrobial Activity Profile
The synthesized pyrrole-2-carboxamide derivatives can be evaluated for their in vitro antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism, is a standard metric for quantifying antimicrobial potency. The data presented below is a representative summary from literature for a series of related pyrrole-2-carboxamide derivatives, showcasing the potential antimicrobial efficacy of this compound class.[2]
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Pyrrole-2-Carboxamide Derivatives
| Compound ID | R-group on Amide | Klebsiella pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| 4a | 4-Methoxybenzyl | 6.35 | 12.01 | 11.50 |
| 4c | 4-Iodobenzyl | 5.50 | 6.25 | 7.25 |
| 4f | 1-(4-Methoxyphenyl)propan-2-yl | 4.34 | 5.86 | 6.89 |
| 4g | 1-(4-Chlorophenyl)propan-2-yl | 3.25 | 4.15 | 5.20 |
| 4h | 1-(2-Methoxyphenyl)propan-2-yl | 2.50 | 3.20 | 4.80 |
| 4i | 1-(2,4-Dichlorophenyl)propan-2-yl | 1.02 | 1.56 | 3.56 |
| 4j | Cyclohexylmethyl | 6.20 | 7.50 | 9.10 |
Note: The data is adapted from a study on 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives and serves as a representative example of the potential activity of N-substituted pyrrole-2-carboxamides.[2]
The results indicate that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antibacterial activity. For instance, compound 4i , bearing a 2,4-dichlorophenyl moiety, exhibited the most potent activity against the tested Gram-negative bacterial strains.[2] This highlights the importance of exploring a diverse range of amines in the amide coupling step to optimize the antimicrobial profile.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward and efficient synthetic route, involving hydrolysis followed by amide coupling, allows for the generation of a diverse library of N-substituted 1-methyl-4-nitro-1H-pyrrole-2-carboxamides. The preliminary data on related compounds suggest that this scaffold holds significant promise for the development of new therapeutics against a range of bacterial pathogens.
Future work should focus on:
-
Expansion of the Amine Library: Synthesizing a broader range of derivatives with diverse aliphatic, aromatic, and heterocyclic amines to further probe the structure-activity relationship.
-
Modification of the Pyrrole Core: Investigating the impact of substituents at other positions of the pyrrole ring on antimicrobial activity.
-
Mechanism of Action Studies: Elucidating the molecular target and mechanism by which these compounds exert their antimicrobial effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profile.
By leveraging the synthetic accessibility and biological potential of the 1-methyl-4-nitro-1H-pyrrole-2-carboxamide scaffold, researchers can contribute to the urgent need for new and effective antimicrobial drugs.
References
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
-
Synthesis, Characterisation and Antimicrobial Evaluation of Some New Pyrrole-2-Carboxamide Derivatives. ResearchGate. Available at: [Link]
- Mane, Y. D., et al. (2017). Synthesis, Characterisation and Antimicrobial Evaluation of Some New Pyrrole-2-Carboxamide Derivatives. International Journal of PharmTech Research, 10(5), 463-473.
Sources
The Strategic Role of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate in the Synthesis of Distamycin Analogs: A Guide for Drug Development Professionals
Introduction: The Enduring Legacy of Distamycin and the Quest for Superior Analogs
Distamycin A, a natural product, is a well-established DNA minor groove binding agent with significant antiviral, antiparasitic, and anticancer properties.[1][2] Its ability to selectively bind to AT-rich sequences of DNA has made it a foundational scaffold for the design of new therapeutic agents.[2][3] However, the clinical application of distamycin A has been hampered by its inherent toxicity.[1] This has spurred extensive research into the synthesis of distamycin analogs with improved therapeutic indices, enhanced DNA sequence specificity, and novel biological activities.[4][5][6] The core of this synthetic endeavor often relies on the strategic manipulation of pyrrole-containing building blocks, among which methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate stands out as a cornerstone intermediate.[7][8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of distamycin analogs. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss the critical considerations for successful analog development.
The Linchpin Building Block: Why this compound?
The chemical structure of this compound (CAS No: 13138-76-6) makes it an exceptionally versatile precursor for constructing the polyamide backbone of distamycin analogs.[7][9][10][11]
-
The Nitro Group as a Masked Amine: The paramount feature of this molecule is the nitro group at the 4-position of the pyrrole ring. This group serves as a stable and unreactive placeholder for an amine functionality during the initial stages of synthesis. The nitro group can be selectively and efficiently reduced to a primary amine at a later, strategic point in the synthetic sequence. This "masked amine" strategy is crucial for preventing unwanted side reactions and allows for the controlled, stepwise elongation of the polyamide chain.
-
The Methyl Ester for Amide Bond Formation: The methyl ester at the 2-position provides a readily activatable site for amide bond formation. This carboxylate group is essential for coupling with the newly generated amine from a preceding pyrrole unit, thereby constructing the characteristic peptide-like backbone of distamycin.
-
The N-Methyl Group for DNA Binding: The methyl group on the pyrrole nitrogen is a key feature of the natural distamycin structure. It contributes to the crescent shape of the molecule, which is complementary to the curvature of the DNA minor groove, and influences its binding affinity and sequence selectivity.
The strategic combination of these functional groups in a single, stable molecule provides a robust and reliable platform for the modular assembly of a diverse library of distamycin analogs.
Synthetic Workflow: From Building Block to Bioactive Analog
The synthesis of distamycin analogs using this compound generally follows a convergent and iterative approach. The overall workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of distamycin analogs.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the key steps in the synthesis of a representative distamycin analog.
Protocol 1: Reduction of the Nitro Group
The selective reduction of the nitro group to a primary amine is a critical step. Several methods can be employed, with the choice depending on the substrate's functional group tolerance and the desired reaction scale.
Method A: Tin(II) Chloride Reduction
This is a classic and reliable method for nitro group reduction.
-
Dissolution: Dissolve the nitro-pyrrole compound (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography on silica gel.
Method B: Catalytic Hydrogenation
This method is often cleaner and avoids the use of heavy metal reagents.
-
Catalyst Suspension: In a hydrogenation flask, suspend palladium on carbon (Pd/C, typically 5-10% w/w) in a solvent like methanol or ethyl acetate.
-
Substrate Addition: Add the nitro-pyrrole compound to the flask.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Rinse the Celite pad with the reaction solvent and concentrate the combined filtrate under reduced pressure to yield the amine.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Tin(II) Chloride | SnCl₂·2H₂O | Reflux in EtOAc or EtOH | Robust, reliable, good for small scale | Requires stoichiometric amounts of tin, work-up can be tedious |
| Catalytic Hydrogenation | H₂, Pd/C | H₂ atmosphere, room temp. | Clean, high yielding, catalytic | Requires specialized equipment, catalyst can be pyrophoric |
Table 1: Comparison of Nitro Group Reduction Methods.
Protocol 2: Amide Bond Formation
The coupling of the newly formed amine with the carboxylic acid of another pyrrole unit is the core chain-building reaction. The carboxylic acid is typically activated to facilitate the reaction.
-
Acid Activation: Dissolve the carboxylic acid-containing pyrrole unit (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling reagent such as dicyclohexylcarbodiimide (DCC), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1-1.2 equivalents).[12] An additive like 1-hydroxybenzotriazole (HOBt) is often included to suppress racemization.[12] Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Amine Addition: To the activated acid solution, add a solution of the amine-containing pyrrole unit (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting di-, tri-, or polypeptide by column chromatography.
Figure 2: Simplified mechanism of amide bond formation using a coupling reagent.
Structure-Activity Relationship (SAR) Insights and Analog Design
The modular nature of this synthetic approach allows for systematic modifications to the distamycin scaffold to explore structure-activity relationships.
-
Number of Pyrrole Units: The length of the polyamide chain directly influences DNA binding affinity and sequence specificity. Increasing the number of pyrrole units generally leads to binding to longer AT-tracts.[6]
-
N-Terminal and C-Terminal Modifications: The terminal ends of the distamycin molecule are amenable to significant chemical modifications. Replacing the formamido group or the propionamidine group can alter the molecule's DNA binding properties, cellular uptake, and biological activity.[13][14]
-
Heterocyclic Replacements: One or more of the N-methylpyrrole rings can be replaced with other heterocycles, such as imidazole or thiazole, to modulate DNA sequence recognition and enhance biological activity.[5]
Conclusion: A Versatile Platform for Drug Discovery
The use of this compound as a key building block has proven to be a highly effective and versatile strategy in the synthesis of distamycin analogs. The ability to perform iterative nitro reduction and amide coupling reactions allows for the controlled and systematic construction of a wide array of polyamide structures. This, in turn, facilitates the exploration of structure-activity relationships and the development of novel DNA minor groove binding agents with improved therapeutic potential for a range of diseases, including cancer and microbial infections.[1][4][5]
References
-
Bratek-Kozłowska, H., et al. (2009). Synthesis and biological evaluation of distamycin analogues - new potential anticancer agents. PubMed. Available at: [Link]
-
Balzarini, J., et al. (1983). Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function. PubMed. Available at: [Link]
-
Cozza, G., et al. (2004). Distamycin analogues with enhanced lipophilicity: synthesis and antimicrobial activity. PubMed. Available at: [Link]
-
Szerszenowicz, J., et al. (2011). New Solid Phase Synthesis of Distamycin Analogues. Molecules. Available at: [Link]
-
Baraldi, P. G., et al. (2004). Antimalarial activity of synthetic analogues of distamycin. PubMed. Available at: [Link]
-
Capobianco, M. L., et al. (1993). Distamycin analogues with improved sequence-specific DNA binding activities. PubMed. Available at: [Link]
-
Szerszenowicz, J., et al. (2011). New Solid Phase Synthesis of Distamycin Analogues. MDPI. Available at: [Link]
-
Gendler, P. L., & Rapoport, H. (1981). Permethyl analogue of the pyrrolic antibiotic distamycin A. PubMed. Available at: [Link]
-
Brucoli, F. (2009). Design, Synthesis and Biological Evaluation of Novel Analogues of Distamycin. ResearchGate. Available at: [Link]
-
Szerszenowicz, J., et al. (2011). New Solid Phase Synthesis of Distamycin Analogues. ResearchGate. Available at: [Link]
-
Das, S., et al. (2011). Effect of DNA Groove Binder Distamycin A upon Chromatin Structure. PMC. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from: [Link]
Sources
- 1. Antimalarial activity of synthetic analogues of distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of distamycin analogues - new potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distamycin analogues with enhanced lipophilicity: synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distamycin analogues with improved sequence-specific DNA binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE | 13138-76-6 [chemicalbook.com]
- 8. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Solid Phase Synthesis of Distamycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
methodology for incorporating methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate into peptide chains
An Application Guide and Protocol for the Incorporation of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate into Peptide Chains
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a transformative strategy in medicinal chemistry and drug discovery, enabling the creation of peptidomimetics with enhanced stability, novel functionalities, and improved pharmacological profiles.[1] This guide provides a detailed methodology for the incorporation of the heterocyclic building block, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, into peptide chains. This particular moiety is a key component of lexitropsins and distamycin analogs, known for their antimicrobial and DNA-binding activities.[2] We present comprehensive protocols for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), addressing the unique chemical considerations imposed by the electron-deficient, nitro-substituted pyrrole ring. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in the design of next-generation peptide therapeutics.
Introduction to the 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate Moiety
The target building block, derived from this compound, presents both unique opportunities and challenges for peptide synthesis. Its planar, aromatic structure can impart conformational rigidity to a peptide backbone, which can be crucial for optimizing receptor binding and biological activity.[3] However, the chemical properties of this moiety, particularly the strongly electron-withdrawing nitro group, must be carefully considered to ensure successful and efficient incorporation.
Causality Behind Experimental Choices: The presence of the nitro group at the C4 position significantly reduces the electron density of the pyrrole ring. This electronic effect has two primary consequences for peptide synthesis:
-
Reduced Nucleophilicity: While the N-methyl group precludes the need for N-H protection, the overall electron-deficient nature of the ring system renders it highly stable to standard acidic conditions used in peptide synthesis, such as Trifluoroacetic acid (TFA) for Boc-deprotection or piperidine for Fmoc-deprotection.[4]
-
Activation of the Carboxyl Group: The electron-withdrawing effect can influence the reactivity of the C2-carboxylic acid during the activation and coupling steps. While standard coupling reagents are effective, reaction kinetics may differ from those of typical proteinogenic amino acids, necessitating careful monitoring to ensure complete coupling.[5]
The first critical step before incorporation is the saponification (hydrolysis) of the commercially available methyl ester to the corresponding carboxylic acid, which serves as the active building block for amide bond formation.
Diagram 1: Key Building Block
Caption: Conversion of the methyl ester to the carboxylic acid.
Recommended Methodologies: SPPS vs. LPPS
Both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) can be employed to incorporate the pyrrole moiety. The choice depends on the scale of synthesis, the length of the target peptide, and the specific research objectives.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for research-scale and high-throughput peptide synthesis.[6][7] The growing peptide is anchored to an insoluble resin, which simplifies purification by allowing excess reagents and by-products to be washed away.[8] This is the recommended primary approach.
-
Liquid-Phase Peptide Synthesis (LPPS): Also known as solution-phase synthesis, this classical method involves all reactions occurring in solution.[9] While more labor-intensive due to the need for purification after each step, LPPS offers flexibility for large-scale synthesis and fragment condensation strategies.[10][11]
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol utilizes the standard and versatile Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.[7][12]
Materials and Reagents
| Reagent | Purpose | Supplier Example |
| Fmoc-protected Amino Acids | Building blocks for peptide chain | MilliporeSigma |
| Rink Amide or Wang Resin | Solid support | Bachem, Merck |
| 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid | The non-canonical building block | ChemicalBook[2] |
| HBTU, HOBt | Coupling activators | MilliporeSigma |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | Fisher Scientific |
| Piperidine | Fmoc deprotection agent | Fisher Scientific |
| Dichloromethane (DCM) | Solvent (washing) | VWR |
| N,N-Dimethylformamide (DMF) | Solvent (swelling, coupling, washing) | VWR |
| Trifluoroacetic acid (TFA) | Cleavage from resin | MilliporeSigma |
| Triisopropylsilane (TIS), Water | Scavengers for cleavage | MilliporeSigma |
| Diethyl ether (cold) | Peptide precipitation | Fisher Scientific |
Step-by-Step Experimental Workflow
Step 1: Preparation of the Carboxylic Acid Building Block If starting from the methyl ester, it must be hydrolyzed.
-
Dissolve this compound (1 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH) (1.5 eq.) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture carefully with cold 1 M HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the carboxylic acid. Verify the product by NMR and MS.
Step 2: Resin Preparation and Standard Elongation
-
Place the desired resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.[7]
-
Perform standard Fmoc-SPPS cycles to build the peptide sequence C-terminal to the desired incorporation site. Each cycle consists of:
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid using an activating agent like HBTU.
-
Step 3: Incorporation of the Pyrrole Moiety This is a critical step that requires careful execution to ensure high efficiency.
-
After deprotecting the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly.
-
In a separate vial, pre-activate the pyrrole building block: dissolve 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to activate for 2-5 minutes.
-
Add the activated pyrrole solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The electron-withdrawing nature of the pyrrole may slow the coupling reaction compared to standard amino acids.[13]
-
Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
Step 4: Completion of Synthesis
-
If the pyrrole moiety is not the N-terminal residue, continue with standard Fmoc-SPPS cycles to complete the peptide chain.
-
Perform a final Fmoc deprotection on the last coupled residue.
Step 5: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% TIS, and 2.5% water .[14] The nitro group is stable to this cocktail.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA filtrate containing the crude peptide.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[15][16]
Diagram 2: SPPS Workflow
Caption: Step-wise process for incorporating the pyrrole via SPPS.
Alternative Protocol: Liquid-Phase Peptide Synthesis (LPPS)
LPPS is suitable for synthesizing shorter peptides or peptide fragments containing the pyrrole moiety, which can then be used in a convergent synthesis strategy.[10] This protocol uses Boc and Benzyl (Bzl) protecting groups as an example.
Step-by-Step Experimental Workflow
-
Prepare Protected Building Blocks: Start with a C-terminally protected amino acid or peptide (e.g., H-Gly-OBzl). The N-terminus of the pyrrole does not require protection as it is methylated.
-
Activation and Coupling:
-
Dissolve 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1 eq.) in an appropriate solvent like DCM or DMF.
-
Add a coupling reagent such as DCC (1.1 eq.) and an additive like HOBt (1.1 eq.) and stir for 10 minutes at 0°C.
-
In a separate flask, dissolve the C-terminally protected amino acid/peptide (1 eq.) and a base like DIPEA (1 eq.).
-
Add the amino component solution to the activated pyrrole solution and stir overnight at room temperature.[14]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove by-products (e.g., DCU if DCC is used).
-
Wash the organic filtrate with dilute acid, then base, then brine.
-
Dry the organic layer and evaporate the solvent.
-
Purify the resulting dipeptide by column chromatography or crystallization. This purification at each step is a hallmark of LPPS.[9]
-
-
Deprotection:
-
If the coupled peptide is the final product, remove the C-terminal protecting group (e.g., catalytic hydrogenation to remove a benzyl ester). Caution: Standard catalytic hydrogenation (e.g., H₂/Pd-C) will likely reduce the nitro group. Alternative deprotection strategies or subsequent re-oxidation may be necessary. This highlights a key challenge of using LPPS for this specific moiety.
-
-
Characterization: Verify the structure and purity of the product at each stage using NMR, MS, and HPLC.
Diagram 3: LPPS Workflow
Caption: General workflow for incorporating the pyrrole via LPPS.
Key Challenges and Troubleshooting
-
Incomplete Coupling: Due to the electron-deficient nature of the pyrrole, coupling may be sluggish.
-
Nitro Group Reduction: The nitro group is generally stable to TFA but can be sensitive to certain cleavage cocktails containing nucleophilic scavengers like thiols, or to catalytic hydrogenation.
-
Solution: For SPPS, the standard TFA/TIS/H₂O cocktail is robust. Avoid using thiol-based scavengers unless necessary for other residues. For LPPS, if C-terminal deprotection requires hydrogenation, the nitro group will likely be reduced to an amine. This can be a synthetic feature if the amine is desired, or a problem if the nitro group is required for biological activity.
-
-
Solubility: The pyrrole-containing peptide may have different solubility characteristics.
-
Solution: Adjust HPLC gradients and solvents for purification accordingly. Acetonitrile/water with 0.1% TFA is a standard starting point.
-
Conclusion
The successful incorporation of 1-methyl-4-nitro-1H-pyrrole-2-carboxylate into peptide chains is readily achievable using established synthetic methodologies. Solid-Phase Peptide Synthesis using an Fmoc/tBu strategy is the recommended approach for its efficiency, simplicity, and high throughput. Careful attention to the coupling step, including validation of reaction completion, is critical for obtaining high yields of the desired product. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively utilize this potent heterocyclic building block to explore new frontiers in peptide-based drug design and development.
References
- BenchChem. (2025).
- PMC - NIH. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- American Chemical Society. (n.d.).
- ACS Publications. (n.d.). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.
- Neuland Labs. (2025). What Is Liquid Phase Peptide Synthesis? Methods & Uses.
- (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- Adesis, Inc. (n.d.). Solid-Phase vs.
- ResearchGate. (2025).
- PMC - NIH. (n.d.). Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR).
- PMC - NIH. (n.d.). Introduction to Peptide Synthesis.
- ProteoGenix Inc. (n.d.). Solid-Phase Peptide Synthesis (SPPS) Service.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Royal Society of Chemistry. (2024). Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS).
- BenchChem. (2025). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
- ResearchG
- PubMed. (2005). Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
- ChemicalBook. (2025). 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8.
- ResearchGate. (2025). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
- ACS Medicinal Chemistry Letters. (n.d.). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
- PMC - NIH. (2020).
- CPC Scientific. (n.d.).
- ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30....
- ChemSynthesis. (2025). ethyl 1-methyl-5-(4-nitrophenyl)
- Echemi. (n.d.). 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.). Morphing peptide backbones into heterocycles.
- RSC Publishing. (n.d.).
- Ukrainica Bioorganica Acta. (2021). In silico study the interaction of heterocyclic bases with peptide moieties of proteins in “fragmen.
- RSC Publishing. (2018). Synthesis of novel cyclopeptides containing heterocyclic skeletons.
- (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- International Journal of Science and Research Archive. (2025).
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
- ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review).
- PMC - NIH. (n.d.).
- PubMed. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis.
- ResearchGate. (2025). (PDF)
Sources
- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 2. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 3. Synthesis of novel cyclopeptides containing heterocyclic skeletons - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03899F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. Solid-Phase Peptide Synthesis (SPPS) Service – ProteoGenix [us.proteogenix.science]
- 9. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 10. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijsra.net [ijsra.net]
- 16. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 17. Accelerated solid-phase synthesis of post-translationally modified peptides - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate
Welcome to the technical support center for the chromatographic purification of Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding the purification of this electron-deficient pyrrole derivative.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its purification via chromatography can present unique challenges due to the electronic nature of the pyrrole ring and the presence of a nitro group. This guide provides a systematic approach to developing a robust purification method and troubleshooting common issues that may arise during the process.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound by flash column chromatography.
Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
A1: Streaking, or tailing, is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrroles on standard silica gel. The primary cause is the interaction between the basic nitrogen of the pyrrole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to irreversible adsorption, slow elution, and poor peak shape.
Root Cause Analysis and Solutions:
-
Acidic Silica: Standard silica gel is inherently acidic and can cause degradation or strong binding of sensitive compounds.
-
Solution 1: Neutralize the Mobile Phase. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. This will compete with your compound for binding to the acidic sites, resulting in sharper bands and improved elution.
-
Solution 2: Use a Deactivated Stationary Phase. If triethylamine is incompatible with your downstream applications, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[3]
-
Q2: I'm observing a new, more polar spot on my TLC plate after spotting the crude material, and my overall yield after the column is very low. What is happening to my compound?
A2: This is a strong indication that your compound is decomposing on the silica gel. Nitroaromatic compounds, particularly those with electron-rich rings, can be sensitive and may degrade under the acidic conditions of a standard silica column.[3] The appearance of a new, more polar spot (often at the baseline) suggests the formation of a degradation product that is more strongly adsorbed to the silica.
Verification and Mitigation Strategy:
-
Perform a Stability Test (2D TLC): To confirm instability, run a 2D TLC. Spot your compound on a TLC plate, elute in a suitable solvent system, and then turn the plate 90 degrees and elute again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see off-diagonal spots.[3]
-
Mitigation Strategies:
-
Deactivate the Silica: As mentioned in Q1, use triethylamine in your eluent to create a less acidic environment.[4]
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the elution, reducing the time your compound spends on the column.[5]
-
Alternative Stationary Phases: Consider using Florisil or neutral alumina, which are less acidic than silica gel.[3]
-
Q3: My compound is not moving off the baseline of the TLC plate, even when I use 100% ethyl acetate. How can I get it to elute?
A3: This indicates your compound is very polar and is strongly adsorbed to the silica. While this compound is not expected to be extremely polar, impurities or degradation can alter its behavior.
Solutions for Highly Polar Compounds:
-
Increase Mobile Phase Polarity: Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it.[6]
-
Reverse-Phase Chromatography: If your compound is highly polar, it may be better suited for reverse-phase chromatography. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7]
Q4: I can't achieve good separation between my product and a close-running impurity. What can I do to improve resolution?
A4: Improving the resolution between two closely eluting spots requires careful optimization of your chromatographic conditions.
Strategies to Enhance Separation:
-
Optimize the Solvent System:
-
Adjust Polarity: Fine-tune the ratio of your polar and non-polar solvents to maximize the difference in Rf (ΔRf) between your product and the impurity. Aim for a product Rf of around 0.2-0.4 for optimal column separation.[6]
-
Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents. For example, if you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene/ethyl acetate system. Different solvents interact with your compounds in different ways, which can alter their relative elution order.[8]
-
-
Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind. This can sharpen peaks and improve separation.[4]
-
Column Parameters:
-
Use a Longer/Narrower Column: This increases the number of theoretical plates and can improve separation.
-
Decrease the Particle Size of the Silica: Finer silica particles provide more surface area and can lead to better resolution.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a TLC method for this compound?
A1: A good starting point for many organic compounds of moderate polarity is a mixture of a non-polar and a polar solvent.[9] For this particular compound, a hexane/ethyl acetate mixture is a logical first choice. Start with a ratio of around 4:1 (Hexane:EtOAc) and adjust based on the Rf value. The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 on the TLC plate, as this generally translates well to good separation on a flash column.[6]
| Solvent System Component | Polarity | Role |
| Hexane / Heptane | Non-polar | Primary eluent |
| Ethyl Acetate (EtOAc) | Polar | Increases eluting strength |
| Dichloromethane (DCM) | Moderately Polar | Can be used in place of Hexane or EtOAc to alter selectivity |
| Methanol (MeOH) | Very Polar | Used in small amounts with DCM for more polar compounds |
Q2: How do I prepare my sample for loading onto the column?
A2: Proper sample loading is crucial for achieving a good separation. The goal is to apply the sample to the column in as narrow a band as possible.
-
Wet Loading (Recommended): Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble but that is also a weak eluent for your chromatography. Dichloromethane is often a good choice.[10] Pipette this concentrated solution directly onto the top of the packed silica gel bed.
-
Dry Loading: If your compound is not very soluble in the mobile phase, you can use dry loading. Dissolve the crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique can sometimes improve separation for difficult-to-dissolve samples.
Q3: What type of visualization technique should I use for the TLC plates?
A3: this compound contains a conjugated system and a nitro group, which should allow it to be visualized under UV light (254 nm). Most TLC plates contain a fluorescent indicator that will glow green under UV light, and UV-active compounds will appear as dark spots where they quench the fluorescence. If the compound is not sufficiently UV-active, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.
Q4: Can I use reverse-phase chromatography for this compound?
A4: Yes, reverse-phase chromatography is a viable option, especially if you are struggling with compound stability or retention on normal-phase silica. In reverse-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). Your compound would elute earlier with a higher proportion of the organic solvent. Method development would again start with TLC, but using C18-coated TLC plates.
Diagrams and Workflows
Chromatography Method Development Workflow
This diagram outlines the logical steps for developing a robust purification method for this compound.
Caption: Workflow for chromatography method development.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Royal Society of Chemistry. One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - Electronic Supplementary Information. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
MDPI. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]
-
Phenomenex. Flash Chromatography: Principles & Applications. Available from: [Link]
-
SIELC Technologies. Separation of 1-Methyl-1H-pyrrole-2-carboxaldehyde on Newcrom R1 HPLC column. Available from: [Link]
-
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available from: [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
-
Chemistry LibreTexts. Running a flash column. Available from: [Link]
-
AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Available from: [Link]
-
ResearchGate. 1-Methyl-N-(2-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}ethyl)-4-nitro-1H-pyrrole-2-carboxamide dimethylformamide disolvate. Available from: [Link]
-
PubChem. Methyl 4-nitro-1h-pyrrole-2-carboxylate. Available from: [Link]
-
Reddit. Tips and Tricks for Flash Column Chromatography : r/chemhelp. Available from: [Link]
-
PubChem. 1-Methyl-4-nitropyrrole-2-carboxylic acid. Available from: [Link]
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available from: [Link]
-
ResearchGate. Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Available from: [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 458. Available from: [Link]
-
SIELC Technologies. Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column. Available from: [Link]
Sources
- 1. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE CAS#: 13138-76-6 [amp.chemicalbook.com]
- 2. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Separation of 1-Methyl-1H-pyrrole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 3-NITROPYRROLE synthesis - chemicalbook [chemicalbook.com]
- 9. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE CAS#: 13138-76-6 [m.chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various biologically active molecules, including lexitropsins and distamycin analogs, which are known for their DNA minor groove binding properties.[1][2] The core of this synthesis is the electrophilic nitration of the pyrrole ring. However, the high reactivity of the pyrrole nucleus makes it susceptible to over-reaction, polymerization, and degradation under harsh acidic conditions typically used for nitration.[3] Therefore, careful control of reaction parameters is paramount to achieving a good yield and purity of the desired product.
This guide is based on established principles of pyrrole chemistry and provides a representative protocol to anchor our troubleshooting discussion.
Representative Synthetic Protocol
The nitration of methyl 1-methyl-1H-pyrrole-2-carboxylate is typically achieved using a mild nitrating agent, such as acetyl nitrate, prepared in situ from acetic anhydride and nitric acid. This approach avoids the strongly acidic conditions of mixed acid (H₂SO₄/HNO₃) which can lead to decomposition of the sensitive pyrrole ring.
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture (Acetyl Nitrate):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add acetic anhydride (5.0 eq.).
-
Cool the flask to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed -5 °C.
-
Stir the mixture at this temperature for 15-20 minutes to ensure the complete formation of acetyl nitrate.
-
-
Nitration Reaction:
-
In a separate flame-dried flask, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in acetic anhydride.
-
Cool this solution to -10 °C.
-
Slowly add the pre-formed cold acetyl nitrate solution to the solution of the pyrrole ester, maintaining the reaction temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature (e.g., -10 °C to 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The product may precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction is yielding a very low amount of the desired product, or in some cases, no product at all. What are the likely causes?
A1: Low or no yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The presence of water can hydrolyze the acetic anhydride and react with the nitrating agent, deactivating it. Ensure all glassware is rigorously flame-dried or oven-dried before use and that all reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Inadequate Temperature Control: The nitration of pyrroles is highly exothermic. If the temperature rises significantly, it can lead to the decomposition of the starting material and the product, resulting in the formation of tar-like substances. It is crucial to maintain the recommended low temperatures throughout the addition of reagents and the reaction period.
-
Purity of Starting Materials: Impurities in the starting methyl 1-methyl-1H-pyrrole-2-carboxylate can interfere with the reaction. Ensure the starting material is pure by checking its physical constants (e.g., melting point, NMR spectrum) and purifying it if necessary.
-
Inactive Nitrating Agent: The fuming nitric acid used may have degraded over time. Use a fresh bottle of fuming nitric acid for the best results.
Q2: I am observing the formation of a significant amount of a byproduct, which I suspect is an isomer. How can I improve the regioselectivity of the reaction?
A2: The nitration of 1-substituted pyrroles can potentially yield both the 4-nitro and 5-nitro isomers. The ratio of these isomers is influenced by both steric and electronic factors. Research on the nitration of similar 1-methyl-2-substituted pyrroles indicates that the formation of the 4-nitro isomer is generally favored, but the 5-nitro isomer is a common byproduct.
-
Controlling Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity towards the thermodynamically more stable product. Experiment with temperatures in the range of -20 °C to 0 °C.
-
Choice of Nitrating Agent: While acetyl nitrate is a standard choice, other mild nitrating agents could be explored to alter the regioselectivity. However, this would require significant methodological development.
-
Purification Strategy: If the formation of the isomeric byproduct is unavoidable, the focus should shift to efficient separation. Column chromatography with a carefully chosen eluent system is typically effective in separating these isomers. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative-scale separations.
Q3: The reaction mixture turns dark and viscous, and I am unable to isolate any identifiable product. What is causing this, and how can I prevent it?
A3: The formation of a dark, tarry substance is a strong indication of polymerization and/or decomposition of the pyrrole ring. This is a common issue with highly reactive aromatic systems like pyrrole, especially under acidic conditions.
-
Excessive Acidity: Even with a mild nitrating agent like acetyl nitrate, localized areas of high acidity can trigger polymerization. Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.
-
Elevated Temperature: As mentioned, a spike in temperature is a primary cause of decomposition. The dropwise addition of the nitrating agent at a very slow rate is critical.
-
Reaction Time: Prolonged exposure to the reaction conditions, even at low temperatures, can lead to product degradation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Q4: My TLC analysis shows multiple spots, indicating a complex reaction mixture. How should I approach the purification?
A4: A complex mixture of products necessitates a robust purification strategy.
-
Initial Work-up: A thorough aqueous work-up is the first step. Washing with sodium bicarbonate will neutralize any remaining acid, which can prevent further degradation during purification.
-
Column Chromatography: This is the most common and effective method for separating the desired product from byproducts and unreacted starting material.
-
Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between the spots. A gradient elution (gradually increasing the polarity of the eluent) can be very effective.
-
Silica Gel: Use standard silica gel for column chromatography. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
-
Recrystallization: If the product is a solid and can be isolated with reasonable purity after chromatography, recrystallization can be used as a final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q: What is the role of acetic anhydride in this reaction?
A: Acetic anhydride serves two main purposes. Firstly, it reacts with nitric acid to form acetyl nitrate, which is a milder and more selective nitrating agent than nitric acid alone. Secondly, it can act as the solvent for the reaction, providing a non-aqueous environment that minimizes side reactions.
Q: Why is it important to use fuming nitric acid?
A: Fuming nitric acid is a more concentrated form of nitric acid that contains a higher percentage of HNO₃. This higher concentration is necessary for the efficient formation of the acetyl nitrate nitrating agent.
Q: Can I use a different solvent for the reaction?
A: While acetic anhydride is the most common solvent, other aprotic solvents like dichloromethane or acetonitrile could potentially be used. However, this would require re-optimization of the reaction conditions, as the solvent can influence the solubility of the reagents and the stability of the intermediates.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the position of the nitro group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present (e.g., nitro group, ester carbonyl).
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Q: What are the primary safety precautions I should take during this synthesis?
A: This reaction involves the use of corrosive and reactive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Fuming nitric acid and acetic anhydride are highly corrosive and should be handled with extreme care. The reaction is exothermic and should be cooled properly to avoid uncontrolled reactions.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Acetyl nitrate (in situ) | Mild and selective, minimizes ring decomposition. |
| Temperature | -10 °C to 0 °C | Controls exothermicity, reduces side reactions and polymerization. |
| Solvent | Acetic Anhydride | Reactant for nitrating agent formation and provides an anhydrous medium. |
| Work-up | Quenching on ice, neutralization | Removes excess acid, prevents product degradation. |
| Purification | Column Chromatography/Recrystallization | Separates isomers and other impurities effectively. |
Visualizing the Workflow
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- Lown, J. W. (1993). DNA recognition by lexitropsins, minor groove binding agents. Anti-cancer drug design, 8(4), 237–254.
- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
- Lown, J. W., Krowicki, K., Bhat, U. G., Skorobogaty, A., Ward, B., & Dabrowiak, J. C. (1986). Molecular recognition between ligands and nucleic acids: DNA-binding characteristics of synthetic analogues of the antibiotic netropsin and distamycin. Biochemistry, 25(23), 7408–7416.
- Tedder, J. M., & Tedder, A. (1975). Basic Organic Chemistry: Part 5 (1st ed.). John Wiley & Sons.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 4). Pergamon.
Sources
- 1. DNA recognition by lexitropsins, minor groove binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA minor groove binding of cross-linked lexitropsins: experimental conditions required to observe the covalently linked WPPW (groove wall-peptide-peptide-groove wall) motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for the synthesis of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth explanations and actionable troubleshooting protocols. Our goal is to ensure your experiments are both successful and reproducible.
I. Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and detailed solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the nitration of methyl 1-methyl-1H-pyrrole-2-carboxylate, but my final yield of this compound is significantly lower than expected, or I've isolated no product at all. What could be the cause?
Answer: Low or no yield in this nitration reaction is a common issue that can stem from several factors, primarily related to the reactivity of the pyrrole ring and the reaction conditions.
Root Cause Analysis:
-
Acid-Catalyzed Polymerization: Pyrrole and its derivatives are highly susceptible to polymerization under strong acidic conditions.[1] The use of harsh nitrating agents like a mixture of concentrated sulfuric and nitric acid can lead to the formation of intractable tars rather than the desired product.[1]
-
Inadequate Nitrating Agent: The choice of nitrating agent is critical. While potent, standard aromatic nitrating mixtures are often too harsh for the electron-rich pyrrole ring.[1] A milder, more controlled nitrating agent is necessary to prevent side reactions.
-
Temperature Control Failure: Electrophilic aromatic substitution reactions, particularly nitration, are often exothermic. Failure to maintain a low reaction temperature can accelerate side reactions, including polymerization and the formation of undesired isomers.
Troubleshooting Protocol:
-
Select a Mild Nitrating Agent: The reagent of choice for nitrating sensitive pyrroles is typically acetyl nitrate, prepared in situ by adding fuming nitric acid to acetic anhydride at low temperatures.[1] This provides a controlled source of the nitronium ion (NO₂⁺).
-
Strict Temperature Management: Maintain the reaction temperature at or below 0°C, preferably between -15°C and 0°C, throughout the addition of the nitrating agent and for the duration of the reaction.[1] Use an ice-salt or dry ice-acetone bath for consistent cooling.
-
Controlled Reagent Addition: Add the nitrating agent dropwise to the solution of methyl 1-methyl-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., acetic anhydride). This ensures that the concentration of the electrophile remains low at any given time, minimizing side reactions.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.
Issue 2: Formation of Isomeric Byproducts
Question: My NMR analysis shows the presence of other nitro-substituted isomers in my final product. How can I improve the regioselectivity of the nitration?
Answer: The formation of isomeric byproducts is a direct consequence of the electronics of the substituted pyrrole ring. While the 4-nitro isomer is the desired product, other positions can also be susceptible to electrophilic attack.
Root Cause Analysis:
-
Directing Effects of Substituents: The 1-methyl and 2-methoxycarbonyl groups on the pyrrole ring influence the position of electrophilic attack. The electron-donating 1-methyl group activates the ring, while the electron-withdrawing 2-methoxycarbonyl group deactivates it. The interplay of these effects directs the incoming nitro group primarily to the 4-position. However, some substitution can occur at the 3- and 5-positions.
-
Reaction Conditions: Harsher reaction conditions (e.g., higher temperatures, stronger acids) can reduce the selectivity of the reaction, leading to a higher proportion of undesired isomers.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Lowering the reaction temperature can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable 4-nitro isomer.
-
Choice of Solvent: The solvent can influence the reactivity and selectivity of the nitration. Acetic anhydride is commonly used as it also serves as a reagent for the in situ formation of acetyl nitrate.
-
Purification Strategy: If isomeric byproducts are unavoidable, a robust purification strategy is essential.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the 4-nitro isomer from other isomers. A gradient elution system using a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate) solvents is recommended.
-
Recrystallization: If the isomeric impurity is present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be sufficient to achieve the desired purity.
-
Issue 3: Presence of Dinitrated Byproducts
Question: I am observing what appears to be dinitrated species in my mass spectrometry data. How can I prevent this over-nitration?
Answer: The formation of dinitrated byproducts indicates that the reaction conditions are too forcing, or the stoichiometry of the reagents is not optimal.
Root Cause Analysis:
-
Excess Nitrating Agent: Using a significant excess of the nitrating agent can lead to a second nitration event on the already nitrated pyrrole ring.
-
Reaction Time: Allowing the reaction to proceed for an extended period after the initial nitration is complete can increase the likelihood of dinitration.
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid relative to the methyl 1-methyl-1H-pyrrole-2-carboxylate to ensure complete consumption of the starting material without promoting dinitration.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated byproducts.
-
Quenching Procedure: Quench the reaction by carefully pouring the reaction mixture into ice-water. This will hydrolyze any remaining acetyl nitrate and dilute the acid, effectively stopping the reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of methyl 1-methyl-1H-pyrrole-2-carboxylate?
A1: The nitration of methyl 1-methyl-1H-pyrrole-2-carboxylate is expected to be highly regioselective for the 4-position. The electron-donating methyl group at the 1-position and the electron-withdrawing methoxycarbonyl group at the 2-position direct the incoming electrophile (NO₂⁺) to the 4-position. While minor amounts of the 3- and 5-nitro isomers may be formed, the 4-nitro isomer is the major product under optimized conditions.[1]
Q2: What are the key safety precautions to take during this synthesis?
A2: Several safety precautions are crucial:
-
Handle concentrated acids with extreme care. Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]
-
The nitrating mixture is highly reactive. Prepare the nitrating mixture (acetyl nitrate) at low temperatures and add it slowly to the reaction mixture to control the exothermic reaction.[2]
-
Quenching should be done carefully. Adding the reaction mixture to ice-water should be done slowly to dissipate the heat generated from the hydrolysis of acetic anhydride and the neutralization of acids.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and identifying any isomeric impurities. The chemical shifts and coupling constants of the pyrrole ring protons are characteristic of the substitution pattern.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help identify any byproducts, such as dinitrated species.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Chromatography: TLC and LC-MS are valuable for assessing the purity of the final product and for monitoring the progress of the reaction and purification steps.
Q4: Can I use a different starting material, such as 1-methyl-1H-pyrrole-2-carboxylic acid?
A4: While it is possible to nitrate 1-methyl-1H-pyrrole-2-carboxylic acid directly, it is generally preferable to use the methyl ester. The carboxylic acid group can be protonated under the reaction conditions, which can affect the reactivity and directing effects of the substituents. Additionally, the ester is often more soluble in the reaction medium. If you start with the carboxylic acid, you may need to adjust the reaction conditions and purification strategy accordingly.
III. Visualizing the Process
Reaction Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification.
Byproduct Formation Pathways
This diagram illustrates the potential side reactions that can lead to the formation of common byproducts.
Caption: Pathways to desired product and byproducts.
IV. References
-
Morgan, K. J., & Morrey, D. P. (1966). The nitration of pyrrole. Tetrahedron, 22(1), 57–62.
-
Anderson, H. J. (1957). The nitration of 1-methylpyrrole. Canadian Journal of Chemistry, 35(1), 23–29.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]
Sources
stability of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate under acidic conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under acidic conditions. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the acidic treatment of this compound, a common step for deprotection or conversion to the corresponding carboxylic acid.
Issue 1: Reaction mixture turns dark brown or black, yielding an insoluble tar-like substance.
Primary Cause: Acid-Catalyzed Polymerization
Even though the pyrrole ring is deactivated by the strongly electron-withdrawing nitro group, it remains susceptible to acid-catalyzed polymerization, especially under harsh conditions (e.g., concentrated acids, high temperatures).[1][2] Pyrroles are electron-rich aromatic compounds that can protonate in acidic media, disrupting the aromatic system.[2] The resulting protonated species is a reactive electrophile that can be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to insoluble polymers.[2][3] The N-methyl group prevents N-protonation but does not stop protonation on the ring carbons, which leads to this degradation pathway.[4][5]
Recommended Solutions:
-
Reduce Acid Strength: Switch from concentrated acids (e.g., conc. HCl, H₂SO₄) to more dilute solutions (e.g., 1-4 M HCl).
-
Lower Reaction Temperature: Perform the reaction at room temperature or 0 °C instead of heating. The activation energy for polymerization is often readily met at elevated temperatures.
-
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.
Issue 2: Low or no yield of the expected product, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
This issue often has two potential root causes that can occur sequentially.
Possible Cause A: Incomplete Hydrolysis
The reaction has not proceeded to completion. Acid-catalyzed ester hydrolysis is a reversible equilibrium-driven process.[6][7][8]
-
Solution: To drive the reaction forward, use a large excess of water, which is typically the solvent when using dilute aqueous acids.[6][8] If using an organic co-solvent, ensure a sufficient molar excess of water is present.
Possible Cause B: Subsequent Decarboxylation of the Product
If the ester hydrolysis is successful, the resulting product, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, may itself be unstable to the acidic conditions and undergo decarboxylation. The decarboxylation of pyrrole-2-carboxylic acids is known to be catalyzed by strong acids.[9][10][11] The mechanism involves the protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[9][12]
-
Solution: If decarboxylation is suspected, milder hydrolysis conditions are necessary. Consider using basic hydrolysis (saponification) followed by acidic work-up as an alternative strategy. Saponification with NaOH or LiOH is generally irreversible and can be performed at room temperature, avoiding the harsh acidic conditions that promote decarboxylation.[6][7]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the acidic treatment of this compound.
Caption: Troubleshooting workflow for acidic hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing degradation pathways for this compound under acidic conditions?
There are three primary competing pathways:
-
Ester Hydrolysis (Desired Reaction): The acid-catalyzed reaction with water to form 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid and methanol.[6][8]
-
Decarboxylation: The subsequent acid-catalyzed loss of CO₂ from the carboxylic acid product to form 1-methyl-4-nitropyrrole. This reaction is particularly relevant in strongly acidic solutions.[9][13]
-
Polymerization: Acid-catalyzed polymerization of the pyrrole ring, leading to insoluble, dark-colored materials. This is a common side reaction for many pyrrole derivatives.[2][3]
Caption: Competing reaction pathways in acidic media.
Q2: How do the N-methyl and C4-nitro groups influence the compound's stability in acid?
-
N-Methyl Group: This group serves as a permanent protecting group for the pyrrole nitrogen. It prevents N-protonation, which would completely disrupt the ring's aromaticity. However, it does not prevent protonation at the ring carbons (C2, C3, C5), which is the initiating step for polymerization.[4][5]
-
C4-Nitro Group: As a powerful electron-withdrawing group, the nitro group significantly decreases the electron density of the pyrrole ring. This deactivates the ring towards electrophilic attack, making it much more stable against acid-catalyzed polymerization compared to unsubstituted pyrrole.[5] However, this deactivation is not absolute, and polymerization can still occur under forcing conditions.
Q3: What are the recommended starting conditions for a stability study?
To determine the optimal conditions for hydrolysis while minimizing degradation, a systematic study is recommended. The following table provides suggested starting points. The reaction should be monitored by HPLC to quantify the disappearance of starting material and the appearance of products over time.
| Parameter | Condition 1 (Mild) | Condition 2 (Intermediate) | Condition 3 (Forced) |
| Acid | 1 M HCl (aq) | 4 M HCl (aq) | 1:1 TFA:H₂O |
| Temperature | 25 °C (Room Temp) | 50 °C | 80 °C |
| Co-solvent | None (if soluble) | Acetonitrile or THF | Acetonitrile or THF |
| Monitoring Time | 0, 1, 4, 8, 24 hours | 0, 0.5, 1, 2, 6 hours | 0, 10, 30, 60, 120 mins |
Q4: What analytical methods are best for monitoring the stability of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase (RP) C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic or phosphoric acid) is a good starting point.[14][15][16][17][18] UV detection is effective due to the nitroaromatic chromophore.
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the starting material, the hydrolyzed carboxylic acid product, and any potential side products like the decarboxylated pyrrole.[19][20][21][22][23]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
This protocol describes a general method for hydrolyzing the methyl ester under mild acidic conditions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable co-solvent (e.g., acetonitrile or THF) if necessary, or suspend it directly in the acidic solution.
-
Acid Addition: Add 1 M aqueous HCl (10 volumes) to the solution or suspension.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C).
-
Monitoring: At set time points (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture. Quench the aliquot with saturated NaHCO₃ solution and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to monitor the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and adjust the pH to ~3-4 with a suitable base (e.g., solid NaHCO₃ or 1 M NaOH).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Reaction Monitoring by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a validated method to track the stability of the compound and identify degradation products.
-
System Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the starting material at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
At each time point from the reaction, take an aliquot (e.g., 100 µL), quench it by diluting it into a known volume (e.g., 900 µL) of mobile phase or a 50:50 acetonitrile:water mixture.
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time and peak area.
-
Inject the quenched aliquots from the reaction time points.
-
Data Interpretation: Track the decrease in the peak area of the starting material and the emergence of new peaks. The hydrolyzed carboxylic acid is expected to be more polar and thus have a shorter retention time than the starting methyl ester. The decarboxylated product would be less polar and have a longer retention time.
-
References
-
Mundle, S. O., & Kluger, R. H. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702. [Link]
-
Zhang, Y., et al. (Year). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. [Link]
-
Zhivkova, Z., & Tsvetanova, Z. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141. [Link]
-
Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]
-
Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. [Link]
-
Mundle, S. O., & Kluger, R. H. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivatives. [Link]
-
Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online. [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
Vladimirova, S., et al. (2018). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Organ, M. G., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH National Library of Medicine. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
ResearchGate. (n.d.). 1H NMR analysis of pyrrole H/D exchange. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
- University of Basrah. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
MDPI. (2022). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
European Patent Office. (n.d.). EP 0675867 B1 - Hydrolysis of methyl esters for production of fatty acids. [Link]
-
Quora. (2018). Why is the reaction of pyrrole difficult with acid? [Link]
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. [Link]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. [Link]
-
Trzciński, W. A., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Propellants, Explosives, Pyrotechnics. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). Acid catalyzed synthesis of pyrrole derivatives. [Link]
-
Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]
-
Pearson Channels. (n.d.). Acid-Catalyzed Ester Hydrolysis. [Link]
-
Schlemitz, S., & Pfannhauser, W. (1996). Monitoring of nitropolycyclic aromatic hydrocarbons in food using gas chromatography. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. [Link]
-
YouTube. (2019). acid-catalyzed mechanism of ester hydrolysis. [Link]
-
Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. [Link]
-
PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]
-
PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 15. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. oatext.com [oatext.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
stability of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate under basic conditions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. As a key intermediate in the synthesis of bioactive molecules like lexitropsins and distamycin analogs, understanding its stability and reactivity is crucial for experimental success.[1] This document provides in-depth answers to frequently asked questions and troubleshoots common issues encountered when handling this compound under basic conditions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on this compound under basic conditions?
Answer: There are two primary sites susceptible to reaction under basic conditions. Understanding these is key to controlling your experimental outcomes.
-
The C2-Methyl Ester: This is the most reactive site. The ester's carbonyl carbon is electrophilic and highly susceptible to nucleophilic attack by hydroxide ions or other bases. This classic reaction, known as saponification, results in the cleavage of the ester bond to form a carboxylate salt and methanol.[2]
-
The Pyrrole Ring: The pyrrole ring is profoundly influenced by the electron-withdrawing nitro group at the C4 position. This group deactivates the ring towards electrophilic substitution but, more importantly, it activates the ring for potential nucleophilic aromatic substitution or other degradation pathways, particularly under harsh basic conditions (high temperature, strong base concentration). The protons on the ring, especially at the C5 position, are acidified, creating the potential for deprotonation and subsequent reactions.
Q2: I'm trying to synthesize 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid. What is the expected outcome when I treat the methyl ester with a strong base like sodium hydroxide (NaOH)?
Answer: The expected and desired outcome is the hydrolysis (saponification) of the methyl ester to form the corresponding sodium carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl, H₂SO₄) will protonate the carboxylate to yield the final product: 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.[3]
The reaction is typically robust and is the standard method for this conversion. However, it is crucial to control the reaction conditions (see Troubleshooting Guide below) to avoid potential side reactions or degradation of the nitropyrrole core. The base is consumed in this reaction, so at least one full equivalent is required.[2]
Q3: My synthetic plan requires basic conditions, but I need to keep the methyl ester group intact. Is this feasible?
Answer: Yes, it is feasible, but it requires careful selection of the base and reaction conditions. The stability of the ester is highly dependent on the strength of the base (its pKa), temperature, and reaction time.
Avoid strong bases like NaOH, KOH, and LiOH. Instead, consider using milder inorganic or organic bases. The table below provides a starting point for selecting a suitable base.
| Base | pKa of Conjugate Acid | Typical Use Case & Conditions | Potential Issues |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Neutralizing residual acid; mild deprotonations. Can be used in aqueous or alcoholic solvents at room temperature.[4] | Generally too weak to cause significant ester hydrolysis unless heated for prolonged periods. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Common base for alkylations, acylations. Use in polar aprotic solvents (DMF, Acetonitrile) at 0°C to RT. | Can cause slow hydrolysis, especially at elevated temperatures or in the presence of water. Monitor reaction closely. |
| Triethylamine (TEA) | 10.8 | Organic-soluble base for couplings, protecting groups. Use in anhydrous CH₂Cl₂ or THF. | Generally safe for the ester group at temperatures below reflux. Ensure the absence of water. |
| Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered non-nucleophilic base. Excellent choice for preserving the ester. | More expensive than TEA but offers a higher degree of safety against unwanted nucleophilic attack on the ester. |
Key Takeaway: For reactions where the ester must be preserved, use a non-nucleophilic organic base or a weak inorganic base under anhydrous conditions and at the lowest effective temperature.
Q4: How does the C4-nitro group affect the overall stability of the pyrrole ring in a basic medium?
Answer: The nitro group is a powerful electron-withdrawing group that fundamentally alters the pyrrole's electronic properties. While pyrrole itself is an electron-rich aromatic system, the C4-nitro substitution makes the ring electron-deficient. This has several consequences under basic conditions:
-
Increased Acidity of Ring Protons: The C-H bonds of the pyrrole ring become more acidic, making deprotonation by a strong base a possibility. This could lead to undesired side reactions.
-
Activation towards Nucleophilic Attack: While less common for pyrroles than other systems, strong nucleophiles under forcing conditions could potentially attack the electron-deficient ring.
-
Potential for Degradation: Nitrated aromatic compounds can be susceptible to decomposition, often observed as the formation of dark, polymeric material, especially when heated in the presence of a strong base. This is a known issue with nitropyrrole-containing natural products.[5] It is critical to maintain an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can be promoted under basic conditions.
Part 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound under basic conditions.
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for the synthesis of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and process development professionals in overcoming common challenges encountered during the scale-up of this important synthetic intermediate.
Overview of the Synthesis
The target molecule is typically synthesized via the electrophilic nitration of methyl 1-methyl-1H-pyrrole-2-carboxylate. The pyrrole ring is highly activated towards electrophilic substitution, making the reaction feasible but also prone to challenges related to regioselectivity and reaction control. The general synthetic scheme is outlined below.
Frequently Asked Questions (FAQs)
Q1: What is the best method for monitoring the reaction's progress? A1: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring. It can accurately distinguish between the starting material, the desired 4-nitro product, and the 5-nitro isomer. For quick qualitative checks, Thin-Layer Chromatography (TLC) can be effective, but co-elution of isomers can be an issue. Develop an HPLC method early in the project.
Q2: How should the crude product be isolated and purified on a large scale? A2: The typical work-up involves quenching the reaction mixture in a large volume of ice-water. The product usually precipitates as a solid. This solid can be isolated by filtration. The main challenge in purification is removing the 5-nitro isomer. A carefully optimized crystallization is the most scalable method. Screen various solvent systems (e.g., methanol, ethanol, isopropanol, or mixtures with water) to find conditions where the desired 4-nitro isomer has lower solubility than the 5-nitro isomer, allowing for its selective precipitation.
Q3: My isolated product is dark and oily. What is the cause? A3: A dark, oily product is often indicative of decomposition or polymerization, which can occur if the reaction temperature was too high or if a strong acid like sulfuric acid was used. [1]It can also result from an unstable reaction quench. Ensure the quench into ice-water is done with vigorous stirring to dissipate heat and rapidly dilute the acid. If the product remains oily, purification may require column chromatography on a small scale or a more robust crystallization procedure on a larger scale.
Q4: Can I use a different starting material, like the corresponding carboxylic acid? A4: Yes, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a known compound. [2]However, nitrating the carboxylic acid directly can be more challenging due to the strong deactivating nature of the -COOH group and its potential to react with the nitrating agent. It is generally more straightforward to nitrate the methyl ester and then hydrolyze it to the acid if needed.
Sample Experimental Protocol (Lab Scale)
This protocol is a representative procedure and must be optimized and validated for safety before any scale-up.
-
Setup: A multi-neck, round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is dried in an oven and assembled hot under a stream of nitrogen.
-
Charging: Charge the flask with methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous acetic anhydride (10 vol). Begin stirring and cool the mixture to -40°C using a dry ice/acetone bath.
-
Nitrating Agent Preparation: In a separate flask, slowly add fuming nitric acid (0.98 eq) to anhydrous acetic anhydride (2 vol) while maintaining the temperature below 10°C.
-
Addition: Transfer the prepared nitrating solution to the dropping funnel and add it dropwise to the stirred pyrrole solution over 2-3 hours, ensuring the internal temperature does not rise above -35°C.
-
Reaction: Stir the reaction mixture at -40°C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by HPLC.
-
Quench: Once the starting material is consumed to the desired level, slowly pour the reaction mixture into a vigorously stirred beaker containing a large volume of ice and water (approx. 20x the reaction volume).
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold methanol.
-
Purification: Dry the crude solid under vacuum. Recrystallize from a suitable solvent (e.g., methanol) to afford pure this compound.
References
- Semantic Scholar. (n.d.). One-pot synthesis of alkyl pyrrole-2-carboxylates starting from β-nitroacrylates and primary amines.
- Pak, C. S., & Nyerges, M. (n.d.). A New Synthesis of Pyrrole-2-Carboxylic Acids.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- ACS Publications. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters.
- ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
- MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
- Yao, H. (2023). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. Process Safety and Environmental Protection, 175, 238–250.
- Wikipedia. (n.d.). Pyrrole.
- MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
- ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- ChemicalBook. (n.d.). 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8.
- RSC Publishing. (n.d.). Nitropyrrole natural products: isolation, biosynthesis and total synthesis.
- Journal of Organic Chemistry. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.
- ResearchGate. (n.d.). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.
- Química Organica.org. (n.d.). pyrrole nitration.
- Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole.
- ResearchGate. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.
Sources
troubleshooting low yields in reactions involving methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Technical Support Center: Methyl 1-Methyl-4-Nitro-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for researchers working with this compound. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis and subsequent functionalization of this versatile, yet sensitive, heterocyclic building block. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of your experimental work and achieve higher, more consistent yields.
Troubleshooting Guide: Overcoming Low-Yield Reactions
This section addresses specific, frequently encountered problems in a question-and-answer format, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.
Question 1: My synthesis of the target compound via nitration of methyl 1-methyl-1H-pyrrole-2-carboxylate is resulting in low yields and significant tar-like byproducts. What is causing this and how can I prevent it?
Answer: This is a classic challenge rooted in the inherent reactivity of the pyrrole ring. Pyrrole is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, this high reactivity also makes it prone to acid-catalyzed polymerization, which is the likely source of the tar you are observing.[1][2]
Core Problem: Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids (H₂SO₄/HNO₃), are far too harsh for the pyrrole nucleus. The strong acid protonates the pyrrole ring, which can initiate a chain reaction where neutral pyrrole molecules attack the protonated, non-aromatic species, leading to insoluble polymers.[1]
Solutions & Scientific Rationale:
-
Utilize a Milder Nitrating Agent: The reagent of choice for nitrating sensitive pyrroles is acetyl nitrate (CH₃COONO₂), prepared in situ from acetic anhydride and nitric acid at low temperatures.[1][3] This reagent generates the nitronium ion (NO₂⁺) without the need for a strong protic acid catalyst, thus circumventing the polymerization pathway.
-
Strict Temperature Control: The reaction must be kept cold, typically between -10 °C and 0 °C. This reduces the rate of competing side reactions, including polymerization and potential di-nitration.
-
Understanding Directing Effects: Your starting material, methyl 1-methyl-1H-pyrrole-2-carboxylate, has two key groups influencing the position of nitration:
-
The N-methyl group is an activating, ortho-, para-director (directing to positions 2 and 5).
-
The methyl carboxylate group at C2 is a deactivating, meta-director (directing to position 4). In this case, the directing effects are synergistic, strongly favoring substitution at the C4 position. The competing C5 nitration is sterically hindered and electronically disfavored by the adjacent ester group.[4]
-
Optimized Protocol: Synthesis via Acetyl Nitrate
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Acetyl Nitrate (from Ac₂O and fuming HNO₃) | Avoids strong acid, preventing polymerization.[2] |
| Temperature | -10 °C to 0 °C | Minimizes side reactions and decomposition. |
| Solvent | Acetic Anhydride (used in excess) | Serves as both solvent and reagent. |
| Workup | Pouring onto ice, followed by careful neutralization | Quenches the reaction and precipitates the product. |
Step-by-Step Methodology:
-
Cool acetic anhydride to -10 °C in a three-neck flask equipped with a thermometer and a dropping funnel.
-
Slowly add fuming nitric acid dropwise, ensuring the temperature does not rise above 0 °C. Stir for 15 minutes to form acetyl nitrate.
-
Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate in a minimal amount of acetic anhydride and add it dropwise to the cold acetyl nitrate solution.
-
Maintain the reaction at 0 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, slowly pour the reaction mixture onto a stirred slurry of crushed ice.
-
Allow the solid to precipitate. Collect the crude product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize from ethanol or methanol to obtain pure this compound.
Diagram: Synthetic Pathway and Pitfalls
Caption: Synthetic routes for nitrating the pyrrole precursor.
Question 2: I am attempting to reduce the nitro group to an amine, but my yields are low due to either incomplete reaction or the formation of multiple products. How can I achieve a clean and selective reduction?
Answer: The challenge here is to selectively reduce the nitro group without affecting the methyl ester functionality. The electron-deficient nature of the pyrrole ring, due to both the nitro and ester groups, can influence the activity of certain reducing agents.
Core Problem:
-
Harsh Reducing Agents: Strong hydride sources like LiAlH₄ will reduce both the nitro group and the ester, leading to the corresponding amino alcohol, which is likely not your desired product.
-
Incomplete Reaction: Milder conditions may not be potent enough for a complete conversion, especially if reaction times are too short.
-
Catalytic Hydrogenation Issues: While effective, catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes be sluggish and may require careful optimization of pressure, catalyst loading, and solvent to prevent side reactions or stalling.
Solutions & Scientific Rationale:
-
Metal-Acid Systems: The most reliable method for this transformation is often the use of a metal in acidic media. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is highly effective and chemoselective.[5] The reaction proceeds readily at moderate temperatures and typically results in a clean conversion to the amine hydrochloride salt, which can then be neutralized.
-
Controlled Catalytic Hydrogenation: If you must use hydrogenation, optimize the conditions carefully. Use a lower pressure of H₂ (e.g., 50 psi) and a moderate catalyst loading (e.g., 5-10 mol% Pd/C). Solvents like methanol or ethyl acetate are suitable. The reaction should be monitored closely to stop it upon consumption of the starting material.
-
Iron in Acetic Acid: A greener and often effective alternative is using activated iron powder in acetic acid. This method is chemoselective for the nitro group and avoids the use of heavy metals like tin.
Troubleshooting Workflow: Nitro Group Reduction
Caption: Decision tree for troubleshooting nitro group reduction.
Question 3: I am attempting a nucleophilic aromatic substitution (SNAr) on a related halo-substituted pyrrole, but the reaction is failing. Does the 1-methyl-4-nitro-2-carboxylate substitution pattern support this?
Answer: Yes, this substitution pattern is highly conducive to SNAr, but success depends critically on the position of the leaving group (e.g., a halogen).
Core Problem: SNAr reactions require strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negative charge in the intermediate Meisenheimer complex.
Analysis of Your Substrate:
-
Leaving Group at C5: This is the ideal position. The nitro group at C4 is ortho to C5, and the ester at C2 is para to C5. Both EWGs will effectively stabilize the intermediate, making the reaction favorable with common nucleophiles (alkoxides, amines, etc.).
-
Leaving Group at C3: This position is meta to both the nitro and ester groups. Neither group can provide resonance stabilization to a nucleophilic attack at this position. An SNAr reaction at C3 is therefore highly unlikely to proceed.
Solutions & Scientific Rationale:
-
Verify Regiochemistry: Confirm that your starting material has the leaving group at the C5 position. If it is at C3, you will need to re-evaluate your synthetic strategy.
-
Reaction Conditions: For a C5-halo substrate, ensure your conditions are appropriate.
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP to solvate the cation of the nucleophile salt and accelerate the reaction.
-
Temperature: Gentle heating (e.g., 60-100 °C) is often required.
-
Nucleophile: Use a strong nucleophile. If using an alcohol or amine, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to generate the active nucleophile in situ.
-
Diagram: Electronic Effects Supporting SNAr at C5
Caption: Favorable positioning of EWGs for SNAr at C5.
Frequently Asked Questions (FAQs)
Q: What are the best practices for purifying and storing this compound? A: The compound is a stable, typically off-white to yellow solid.[6] For purification, recrystallization from methanol or ethanol is highly effective. For storage, keep it in a tightly sealed container in a cool, dry place, protected from light. While generally stable, long-term exposure to light or high temperatures can lead to gradual degradation.[7]
Q: Can the methyl ester be hydrolyzed without affecting the nitro group? A: Yes, the ester can be selectively hydrolyzed under standard basic conditions (e.g., LiOH or NaOH in a THF/water or MeOH/water mixture) at room temperature or with gentle heating. The nitro group is stable to these conditions. The resulting product will be the sodium or lithium salt of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, which can be isolated by acidification.[8][9]
Q: What analytical techniques are best for monitoring reactions of this compound? A:
-
Thin-Layer Chromatography (TLC): Excellent for routine reaction monitoring. The nitro-pyrrole core is UV active, making visualization straightforward. A typical eluent system is a mixture of hexanes and ethyl acetate.
-
¹H NMR Spectroscopy: Provides clear structural information. Expect characteristic peaks for the two pyrrole protons, the N-methyl group, and the ester methyl group. Chemical shifts will be significantly downfield due to the electron-withdrawing effects.
-
LC-MS: Ideal for confirming the mass of the product and assessing purity, especially when dealing with complex reaction mixtures.
References
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
- Blog. (2025). What are the common substitution reactions of pyrrole?.
-
RSC Publishing. (n.d.). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry. Retrieved from [Link].
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link].
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link].
-
National Institutes of Health (NIH). (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link].
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link].
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?. Retrieved from [Link].
- Scribd. (n.d.). Reactions of Five Membered Heterocyclic Compounds.
- Canadian Journal of Chemistry. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.
-
Química Organica.org. (n.d.). Pyrrole nitration. Retrieved from [Link].
-
Semantic Scholar. (n.d.). Substituent Effect of Nitro Group on Aromaticity of Carbazole Rings. Retrieved from [Link].
-
PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid. Retrieved from [Link].
-
RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link].
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pyrrole nitration [quimicaorganica.org]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 6. 13138-76-6 CAS MSDS (METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. biosynce.com [biosynce.com]
- 8. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 9. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding polymerization of pyrrole derivatives during synthesis
Pyrrole Synthesis Core Support Center
Welcome to the technical support hub for the synthesis and handling of pyrrole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the inherent instability of the pyrrole ring system. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate these challenges effectively. This is a living document, structured to address the most common failure points in pyrrole chemistry: unwanted polymerization.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most immediate and common questions regarding pyrrole instability.
Question 1: My freshly distilled pyrrole turned dark within hours of purification. What is happening?
Answer: You are observing the initial stages of oxidative polymerization. The pyrrole ring is exceptionally electron-rich, making it highly susceptible to oxidation. Even trace amounts of atmospheric oxygen can initiate a radical chain reaction, leading to the formation of colored, insoluble polypyrrole oligomers and polymers. This process is often accelerated by exposure to light and trace acidic impurities.
Question 2: I am running an acid-catalyzed reaction on a pyrrole substrate, and my yield is extremely low, with a lot of black, insoluble material forming. Is the acid causing this?
Answer: Yes, this is a classic case of acid-catalyzed polymerization. The electron-rich pyrrole ring is readily protonated, even by weak acids. The resulting pyrrolium cation is a highly reactive electrophile that can attack a neutral pyrrole molecule, initiating a polymerization cascade. This is particularly problematic in reactions like Friedel-Crafts acylations or nitrations if the conditions are not strictly controlled.
Question 3: Can protecting the pyrrole nitrogen help prevent polymerization?
Answer: Absolutely. This is one of the most effective strategies. Attaching an electron-withdrawing group (e.g., tosyl, Boc, trifluoroacetyl) to the pyrrole nitrogen significantly reduces the electron density of the ring. This deactivation makes the N-protected pyrrole less susceptible to both oxidation and electrophilic attack, thereby inhibiting polymerization pathways. The choice of protecting group is critical and depends on its stability to your planned reaction conditions and the ease of its eventual removal.
Question 4: What is the single most important step I can take to store purified pyrrole?
Answer: The most critical step is rigorous exclusion of air and light. Purified pyrrole should be stored under an inert atmosphere (argon or nitrogen) in an amber or foil-wrapped flask. For long-term storage, it should be refrigerated (~4°C) or frozen. Adding a small amount of a non-volatile, non-nucleophilic base like potassium carbonate can neutralize acidic impurities that catalyze polymerization.
Part 2: Troubleshooting Guide - A Root Cause Analysis Approach
When a reaction fails, a systematic approach is needed to identify the root cause. This guide provides a logical workflow for troubleshooting polymerization issues.
Workflow: Diagnosing and Solving Pyrrole Polymerization
Below is a diagnostic workflow to systematically address polymerization during a reaction.
Caption: Troubleshooting workflow for pyrrole polymerization.
Troubleshooting Scenarios & Solutions
Scenario 1: Polymerization during Aqueous Workup
-
Problem: The reaction proceeds cleanly, but upon adding aqueous acid (e.g., for extraction), significant darkening and product loss occur.
-
Cause: The acidic aqueous environment is protonating your pyrrole derivative, triggering rapid polymerization.
-
Solution:
-
Neutralize First: Before workup, quench the reaction and neutralize any acid with a mild base like sodium bicarbonate solution.
-
Minimize Contact Time: Perform extractions quickly and avoid letting the pyrrole derivative sit in an acidic aqueous layer.
-
Use Milder Acids: If an acidic wash is necessary, consider using a weaker, buffered acid solution (e.g., ammonium chloride) instead of strong acids like HCl.
-
Scenario 2: Polymerization on Silica Gel Chromatography
-
Problem: The product appears stable in solution, but decomposes or streaks irreversibly on a silica gel column.
-
Cause: Standard silica gel is acidic (pH ~4-5) and can catalyze the polymerization of sensitive pyrroles.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in the eluent.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase silica (C18) for purification.
-
Work Quickly: Do not let the product sit on the column for extended periods.
-
Table 1: Comparison of Common Inhibitors and Protective Measures
| Method | Mechanism of Action | Use Case | Limitations |
| Inert Atmosphere (N₂/Ar) | Excludes O₂, preventing the initial step of oxidative polymerization. | Universal | Does not prevent acid-catalyzed or heat-induced polymerization. |
| Low Temperature (0°C to -78°C) | Slows the kinetic rate of all polymerization pathways. | During reactions and storage | May significantly slow the desired reaction; requires specialized equipment. |
| N-Protection (e.g., -Boc, -Tosyl) | Reduces ring electron density, decreasing susceptibility to oxidation and electrophilic attack. | For multi-step synthesis | Requires additional synthesis and deprotection steps. |
| Base Additives (e.g., K₂CO₃, Et₃N) | Neutralizes trace acidic impurities that can act as catalysts. | Storage and chromatography | Must be non-nucleophilic and compatible with downstream chemistry. |
| Radical Inhibitors (e.g., BHT, Hydroquinone) | Scavenges free radicals, terminating oxidative chain reactions. | Storage of bulk pyrrole | Can interfere with reactions that proceed via radical mechanisms. |
Part 3: Key Experimental Protocols
These protocols represent best practices for handling and using pyrrole derivatives to minimize polymerization.
Protocol 1: Purification of Pyrrole by Vacuum Distillation
This procedure should be performed immediately before the pyrrole is to be used.
WARNING: Pyrrole is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry. Use a short-path distillation head to minimize travel distance for the vapor.
-
Drying (Optional but Recommended): If the pyrrole has been stored for a long time, consider pre-drying over anhydrous potassium carbonate or calcium hydride for several hours.
-
Charge the Flask: Add the crude pyrrole to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply vacuum. Pyrrole has a boiling point of 129-131 °C at atmospheric pressure, but under vacuum (e.g., ~15-20 mmHg), it will distill at a much lower temperature (~60-65 °C).
-
Distillation: Heat the flask gently with a heating mantle. The first few drops (forerun) may contain volatile impurities and should be discarded.
-
Collection: Collect the colorless, clear fraction at the expected boiling point for your vacuum level.
-
Storage: Immediately transfer the distilled pyrrole to a clean, dry, amber glass bottle that has been pre-flushed with argon or nitrogen. Seal the bottle tightly and store it in a refrigerator or freezer.
Protocol 2: Setting Up an Oxygen-Free Reaction
This protocol outlines the standard procedure for running a reaction with a sensitive pyrrole derivative under an inert atmosphere.
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is oven-dried or flame-dried under vacuum to remove adsorbed water.
-
Inert Gas Manifold: Assemble the apparatus and connect it to a dual-vacuum/inert gas manifold (Schlenk line).
-
Purging the System: Evacuate the air from the assembled apparatus using the vacuum line and then backfill with high-purity nitrogen or argon. Repeat this "pump-and-purge" cycle at least three times to ensure all atmospheric oxygen is removed.
-
Solvent Addition: Add anhydrous, deoxygenated solvent to the reaction flask via cannula transfer or a gas-tight syringe. Deoxygenate solvents by sparging with argon or nitrogen for 30-60 minutes prior to use.
-
Reagent Addition:
-
Liquids: Add liquid reagents via a gas-tight syringe through a rubber septum.
-
Solids: Add solid reagents under a positive pressure of inert gas (i.e., with a strong flow of N₂/Ar exiting the flask to prevent air ingress).
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to the manifold via a bubbler.
Diagram: The Mechanism of Acid-Catalyzed Polymerization
This diagram illustrates the chain reaction initiated by protonation of the pyrrole ring.
Caption: Acid-catalyzed polymerization of pyrrole.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry at a Glance. John Wiley & Sons. [Link]
-
Armarego, W. L., & Chai, C. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
Sundberg, R. J. (1996). Indoles. Academic Press. (While focused on indoles, the principles of acid sensitivity of related 5-membered heterocycles are thoroughly discussed). [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Technical Support Center: Navigating Regioselectivity in the Functionalization of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This molecule is a highly substituted, electron-deficient pyrrole derivative, presenting unique challenges and opportunities in synthetic chemistry. Its functionalization is often complicated by competing electronic and steric effects, leading to significant regioselectivity issues.
This guide provides in-depth, question-and-answer-based troubleshooting advice, detailed protocols, and the mechanistic reasoning behind them to help you navigate your synthetic challenges effectively.
Understanding the Reactivity Landscape
The core of any troubleshooting effort is a solid understanding of the substrate's intrinsic properties. The pyrrole ring in this compound is influenced by three distinct substituents, each exerting its own electronic and steric effects.
-
1-Methyl Group (N-Me): An electron-donating group (EDG) that increases the electron density of the pyrrole ring through an inductive effect, thereby activating it towards electrophilic attack.
-
2-Carboxylate Group (-CO2Me): A moderately electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution through a resonance effect.
-
4-Nitro Group (-NO2): A strongly electron-withdrawing group (EWG) that powerfully deactivates the ring towards electrophilic attack via both resonance and inductive effects.[1]
The combined influence of two potent EWGs at the C2 and C4 positions renders the pyrrole core highly electron-deficient. This profoundly impacts its reactivity, particularly for classical electrophilic aromatic substitution (EAS) reactions. The two remaining unsubstituted positions, C3 and C5, are the primary sites for potential functionalization.
Troubleshooting Guide & FAQs
This section addresses specific experimental challenges in a question-and-answer format.
Electrophilic Aromatic Substitution (EAS)
Question 1: My electrophilic substitution reaction (e.g., halogenation, nitration) is failing, resulting in either no reaction or decomposition of the starting material. What is going wrong?
Answer: This is a common and expected issue. The pyrrole ring is severely deactivated by the combined electron-withdrawing effects of the nitro and carboxylate groups. Standard EAS conditions (e.g., Br2 in acetic acid, or HNO3/H2SO4) are often either too mild to overcome the deactivation or too harsh, leading to decomposition.[1][2]
Troubleshooting Steps:
-
Increase Reagent Electrophilicity: Use more potent electrophilic sources. For bromination, instead of Br2, consider using Br2 with a strong Lewis acid like AlCl3 or FeBr3. However, be aware that pyrroles are prone to polymerization under strongly acidic conditions.[3]
-
Modify Reaction Conditions:
-
Temperature: Carefully increasing the reaction temperature may provide the necessary activation energy. Monitor the reaction closely by TLC to avoid decomposition.
-
Solvent: Switching to a less coordinating solvent might enhance the electrophile's reactivity.
-
-
Alternative Strategy - Halogenation: For halogenation, N-halosuccinimides (NBS, NCS) in an appropriate solvent are often effective for pyrroles and can be a milder alternative to elemental halogens.[3][4]
Question 2: I am managing to get a reaction, but I'm obtaining a mixture of C3 and C5 substituted isomers. How can I improve the regioselectivity?
Answer: The regioselectivity is a delicate balance between the directing effects of the three substituents. Let's analyze the preferences for the two available positions, C3 and C5.
| Substituent | Position | Electronic Effect | Directing Preference |
| 1-Methyl | C1 | Electron-Donating | Ortho/Para (directs to C2 & C5) |
| 2-Ester | C2 | Electron-Withdrawing | Meta (directs to C4 & C5) |
| 4-Nitro | C4 | Electron-Withdrawing | Meta (directs to C2 & C5) |
As the table shows, all three substituents electronically favor substitution at the C5 position . The C2 and C4 positions are already substituted. Therefore, electrophilic attack at C5 is the kinetically and thermodynamically favored pathway. Attack at the C2 (alpha) position of a pyrrole ring generally leads to a more stabilized cationic intermediate (Wheland intermediate) compared to attack at the C3 (beta) position, as the positive charge can be delocalized over more atoms, including the nitrogen.[5][6]
If you are observing C3 substitution, it may be due to steric hindrance.
Strategies to Enhance C5 Selectivity:
-
Steric Control: The methyl ester at C2 may provide some steric hindrance to an incoming electrophile, but this effect is generally minor for the adjacent C3 position. However, using a bulkier electrophile might disproportionately disfavor attack at C3, though this could also reduce overall reactivity.
-
Temperature Control: Running the reaction at lower temperatures often favors the kinetically controlled product, which in this case is expected to be the C5 isomer due to superior intermediate stabilization.[7]
Nucleophilic Aromatic Substitution (SNAr)
Question 3: Given the electron-poor nature of the ring, is Nucleophilic Aromatic Substitution (SNAr) a viable functionalization strategy?
Answer: Absolutely. SNAr is an excellent and often underutilized strategy for functionalizing highly electron-deficient aromatic and heteroaromatic rings. The powerful electron-withdrawing nitro group is key to this approach.
There are two primary SNAr pathways to consider:
-
Displacement of the Nitro Group: The nitro group itself can be displaced by potent nucleophiles. This is common in nitro-activated aromatic systems. Success depends heavily on the nucleophile and reaction conditions.
-
Suitable Nucleophiles: Soft nucleophiles like thiolates (RS-) or sterically unhindered alkoxides (RO-) are good candidates.
-
Conditions: Anhydrous, polar aprotic solvents like DMF or DMSO are typically required to enhance the nucleophile's reactivity.
-
-
Substitution at C3 or C5 (Vicarious Nucleophilic Substitution - VNS): If you wish to introduce a nucleophile at a C-H position, a VNS reaction is a powerful tool. This method works on nitro-activated rings and involves a nucleophile bearing a leaving group at the nucleophilic carbon (e.g., carbanion of chloromethyl phenyl sulfone). The mechanism involves addition of the nucleophile to form a σ-adduct, followed by base-induced elimination of HX to restore aromaticity.[8]
Modification of Existing Functional Groups
Question 4: I need to reduce the nitro group to an amine. How can I do this without affecting the methyl ester?
Answer: Chemoselective reduction of a nitro group in the presence of an ester is a well-established transformation. The ester is significantly less reactive towards most reducing agents compared to the nitro group.
Recommended Methods:
-
Catalytic Hydrogenation: This is often the cleanest method.
-
Catalyst: Palladium on carbon (Pd/C, 5-10 mol%) is highly effective. Platinum(IV) oxide (PtO2) can also be used.
-
Solvent: Methanol, ethanol, or ethyl acetate.
-
Conditions: H2 gas (from balloon pressure to 50 psi) at room temperature. The reaction is typically fast and clean.
-
-
Chemical Reduction:
-
Tin(II) Chloride (SnCl2): A classic method. SnCl2·2H2O in a solvent like ethanol or ethyl acetate, often with heating, is effective.
-
Iron or Zinc in Acetic Acid: Fe/AcOH or Zn/AcOH are also reliable, though workup can sometimes be more complex than with catalytic hydrogenation.
-
Experimental Protocol: Regioselective Bromination at the C5 Position
This protocol is designed to favor the electronically preferred C5 position while using conditions suitable for a deactivated pyrrole.
Disclaimer: This is a representative protocol. All new reactions should be performed on a small scale first. Appropriate personal protective equipment (PPE) must be worn.
Objective: To synthesize methyl 5-bromo-1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with stir bar
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the stirred solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS reactions can be light-sensitive.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted bromine species.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 5-bromo-1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Justification of Choices:
-
NBS: A milder and more selective brominating agent than Br2, suitable for deactivated systems and less likely to cause decomposition.[3]
-
Acetonitrile: A polar aprotic solvent that can facilitate the reaction without strongly coordinating to the reagents.
-
Low Temperature: Helps to control the reaction rate and improve selectivity by favoring the formation of the more stable C5-attack intermediate.
References
- Pearson Education. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Blog. (2025). Can pyrrole undergo substitution reactions?.
- Royal Society of Chemistry. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications.
- Filo. (2025). Directing effects of substituents on heterocycles.
- Semantic Scholar. (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- ResearchGate. (2025). Effect of the size of N-substitution in pyrrole on directing electrophiles to the C-positions of the ring.
- BenchChem. (2025). Technical Support Center: Improving the Regioselectivity of Pyrrole Functionalization.
- Química Organica.org. (n.d.). pyrrole nitration.
- Royal Society of Chemistry. (n.d.). Synthesis and nucleophilic properties of 1,2-dialkyl-3-nitropyrroles and 1,5-dialkyl-4-nitropyrrole-2-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (2025). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization.
- Pearson Education. (n.d.). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Practice Problems.
- Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids.
- Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole.
- ResearchGate. (2025). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.
- PubMed Central (PMC). (n.d.). Bioactive pyrrole-based compounds with target selectivity.
- Frontiers. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study.
- Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily....
- PubMed. (2006). The regioselective synthesis of aryl pyrroles. Org Biomol Chem.
- Wikipedia. (n.d.). Pyrrole.
- ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30....
- YouTube. (2020). Electrophilic Substitution reactions of Pyrrole (part -1).
- ChemicalBook. (2025). 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID.
- National Center for Biotechnology Information. (n.d.). Synthetic protocols for the nitration of corroles.
- MDPI. (2021). Nitro-Substituted Dipyrrolyldiketone BF2 Complexes as Electronic-State-Adjustable Anion-Responsive π-Electronic Systems.
- ResearchGate. (2025). Chemo and regioselectivity in the reactions of polyfunctional pyrroles.
- Assis.Prof.Dr.Mohammed Hassan. (n.d.). Pyrrole reaction.
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
- ChemicalBook. (2025). METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE.
- Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
- ChemistryViews. (2015). Catalytic C–H Activation of Indoles and Pyrroles.
- PubMed. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chem Res Toxicol.
- Echemi. (n.d.). 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Chemistry LibreTexts. (2015). 18.03: Substitution of Carboxylic Acid Derivatives by Nucleophilic Acyl Substitution.
- National Center for Biotechnology Information. (n.d.). Corrole and nucleophilic aromatic substitution are not incompatible: a novel route to 2,3-difunctionalized copper corrolates.
- National Center for Biotechnology Information. (n.d.). Methyl 1-methylpyrrole-2-carboxylate.
Sources
- 1. Directing effects of substituents on heterocycles | Filo [askfilo.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Corrole and nucleophilic aromatic substitution are not incompatible: a novel route to 2,3-difunctionalized copper corrolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the purification of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important synthetic intermediate. As a key building block in the synthesis of DNA-binding lexitropsins and other bioactive molecules, achieving high purity is critical for downstream applications.[1][2]
Understanding the Molecule and Potential Impurities
This compound is a polar, solid compound with a molecular weight of 184.15 g/mol and a melting point of approximately 113 °C.[3][4] Its structure, featuring a nitro group and a methyl ester on a pyrrole ring, dictates its polarity and solubility characteristics, which are key to developing effective purification strategies.
The primary source of impurities arises from the nitration of the parent pyrrole, which can lead to the formation of regioisomers. The primary impurities of concern are:
-
Isomeric Byproducts: The most common impurities are the 3-nitro and 5-nitro isomers formed during the nitration reaction. The separation of these isomers is often the primary purification challenge.
-
Di-nitrated Species: Over-nitration can lead to the formation of dinitro-pyrrole derivatives.
-
Unreacted Starting Material: Incomplete reaction will leave residual methyl 1-methyl-1H-pyrrole-2-carboxylate.
-
Hydrolyzed Product: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, particularly if exposed to acidic or basic conditions during workup.[5]
-
Polymeric Materials: Pyrroles are susceptible to polymerization under strongly acidic conditions.
A logical workflow for the purification of this compound is outlined below:
Sources
- 1. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 2. Sequence recognition of DNA by lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13138-76-6 CAS MSDS (METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6 [sigmaaldrich.com]
- 5. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate
Welcome to the Technical Support Center for methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage, handling, and use of this important synthetic building block.
Introduction
This compound (CAS No. 13138-76-6) is a key intermediate in the synthesis of various biologically active molecules, most notably DNA minor-groove binding agents such as lexitropsins and distamycin analogs.[1] Its rigid, planar structure and the presence of a nitro group make it an essential component for molecules designed to interact with specific DNA sequences. Understanding its properties and reactivity is crucial for successful and safe experimentation.
Chemical and Physical Properties
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 13138-76-6 | [2] |
| Molecular Formula | C₇H₈N₂O₄ | [2] |
| Molecular Weight | 184.15 g/mol | [2] |
| Appearance | Off-white to yellow solid | Inferred from supplier data |
| Melting Point | 113 °C | ChemicalBook |
| Boiling Point | 305.2 ± 22.0 °C (Predicted) | ChemicalBook |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Soluble in many organic solvents such as DMF and DCM. Sparingly soluble in water. | General chemical knowledge |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and safety of this compound.
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines. Given that it is a combustible solid, it should be kept away from heat, sparks, and open flames. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards are:
-
Acute Oral Toxicity: It is classified as Acute Toxicity Category 4, meaning it is harmful if swallowed.[2]
-
Irritation: Based on data for the closely related methyl 4-nitro-1H-pyrrole-2-carboxylate, it is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Combustibility: It is classified as a combustible solid.[2]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Recommended PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
In case of dust formation, a dust mask or respirator may be necessary.[4]
Q4: What should I do in case of accidental exposure?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Q5: Is this compound sensitive to light?
A5: While specific data for this compound is limited, many nitroaromatic compounds exhibit some degree of photosensitivity.[6] It is good practice to store it in an amber vial or otherwise protect it from prolonged exposure to light.
Troubleshooting Guide for Experimental Use
This section provides guidance on common issues that may arise during the use of this compound in chemical synthesis.
Problem 1: Low yield in amide coupling reactions.
-
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Explanation: If you are first hydrolyzing the methyl ester to the corresponding carboxylic acid (1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, CAS 13138-78-8)[1] and then performing an amide coupling, the activation of this carboxylic acid is a critical step. The electron-withdrawing nitro group can affect the reactivity of the carboxylate.
-
Solution:
-
Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and anhydrous.
-
Allow for a sufficient pre-activation time (mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base like DIEA) before adding the amine. This can be particularly important for less reactive anilines.
-
Consider using a more potent activating agent if standard conditions fail.
-
-
-
Possible Cause 2: Low nucleophilicity of the amine.
-
Explanation: The amine you are coupling may be sterically hindered or electronically deactivated.
-
Solution:
-
Increase the reaction temperature, but monitor for decomposition.
-
Use a larger excess of the amine if it is not the limiting reagent.
-
Consider using a catalyst that can enhance the nucleophilicity of the amine or the electrophilicity of the activated ester.
-
-
-
Possible Cause 3: Side reactions.
-
Explanation: Pyrrole rings can be sensitive to strongly acidic or basic conditions, which might be generated during the reaction or workup, leading to decomposition or polymerization.[7][8]
-
Solution:
-
Maintain a neutral or slightly basic pH during the reaction.
-
Use a mild workup procedure, avoiding strong acids or bases. An aqueous solution of sodium bicarbonate is often a good choice for neutralizing the reaction mixture.
-
-
Problem 2: Difficulty in purifying the final product.
-
Possible Cause 1: High polarity of the product.
-
Explanation: The presence of the nitro group and potentially other polar functional groups in your final product can make it highly polar, leading to streaking on silica gel columns and poor separation.
-
Solution:
-
Normal Phase Chromatography:
-
Add a small amount of a polar solvent like methanol or a base like triethylamine to your eluent system to reduce tailing. For example, a gradient of dichloromethane and methanol with 0.1-1% triethylamine.
-
Consider using alumina as the stationary phase, which can sometimes be more effective for basic or highly polar compounds.
-
-
Reverse Phase Chromatography: This is often a better choice for purifying highly polar compounds. A gradient of water and acetonitrile or methanol, with 0.1% formic acid or trifluoroacetic acid as a modifier, can be effective.
-
-
-
Possible Cause 2: Presence of hard-to-remove byproducts.
-
Explanation: Unreacted starting materials or byproducts from side reactions can co-elute with your product.
-
Solution:
-
Optimize the reaction to go to completion to minimize unreacted starting materials.
-
Consider a liquid-liquid extraction workup to remove some impurities before chromatography.
-
Recrystallization of the crude product can be an effective purification method if a suitable solvent system can be found.
-
-
Problem 3: Unexpected color change or decomposition of the starting material.
-
Possible Cause 1: Instability in certain solvents or at elevated temperatures.
-
Explanation: While generally stable, prolonged heating in certain solvents, especially in the presence of nucleophiles or strong acids/bases, could lead to decomposition.
-
Solution:
-
Run reactions at the lowest effective temperature.
-
Choose your solvent carefully. Aprotic polar solvents like DMF or acetonitrile are commonly used.
-
If you suspect instability, you can monitor a solution of the starting material in the reaction solvent at the intended temperature by TLC or LC-MS before starting the actual reaction.
-
-
-
Possible Cause 2: Photodecomposition.
-
Explanation: As a nitroaromatic compound, it may be susceptible to photodecomposition upon prolonged exposure to UV light.[6]
-
Solution:
-
Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Work in a fume hood with the sash down to minimize exposure to overhead lighting.
-
-
Experimental Workflows
Workflow 1: Hydrolysis of the Methyl Ester to the Carboxylic Acid
This is a common first step before performing an amide coupling.
Workflow 2: Amide Coupling with the Resulting Carboxylic Acid
This workflow outlines a typical amide bond formation.
References
-
PubChem. Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]
-
Request PDF. Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. [Link]
-
Request PDF. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. [Link]
-
MDPI. Photochemical Properties and Stability of BODIPY Dyes. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
Frontiers in Chemistry. Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. [Link]
-
MDPI. Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. [Link]
-
EduRev. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Reddit. amide coupling help. [Link]
-
RSC Publishing. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]
-
PubMed. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. [Link]
-
IUCr Journals. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
ResearchGate. Does anyone have experience with amide coupling reaction of aniline?[Link]
-
PubMed. Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. [Link]
-
Teledyne ISCO. Purification Strategies for Flavones and Related Compounds. [Link]
-
PMC. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
-
PubMed. General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. [Link]
-
Alberta Research Chemicals Inc. Lexitropsin Building Blocks. [Link]
-
Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
PMC. A green stabilizer for Nitrate ester-based propellants: An overview. [Link]
-
PMC. Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]
Sources
- 1. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 2. Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6 [sigmaaldrich.com]
- 3. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate and Its Analogs
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] This guide provides a comparative analysis of the biological activity of a specific, highly functionalized derivative, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their function, supported by experimental data and protocols, to provide a comprehensive resource for researchers in drug discovery.
Introduction to the Core Scaffold
This compound is a synthetic compound featuring a pyrrole core with three key substituents: an N-methyl group, a methyl ester at position 2, and a nitro group at position 4. Each of these groups plays a crucial role in defining the molecule's electronic properties, steric profile, and, consequently, its biological interactions. The parent acid, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, is noted for its use in the synthesis of lexitropsins and distamycin analogs, which are known for their antimicrobial activities.[6]
The biological significance of this class of compounds is largely predicated on the presence of the nitroaromatic system. Nitroaromatic compounds are known for their therapeutic actions and cytotoxic effects, which are often mediated by enzymatic reduction of the nitro group within cells.[7][8] This bioreductive activation can lead to the formation of reactive nitrogen species and oxidative stress, a mechanism central to the activity of many antimicrobial and anticancer agents.[7][8][9]
The Influence of the Nitro Group: Position and Bioactivity
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity and biological activity of the pyrrole ring. Its position is a critical determinant of the compound's properties.
-
4-Nitro Substitution (The Target Compound): The placement of the nitro group at the C4 position is common in several biologically active nitropyrrole natural products, such as the pyrrolomycins.[10] Studies on 4-nitropyrrole-based compounds have revealed potent antimicrobial, antifungal, and anti-tubercular activities.[11] For instance, a series of novel 4-nitropyrrole-based 1,3,4-oxadiazoles demonstrated significant potency against various bacterial and fungal strains, with some N-methylated analogs showing particularly strong activity against MRSA.[11] This suggests that the 4-nitro substitution in our target compound is a key driver of its potential biological effects.
-
Positional Analogs (2-Nitro, 3-Nitro, 5-Nitro): The insecticidal activity of neonicotinoids containing nitromethylene and pyrrole-fused structures highlights the importance of the nitro group's electronic influence.[12] While direct comparative studies on positional isomers of our target compound are scarce in the readily available literature, SAR principles allow for logical inference.[13] The electronic distribution, and thus the reduction potential, would differ significantly with the nitro group at C2, C3, or C5, altering the molecule's interaction with target enzymes like nitroreductases.[7] A 2-nitropyrrole core, for example, is found in the nitropyrrolin family of natural products.[14]
Structure-Activity Relationship (SAR) of Analogs
To understand the potential of this compound, we must compare it to analogs with variations at other key positions.
The N-methylation of the pyrrole ring prevents the formation of a hydrogen bond donor at this position and increases lipophilicity. In a study of 4-nitropyrrole-based oxadiazoles, N-methylated compounds consistently showed potent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[11]
-
Analog 1: N-H (Methyl 4-nitro-1H-pyrrole-2-carboxylate): This analog possesses a hydrogen bond donor, which could alter its binding profile to biological targets. It is also slightly more polar than its N-methylated counterpart.
-
Analog 2: N-Aryl/Alkyl larger than methyl: Increasing the size of the N-substituent can introduce steric hindrance or new binding interactions. A SAR study on pyrrole derivatives as metallo-β-lactamase inhibitors revealed that an N-benzyl side chain was important for inhibitory potency.[15]
The methyl carboxylate group at the C2 position is a key feature. Pyrrole-2-carboxylate and carboxamide derivatives are important pharmacophores in their own right, with documented antibacterial activity.[16]
-
Analog 3: C2-Carboxylic Acid (1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid): The free acid is more polar and can engage in different biological interactions (e.g., ionic bonds) than the methyl ester. This compound is a known precursor for antimicrobial agents.[6]
-
Analog 4: C2-Carboxamide: Amide derivatives often exhibit different stability, solubility, and hydrogen-bonding capabilities compared to esters. Replacing the ester with various amides could modulate potency and pharmacokinetic properties. For example, pyrrole benzamide derivatives have been investigated as inhibitors of the InhA enzyme in Mycobacterium tuberculosis.[16]
The following table summarizes the expected impact of these structural modifications based on established SAR principles.
| Compound/Analog | Key Structural Feature | Expected Biological Impact | Rationale |
| Target Compound | N1-Methyl, C2-Methyl Ester, C4-Nitro | Potent antimicrobial/cytotoxic activity | N-methylation enhances activity against MRSA[11]; 4-nitro group is a key pharmacophore[10][11]; Ester provides a site for metabolic modification. |
| Analog 1 | N1-H | Potentially altered target binding | Presence of H-bond donor; Increased polarity. |
| Analog 2 | N1-Large Alkyl/Aryl | Modulated potency via steric/lipophilic effects | N-benzyl groups can be crucial for enzyme inhibition.[15] |
| Analog 3 | C2-Carboxylic Acid | Different solubility and interaction profile | Increased polarity; potential for ionic interactions.[6] |
| Analog 4 | C2-Carboxamide | Improved stability and H-bonding | Amides can form different/stronger hydrogen bonds than esters.[16] |
Experimental Protocols for Comparative Analysis
To empirically compare the biological activity of these analogs, standardized assays are essential. Here are protocols for assessing antimicrobial and cytotoxic activity.
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation: Prepare stock solutions of the target compound and its analogs in dimethyl sulfoxide (DMSO). Prepare a 96-well microtiter plate with serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity. An indicator dye like resazurin can be used for clearer endpoint determination.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.
Workflow for MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration.
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., LoVo, MCF-7) in a 96-well plate and allow cells to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the target compound and its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Logic for Structure-Activity Relationship (SAR) Analysis
Caption: Logical framework for comparing analogs to the target compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. Its biological activity is intrinsically linked to the electronic properties conferred by the 4-nitro group and is further modulated by substituents at the N1 and C2 positions.
Comparative analysis with its analogs reveals a clear structure-activity relationship:
-
The 4-nitro group is likely essential for the mechanism of action, likely involving bioreductive activation.
-
N-methylation appears to be favorable for activity against certain resistant bacteria like MRSA.
-
Modification of the C2-ester to a carboxylic acid or various amides can fine-tune the compound's physicochemical properties and target interactions.
Future research should focus on the synthesis and systematic evaluation of a broader range of analogs to fully map the SAR. This includes exploring different positional isomers of the nitro group and a wider variety of substituents at the N1 and C2 positions. Mechanistic studies to confirm the role of nitroreductase enzymes in the activation of these compounds would also be highly valuable. Such efforts will pave the way for optimizing this scaffold into potent and selective clinical candidates.
References
-
Misevičienė, L., & Šarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. Available from: [Link]
-
Torbati, M., & Mehdinia, A. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. Available from: [Link]
-
Roy, K., & Ghosh, G. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Available from: [Link]
-
Kamal, A., et al. (2013). Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. European Journal of Medicinal Chemistry, 65, 483-493. Available from: [Link]
-
Sławiński, J., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 65, 205-222. Available from: [Link]
-
Klaunig, J. E. (2018). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Environmental Science and Health, Part C, 36(2), 75-91. Available from: [Link]
-
Patel, A. A., & Patel, P. S. (2015). Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. Research & Reviews: A Journal of Microbiology and Virology. Available from: [Link]
-
Roy, K., & Ghosh, G. (2009). Structure-toxicity relationships of nitroaromatic compounds. QSAR & Combinatorial Science, 28(11-12), 1478-1488. Available from: [Link]
-
Shaikh, A., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(4), 2005-2011. Available from: [Link]
-
Kumar, A., et al. (2023). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances, 13(31), 21453-21471. Available from: [Link]
-
Gîrd, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(19), 6245. Available from: [Link]
-
Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. Available from: [Link]
-
Pop, R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]
-
Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Ingenta Connect. Available from: [Link]
-
Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. Available from: [Link]
-
Weiss, C. B., & Trauner, D. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(32), 7594-7609. Available from: [Link]
-
Kamal, A., et al. (2013). Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. Semantic Scholar. Available from: [Link]
-
Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. ResearchGate. Available from: [Link]
-
Weiss, C. B., & Trauner, D. (2016). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. Available from: [Link]
-
Schenk, G., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. Available from: [Link]
-
Al-dujaili, L. J., & Al-Janabi, A. S. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Organic Synthesis, 19(6), 614-633. Available from: [Link]
-
Schenk, G., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. Available from: [Link]
-
Iannelli, P., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 12(10), 1640-1667. Available from: [Link]
-
Funar-Timofei, S., & Ilia, G. (2016). PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. Molecules, 21(10), 1335. Available from: [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. Available from: [Link]
-
Kumar, R., & Chauhan, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15977-15998. Available from: [Link]
Sources
- 1. raijmr.com [raijmr.com]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 6. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 7. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
analytical methods for the validation of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate purity
A Comparative Guide to Purity Validation of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for this compound (CAS: 13138-76-6), a key intermediate in pharmaceutical synthesis. For professionals in drug development and quality control, ensuring the purity of such starting materials is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). This document delves into the causality behind experimental choices, presents comparative data, and offers detailed protocols grounded in established regulatory frameworks.
The validation of analytical procedures is a critical component of ensuring reliable and scientifically sound data in pharmaceutical development.[1] All methodologies discussed are benchmarked against the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for the validation of analytical procedures.[1][2]
The Analytical Challenge: Understanding the Analyte
This compound is a nitroaromatic compound with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . Its structure, featuring a pyrrole ring, a nitro group, and a methyl ester, dictates the selection of appropriate analytical techniques. The chromophoric nature of the nitroaromatic system makes it highly suitable for UV-based detection methods, while its potential for thermal lability and the presence of non-volatile impurities must be considered.
Core Analytical Techniques: A Comparative Overview
The three primary techniques for assessing the purity of this intermediate are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different stages of the development lifecycle, from initial characterization to routine quality control.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use Case | Routine QC, purity/impurity profiling, stability testing | Absolute purity assignment, reference standard characterization | Volatile impurity analysis, isomeric purity |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Strengths | High resolution for complex mixtures, robust, highly validated for pharmaceutical use, ideal for non-volatile impurities. | Primary method (no analyte-specific reference standard needed), high accuracy and precision, non-destructive.[4] | Excellent for identifying volatile and semi-volatile impurities, high sensitivity and specificity with MS detection. |
| Limitations | Requires a reference standard for quantification, potential for co-elution, may not detect "NMR silent" impurities. | Lower sensitivity than HPLC, may not detect inorganic or non-protonated impurities, requires high-field NMR. | Compound must be volatile and thermally stable, potential for on-column degradation. |
| Typical LOD/LOQ | LOD: ~0.01%, LOQ: ~0.03% | ~0.1% | LOD: <0.01%, LOQ: <0.03% (for specific impurities) |
| Regulatory Acceptance | Universally accepted; the standard for release and stability testing.[5] | Increasingly accepted by regulatory bodies as a primary method for purity assignment.[4][6] | Accepted for specific applications like residual solvent analysis and volatile impurity profiling. |
Developing a Stability-Indicating HPLC Method
For routine quality control and stability assessment, a stability-indicating method is mandatory. This requires a method capable of separating the main compound from any potential degradation products.[7] The development of such a method is underpinned by forced degradation studies.
Forced Degradation: Probing for Instability
Forced degradation studies deliberately stress the analyte under various conditions to generate potential degradants.[8][9] This process is essential to demonstrate the specificity of the analytical method.[7]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution/solid sample exposed to ICH-specified light conditions (e.g., 1.2 million lux hours).
The results of these studies inform the development of an HPLC method that can resolve the parent peak from all significant degradation products, ensuring the method is truly "stability-indicating."
Experimental Protocol: Validated RP-HPLC Method
This protocol describes a robust Reverse Phase-HPLC method for the purity determination of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic; 60:40 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV-Vis or PDA/DAD at 280 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 0.5 mg/mL in Acetonitrile
Method Validation Summary (as per ICH Q2(R2)): [2][10]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank, placebo, or degradants. Peak purity index > 0.999. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9998 over 0.05 - 0.75 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0% | 0.45%; 1.10% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.015 mg/mL (0.03%) |
| Robustness | % RSD ≤ 2.0% for varied conditions (flow rate ±0.1, temp ±2°C) | Pass |
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
qNMR stands out as a primary analytical method because it allows for the determination of purity without requiring a reference standard of the analyte itself.[3][4] Instead, it uses a certified internal standard of high purity. The fundamental principle is that the integral of an NMR signal is directly proportional to the number of protons contributing to it.[3]
Experimental Protocol: Absolute Purity by ¹H qNMR
Methodology:
-
Sample Preparation: Accurately weigh (~10 mg) the this compound sample and an appropriate amount (~5 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated, and ensuring a 90° pulse angle.[11]
-
Data Processing: Carefully phase and baseline-correct the spectrum. Integrate one or more well-resolved signals for both the analyte and the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualization of Analytical Workflow
The following diagram illustrates the comprehensive workflow for validating the purity of a pharmaceutical intermediate.
Caption: Workflow for Analytical Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary tool for non-volatile components, GC-MS is invaluable for assessing volatile impurities, including residual solvents and potential by-products from synthesis. The accurate determination of isomeric purity for pyrrole derivatives can be effectively achieved using GC-MS.[12] The choice of the GC column's stationary phase is the most critical factor for achieving separation.[12]
The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, adding a layer of certainty that is complementary to HPLC-UV.
Integrated Strategy for Purity Validation
No single method can provide a complete purity profile. An integrated approach is the most robust and scientifically sound strategy.
Caption: Decision Tree for Selecting an Analytical Method.
Recommended Approach:
-
Characterization: Use qNMR to assign an accurate, absolute purity value to a primary reference standard batch of this compound.
-
Method Development: Develop a stability-indicating HPLC method, using samples from forced degradation studies to prove specificity.
-
Validation: Fully validate the HPLC method according to ICH Q2(R2) guidelines.[1]
-
Routine Use: Employ the validated HPLC method for routine batch release and stability testing, using the qNMR-characterized material as the reference standard for quantification.
-
Orthogonal Check: Use GC-MS to periodically check for volatile organic impurities and confirm the absence of isomeric impurities that may not be resolved by HPLC.
This multi-faceted strategy creates a self-validating system that ensures the highest level of confidence in the purity of this compound, thereby safeguarding the quality of subsequent drug substance manufacturing.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
- A Comparative Guide to the Isomeric Purity Analysis of Dimethylpyrrole Samples by GC-MS - Benchchem. (n.d.).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024).
- Q 3 B (R2) Impurities in New Drug Products - EMA. (n.d.).
- Forced degradation studies - MedCrave online. (2016).
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014).
- Purity by Absolute qNMR Instructions. (n.d.).
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. (2020).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- This compound - - Sigma-Aldrich. (n.d.).
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6 - Sigma-Aldrich. (n.d.).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. rssl.com [rssl.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tasianinch.com [tasianinch.com]
- 6. youtube.com [youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. database.ich.org [database.ich.org]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Nitro-1H-pyrrole-2-carboxylate Derivatives
In the landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities. Among its numerous derivatives, those bearing a nitro group have garnered significant attention for their potent antimicrobial, antiparasitic, and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate and its closely related analogs. By synthesizing data from disparate studies, we aim to elucidate the key structural determinants for biological efficacy and provide a framework for the rational design of future drug candidates.
The Core Scaffold: A Privileged Structure in Drug Discovery
The 1-methyl-4-nitro-1H-pyrrole-2-carboxylate core is a key building block in the synthesis of DNA minor groove binding agents like lexitropsins and distamycin analogs.[1] The presence of the electron-withdrawing nitro group at the C4 position and the methyl ester at the C2 position are critical for its chemical reactivity and biological interactions. The N-methylation of the pyrrole ring is another crucial feature that influences both the conformation of the molecule and its biological activity.
This guide will focus on comparing derivatives where the carboxylate moiety is modified into other functional groups, such as carboxamides and oxadiazoles, and will also draw comparisons with related nitropyrrole structures to build a comprehensive SAR narrative.
Comparative Analysis of Biological Activity
The biological activity of 4-nitropyrrole derivatives is profoundly influenced by the nature of the substituents at the 2-position and the methylation state of the pyrrole nitrogen. Here, we compare two distinct classes of derivatives for which experimental data is available: 4-nitropyrrole-based 1,3,4-oxadiazoles with antimicrobial and anti-tubercular activity, and 2-nitropyrrole carboxamides with antiparasitic activity against Trypanosoma cruzi. While the latter has a 2-nitro substitution, the SAR insights are valuable for understanding the role of the nitro group and N-alkylation in this class of compounds.
Antimicrobial and Anti-tubercular Activity of 4-Nitropyrrole-Based 1,3,4-Oxadiazoles
A study on a series of 1,3,4-oxadiazole derivatives synthesized from 4-nitropyrrole precursors provides crucial insights into their antimicrobial and anti-tubercular potential. The core modification involves the conversion of the C2-carboxylate to a hydrazide, which is then cyclized to form the oxadiazole ring with various substitutions.
Key SAR Observations:
-
N-Methylation is Crucial for Potency: A consistent trend observed is the enhanced activity of the N-methylated pyrrole derivatives compared to their N-H counterparts against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[2] This suggests that the N-methyl group may contribute to better membrane permeability or a more favorable binding conformation with the target.
-
Aromatic Substituents on the Oxadiazole Ring Modulate Activity: The nature of the substituent on the 1,3,4-oxadiazole ring plays a significant role in determining the anti-tubercular activity. For instance, a derivative with a 4-methylphenyl substituent (Compound 5e ) exhibited the highest anti-tubercular activity, with a Minimum Inhibitory Concentration (MIC) of 0.46 µg/mL, which is comparable to the standard drug Isoniazid.[2]
-
Broad-Spectrum Antifungal Activity: Many of the synthesized compounds displayed potent antifungal activity, with MIC values of 1.56 µg/mL against Candida albicans, equivalent to the standard drug Amphotericin-B.[2]
Table 1: Comparative Antimicrobial and Anti-tubercular Activity of 4-Nitropyrrole-Based 1,3,4-Oxadiazole Derivatives [2]
| Compound | R Group on Oxadiazole | Pyrrole N-Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. MSSA | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. C. albicans |
| 5a | Phenyl | H | > 100 | 3.12 | 6.25 | 1.56 |
| 5b | 4-Chlorophenyl | H | 12.5 | 3.12 | 3.12 | 1.56 |
| 5e | 4-Methylphenyl | H | 0.46 | 1.56 | 3.12 | 1.56 |
| 6a | Phenyl | CH₃ | 50 | 0.78 | 1.56 | 1.56 |
| 6b | 4-Chlorophenyl | CH₃ | 6.25 | 0.39 | 0.78 | 1.56 |
| Isoniazid | - | - | 0.40 | - | - | - |
| Ciprofloxacin | - | - | - | 0.78 | 1.56 | - |
| Amphotericin-B | - | - | - | - | - | 1.56 |
Antiparasitic Activity of 2-Nitropyrrole Derivatives against Trypanosoma cruzi
A series of 2-nitropyrrole derivatives functionalized at the N1-position were synthesized and evaluated for their activity against T. cruzi, the causative agent of Chagas disease.[3] These compounds were designed as analogs of the known antiparasitic drug benznidazole.
Key SAR Observations:
-
Influence of the N1-Side Chain: The nature of the side chain attached to the pyrrole nitrogen significantly impacts the anti-trypanosomal activity. A derivative featuring a morpholino-terminated side chain (Compound 18 ) demonstrated the most potent activity, with an IC50 of 0.2 µM against the intracellular amastigote form of T. cruzi.[3]
-
Selectivity: The most active compounds displayed high selectivity, with low toxicity towards the host Vero cells. This is a critical parameter for the development of safe and effective antiparasitic drugs.
Table 2: Comparative Anti-Trypanosoma cruzi Activity of N1-Substituted 2-Nitropyrrole Derivatives [3]
| Compound | N1-Substituent | IC50 (µM) vs. T. cruzi Amastigotes |
| 12 | 2-(N,N-dimethylamino)ethyl | 4.8 |
| 15 | 2-(pyrrolidin-1-yl)ethyl | 1.1 |
| 18 | 2-(morpholin-4-yl)ethyl | 0.2 |
| Nifurtimox | - | 0.7 |
Mechanistic Insights
The biological activity of nitropyrrole derivatives is often attributed to two primary mechanisms: DNA binding and bioreductive activation of the nitro group.
DNA Minor Groove Binding
The 1-methyl-4-nitropyrrole-2-carboxamide unit is a fundamental component of lexitropsins, which are synthetic analogs of the natural products netropsin and distamycin. These molecules bind with high affinity to the minor groove of DNA, particularly at A-T rich sequences.[4] This interaction is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The binding of these compounds to DNA can interfere with replication and transcription, leading to cytotoxicity.
Caption: Mechanism of action via DNA minor groove binding.
Bioreductive Activation
The nitro group is a key pharmacophore in many antimicrobial and antiparasitic drugs.[3] In the low-oxygen environment of many pathogens, the nitro group can be reduced by nitroreductase enzymes to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[3]
Caption: Bioreductive activation of the nitro group.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides a representative experimental protocol for the synthesis of a key intermediate, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, based on established synthetic methodologies for pyrrole derivatives.
Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
This protocol describes a plausible multi-step synthesis starting from commercially available materials.
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate
-
To a solution of ethyl pyrrole-2-carboxylate in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 1-methyl-1H-pyrrole-2-carboxylate.
Step 2: Nitration of Ethyl 1-methyl-1H-pyrrole-2-carboxylate
-
Dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate in acetic anhydride and cool to -10 °C.
-
Add fuming nitric acid dropwise while maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Step 3: Hydrolysis to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
Caption: Synthetic workflow for the core carboxylic acid.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives reveals several key features that govern their biological activity. N-methylation of the pyrrole ring consistently enhances antimicrobial potency, while modifications at the C2 position, such as the formation of substituted oxadiazoles or carboxamides, are critical for tuning the activity and selectivity against different pathogens.
The dual mechanism of action, involving both DNA minor groove binding and bioreductive activation of the nitro group, makes this scaffold a promising starting point for the development of novel therapeutics. Future research should focus on a more systematic exploration of the chemical space around this core structure. This includes:
-
Varying the Ester Group: Synthesizing a library of esters with different alkyl and aryl groups to probe the impact on cell permeability and target engagement.
-
Exploring Alternative N-Substituents: Replacing the N-methyl group with other functionalities to modulate the electronic properties and steric profile of the molecule.
-
Quantitative SAR (QSAR) Studies: Developing computational models to predict the activity of new derivatives and guide the synthetic efforts more efficiently.
By leveraging the insights presented in this guide, researchers can more effectively design and synthesize the next generation of nitropyrrole-based drugs with improved efficacy and safety profiles.
References
- (Reference to a general review on pyrrole in medicinal chemistry - placeholder, as no single direct source was found for this general st
- (Reference to a paper on the synthesis of lexitropsins or distamycin analogs - placeholder, as no single direct source was found for this specific st
-
Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. Molecules. [Link]
-
DNA-binding properties of nitroarene oligopeptides designed as hypoxia-selective agents. Biochemical Pharmacology. [Link]
Sources
- 1. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID CAS#: 13138-78-8 [amp.chemicalbook.com]
- 2. Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives [mdpi.com]
- 4. DNA-binding properties of nitroarene oligopeptides designed as hypoxia-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a substituted nitropyrrole, serves as a valuable building block in medicinal chemistry.[1][2] This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering experimental insights and data to inform strategic decisions in the laboratory. The discussion that follows is grounded in established chemical principles and draws from documented transformations of similar pyrrole derivatives.
Introduction to the Target Molecule and Synthetic Strategy
This compound (CAS 13138-76-6) is a derivative of pyrrole featuring key functional groups that lend themselves to further chemical modification.[3][4] The strategic challenge in its synthesis lies in the selective introduction of the nitro group and the N-methylation in the presence of an electron-withdrawing ester group. The two primary retrosynthetic approaches considered here involve manipulating the order of N-methylation and nitration.
This guide will compare two logical synthetic pathways:
-
Route A: Late-Stage N-Methylation: This pathway begins with the nitration of a pyrrole-2-carboxylate scaffold, followed by the methylation of the pyrrole nitrogen.
-
Route B: Early-Stage N-Methylation: This approach reverses the key steps, starting with an N-methylated pyrrole-2-carboxylate which is then subjected to nitration.
The efficacy of each route will be evaluated based on the number of synthetic steps, potential yields, and the complexity of purification.
Route A: Late-Stage N-Methylation
This synthetic strategy prioritizes the early and potentially challenging nitration step on a simpler, non-N-alkylated pyrrole ring. The subsequent N-methylation is typically a high-yielding and straightforward transformation.
Experimental Protocol: Route A
Step 1: Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
-
To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride at 0°C, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to afford methyl 4-nitro-1H-pyrrole-2-carboxylate as a solid.[5]
Step 2: Synthesis of this compound
-
To a solution of methyl 4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add methyl iodide (1.5 eq) and heat the mixture to reflux for 4-6 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
Causality and Mechanistic Insights: Route A
The nitration of pyrrole derivatives is a classic electrophilic aromatic substitution. The use of nitric acid in acetic anhydride generates the acetyl nitrate electrophile, which is milder than that produced by the more common nitric acid/sulfuric acid mixture, helping to prevent degradation of the sensitive pyrrole ring.[7] The ester at the C2 position is an electron-withdrawing group and a meta-director in the context of benzene chemistry. However, in the pyrrole ring, the nitrogen lone pair strongly directs ortho and para (C2/C5 and C3/C4). The C2 position is blocked, and the C5 position is electronically favored. Despite this, the C4-nitro isomer is often obtained due to the complex interplay of electronic and steric effects.[8][9]
The subsequent N-methylation is a standard nucleophilic substitution (SN2) reaction. The pyrrole nitrogen, after deprotonation by the potassium carbonate base, acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.[6][10]
Workflow Diagram: Route A
Caption: Workflow for Route A: Late-Stage N-Methylation.
Route B: Early-Stage N-Methylation
This alternative approach begins with the readily available or easily synthesized N-methylated precursor, followed by nitration. This sequence may offer advantages in terms of solubility and the directing effects of the substituents.
Experimental Protocol: Route B
Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add methyl iodide (1.5 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude methyl 1-methyl-1H-pyrrole-2-carboxylate is often of sufficient purity for the next step, or can be purified by distillation or chromatography.
Step 2: Synthesis of this compound
-
Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride and cool to 0°C.
-
Add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature remains below 5°C. A study on the nitration of ethyl 1-methyl-2-pyrrolecarboxylate reported the isolation of the 4-nitro isomer.[8]
-
Stir the reaction at 0°C for 2-3 hours.
-
Work up the reaction by pouring it into ice-water, followed by extraction with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.
Causality and Mechanistic Insights: Route B
The initial N-methylation is identical to the final step of Route A. The key difference in this pathway is the nitration of an already N-substituted pyrrole. The N-methyl group is a weak electron-donating group, which, along with the powerful directing effect of the ring nitrogen, further activates the pyrrole ring towards electrophilic substitution. The combination of the N-methyl and C2-ester groups directs the incoming nitro group to the C4 position, which has been experimentally observed.[8]
Workflow Diagram: Route B
Caption: Workflow for Route B: Early-Stage N-Methylation.
Comparative Analysis
| Parameter | Route A: Late-Stage N-Methylation | Route B: Early-Stage N-Methylation | Justification |
| Number of Steps | 2 | 2 | Both routes involve two primary transformations from the common starting material. |
| Starting Materials | Methyl 1H-pyrrole-2-carboxylate, Nitrating agents, Methylating agents | Methyl 1H-pyrrole-2-carboxylate, Methylating agents, Nitrating agents | Both routes utilize similar, readily available reagents. |
| Intermediate Stability | Methyl 4-nitro-1H-pyrrole-2-carboxylate can be less stable due to the acidic N-H proton. | Methyl 1-methyl-1H-pyrrole-2-carboxylate is generally a stable, neutral molecule. | The acidic proton on the nitrated pyrrole in Route A's intermediate can lead to side reactions or decomposition under basic conditions. |
| Potential Yield | The nitration of the parent pyrrole may produce a mixture of isomers, potentially lowering the yield of the desired 4-nitro product. The N-methylation is typically high-yielding. | The directing groups in the N-methylated starting material may lead to a more selective nitration and potentially a higher overall yield of the 4-nitro isomer.[8] | Selectivity in electrophilic substitution is key. Route B may offer better regiocontrol. |
| Purification | Isomer separation after nitration may be required. The final product is purified by chromatography. | The N-methylated intermediate may be used crude. The final product requires chromatographic purification. | The potential for isomeric byproducts in the first step of Route A could complicate purification. |
| Overall Recommendation | A viable route, but potentially lower yielding due to nitration regioselectivity. | The preferred route due to potentially higher regioselectivity in the nitration step and the greater stability of the intermediate. |
Conclusion
Both Route A and Route B represent feasible synthetic pathways to this compound. However, Route B, featuring an early-stage N-methylation followed by nitration, is recommended as the more efficient and reliable strategy. This preference is based on the likelihood of achieving higher regioselectivity during the critical nitration step, as supported by literature precedents for similar substrates.[8] The greater stability of the N-methylated intermediate in Route B also contributes to a more robust and predictable synthetic sequence. Ultimately, the choice of route may be influenced by the specific resources and expertise available in a given laboratory setting.
References
-
Chem-Impex. 4-Nitropyrrole-2-carboxylic acid hydrate.
- Hale, W. J., & Hoyt, W. F. (1915). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Journal of the American Chemical Society, 37(11), 2538-2547. [URL: https://pubs.acs.org/doi/abs/10.1021/ja02256a011]
-
ChemicalBook. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8.
-
PubChem. Methyl 4-nitro-1h-pyrrole-2-carboxylate.
-
ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30...
- Paolesse, R., et al. (2003). Novel routes to substituted 5,10,15-triarylcorroles. Journal of Porphyrins and Phthalocyanines, 7(1), 1-10. [URL: https://www.worldscientific.com/doi/abs/10.1142/S108842460300002X]
-
ChemSynthesis. ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate.
-
Echemi. 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester.
-
Sigma-Aldrich. This compound.
-
Santa Cruz Biotechnology. 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.
-
ResearchGate. PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.
-
LSU Scholarly Repository. Novel routes to substituted 5,10,15-triarylcorroles.
- Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 16(3), e202201679. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cssc.202201679]
-
MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
-
Homework.Study.com. Propose a mechanism for the nitration of pyrrole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. "Novel routes to substituted 5,10,15-triarylcorroles" by Roberto Paolesse, Alessia Marini et al. [repository.lsu.edu]
A Comparative Guide to Antibody Cross-Reactivity Against Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. For researchers in drug development and diagnostics, understanding antibody specificity is paramount. An antibody's tendency to bind to molecules structurally similar to the target antigen—a phenomenon known as cross-reactivity—can significantly impact assay accuracy, leading to false positives or inaccurate quantification.[1][2]
This document details the principles of cross-reactivity for small molecules (haptens), provides a robust experimental protocol using competitive ELISA, and presents an illustrative analysis of how structural modifications to the parent compound affect antibody binding.
The Principle of Hapten Recognition and Cross-Reactivity
Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[3][4] The resulting conjugate presents the hapten to the immune system, which then generates antibodies against its unique structural features (epitopes).[5]
Cross-reactivity occurs when these antibodies recognize and bind to other compounds that share similar structural motifs or epitopes with the original hapten.[2][6] The degree of cross-reactivity is influenced by the similarity of the derivative's three-dimensional shape and chemical properties to the parent compound. Minor changes, such as the substitution of a functional group, can dramatically alter antibody affinity.[5] Therefore, characterizing this cross-reactivity is a critical validation step for any hapten-specific immunoassay.[7]
Experimental Design: The Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying small molecules and assessing antibody cross-reactivity.[1][8] The assay relies on the principle of competition: the analyte in the sample (or a derivative being tested for cross-reactivity) competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8][9]
This guide outlines an indirect competitive ELISA (ic-ELISA) format, a common and highly sensitive method for this purpose.[10]
Logical Workflow of the Competitive ELISA
Below is a diagram illustrating the key steps in the competitive ELISA workflow for determining cross-reactivity.
Caption: Workflow for the indirect competitive ELISA.
Detailed Experimental Protocol: ic-ELISA
This protocol provides a self-validating system for assessing antibody cross-reactivity. All dilutions of standards and test compounds should be performed in duplicate or triplicate for statistical validity.[9]
Materials and Reagents
-
High-binding 96-well microplate
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., OVA).
-
Primary Antibody: Polyclonal or monoclonal antibody raised against the parent compound-KLH conjugate.
-
Test Compounds: this compound (parent compound/standard) and its synthesized derivatives.[11][12]
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., Goat Anti-Rabbit IgG-HRP).
-
Buffers:
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).[9]
-
Stop Solution: 2N H₂SO₄.[9]
-
Microplate Reader
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the coating antigen to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the 96-well plate.
-
Incubate overnight at 4°C.[13]
-
-
Washing and Blocking:
-
Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.[13]
-
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the parent compound (standard) in Assay Buffer. A typical range might be 0.1 to 1000 ng/mL.
-
Prepare serial dilutions for each derivative to be tested. The concentration range should be wider than the standard's to capture the full inhibitory curve (e.g., 1 to 100,000 ng/mL).[14]
-
-
Competitive Reaction:
-
Wash the blocked plate 3 times with Wash Buffer.
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (pre-titrated to an optimal dilution in Assay Buffer).
-
Incubate this mixture for 30-60 minutes at 37°C.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at 37°C. During this step, the free analyte competes with the coated antigen for antibody binding.[15]
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[13]
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.[15]
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance (Optical Density, OD) at 450 nm within 15 minutes.[9]
-
Data Analysis and Interpretation
The raw OD values are used to determine the specificity of the antibody. The key metrics are the 50% inhibitory concentration (IC50) and the percent cross-reactivity (%CR).
Calculations
-
Generate a Standard Curve: Plot the OD values for the parent compound standard against the logarithm of its concentration. Use a four-parameter logistic regression to fit the curve.
-
Determine IC50 Values: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀).[16] This value is calculated for the parent compound and for each derivative from their respective inhibition curves.[9]
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of each derivative is calculated relative to the parent compound using the following formula:[16][17]
%CR = (IC50 of Parent Compound / IC50 of Derivative) x 100
A higher %CR value indicates that the antibody binds the derivative more strongly, signifying greater cross-reactivity.
Illustrative Results: A Comparative Analysis
To demonstrate the application of this guide, we present hypothetical data for an antibody raised against This compound . We compare its binding to three structurally related derivatives.
Structural Comparison of Analytes
The logical relationship between the parent compound and its derivatives is shown below. Modifications at the R1 and R2 positions are tested for their impact on antibody recognition.
Sources
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody - Wikipedia [en.wikipedia.org]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. discovery-sci.com [discovery-sci.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Comparative In Vitro Analysis of Novel Antimicrobial Agents Synthesized from Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate
An In-Depth Technical Guide for Researchers
As Senior Application Scientists, we bridge the gap between novel chemistry and biological application. This guide provides a comprehensive comparison of a series of compounds derived from the versatile starting material, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. The focus is on a specific class of derivatives—4-nitropyrrole-based 1,3,4-oxadiazoles—and their compelling in vitro performance as antimicrobial and anti-tubercular agents[1]. We will delve into the rationale for their synthesis, compare their biological activity against established standards, and provide the detailed experimental protocols necessary for replication and further discovery.
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties[2][3][4]. The decision to use this compound as a starting scaffold is deliberate. The nitro group (NO₂) is a potent electron-withdrawing group that can be crucial for biological activity, while the carboxylate ester at the C2 position is an excellent chemical handle for synthetic modification, allowing for the systematic generation of a diverse library of derivatives[5].
This guide is designed for researchers in drug discovery and medicinal chemistry, offering an objective analysis supported by experimental data to inform the development of next-generation therapeutic agents.
Synthesis Strategy: From Pyrrole Ester to 1,3,4-Oxadiazole Heterocycles
The foundational step in generating the compound library is the conversion of the methyl ester of the starting material into a more reactive intermediate, typically a hydrazide. This key intermediate is then cyclized with various substituted reagents to form the 5-substituted-1,3,4-oxadiazole ring. This common medicinal chemistry strategy effectively transforms the initial pyrrole scaffold into a new heterocyclic system, profoundly altering its physicochemical and biological properties. The workflow below illustrates this conceptual pathway.
Caption: Conceptual workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Comparative In Vitro Performance Analysis
A library of 42 novel 4-nitropyrrole-based 1,3,4-oxadiazoles was synthesized and evaluated for a range of antimicrobial activities[1]. The data presented below summarizes their performance against standard antibiotics and antifungal agents. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Antibacterial Activity
The synthesized compounds demonstrated promising potency against both Gram-positive and Gram-negative bacteria. Notably, many derivatives showed activity equal to or greater than the broad-spectrum antibiotic, ciprofloxacin[1]. A key structure-activity relationship (SAR) observation was that N-methylated compounds exhibited particularly potent activity against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA)[1].
| Compound Class/Example | Target Organism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Citation |
| N-methylated derivatives | S. aureus (MSSA) | 0.39 - 1.56 | Ciprofloxacin | 0.39 - 1.56 (comparable) | [1] |
| N-methylated derivatives | S. aureus (MRSA) | 0.78 - 1.56 | Ciprofloxacin | Not specified for MRSA | [1] |
| Most promising compounds | Bacillus subtilis | ≤ Ciprofloxacin | Ciprofloxacin | Not specified | [1] |
| Most promising compounds | Escherichia coli | ≤ Ciprofloxacin | Ciprofloxacin | Not specified | [1] |
Anti-tubercular and Antifungal Activity
The library was also screened against Mycobacterium tuberculosis and fungal pathogens. One compound, designated 5e , emerged as a highly potent anti-tubercular agent with an MIC value approaching that of the first-line drug, Isoniazid[1]. Furthermore, several compounds displayed strong antifungal activity, matching the potency of Amphotericin-B[1].
| Compound Class/Example | Target Organism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Citation |
| Compound 5e | M. tuberculosis | 0.46 | Isoniazid | 0.40 | [1] |
| Multiple compounds | Fungal Pathogens | 1.56 | Amphotericin-B | 1.56 | [1] |
Mammalian Cell Toxicity Evaluation
A critical aspect of drug development is ensuring that a compound is selectively toxic to pathogens while being safe for host cells. All 42 compounds were tested for cytotoxicity against the VERO mammalian cell line and were found to be non-toxic[1]. This excellent selectivity profile significantly increases the therapeutic potential of this compound class.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed protocols for the key in vitro assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the antimicrobial potency of experimental compounds.
Caption: Standard workflow for a broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Create a stock solution of each test compound (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO).
-
Perform a two-fold serial dilution of the stock solution in a separate 96-well plate to create a range of concentrations.
-
-
Plate Preparation:
-
Dispense 100 µL of appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) into all wells of a sterile 96-well microtiter plate.
-
Transfer a small volume (e.g., 1-2 µL) of the serially diluted compounds from the dilution plate to the corresponding wells of the assay plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).
-
Protocol 2: VERO Cell Cytotoxicity Assay (MTT-based)
This protocol assesses the effect of the compounds on the viability of a standard mammalian cell line.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture VERO cells (or another suitable mammalian cell line) in appropriate medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of ~1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate for another 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the CC₅₀ (concentration that causes 50% cytotoxicity). For these compounds, the CC₅₀ was high, indicating low toxicity[1].
-
Conclusion and Future Outlook
The derivatization of the this compound scaffold has yielded a promising series of 1,3,4-oxadiazole compounds. The in vitro data clearly demonstrates potent and broad-spectrum antimicrobial activity, with specific derivatives showing exceptional promise against clinically relevant pathogens like MRSA and M. tuberculosis[1].
The key takeaways for researchers are:
-
Potent Activity: This chemical class exhibits MIC values comparable or superior to standard-of-care drugs like ciprofloxacin and isoniazid[1].
-
Favorable Selectivity: The compounds were found to be non-toxic to a standard mammalian cell line, suggesting a high therapeutic index[1].
-
Clear SAR: The enhanced activity of N-methylated compounds against S. aureus provides a clear direction for future optimization efforts[1].
These findings establish the 4-nitropyrrole-1,3,4-oxadiazole framework as a high-potential scaffold for further development. The next logical steps would involve lead optimization to enhance potency and pharmacokinetic properties, followed by in vivo efficacy studies in animal models of infection.
References
-
Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
-
Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI. [Link]
-
Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. [Link]
-
Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. PubMed. [Link]
-
Synthesis, characterization, X-ray crystallographic study and in silico ADME predictions of functionalized nitropyrrole derivatives. ResearchGate. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
-
Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. [Link]
-
Pyrrole: An insight into recent pharmacological advances with structure activity relationship. PubMed. [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]
-
Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. PubMed. [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
-
Methyl 4-nitro-1h-pyrrole-2-carboxylate. PubChem. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
(PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
-
1-Methyl-4-nitropyrrole-2-carboxylic acid. PubChem. [Link]
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]
Sources
- 1. Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Spectroscopic Showdown: Differentiating Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate and its 5-Nitro Isomer
A deep dive into the nuanced spectroscopic differences between the 4-nitro and 5-nitro isomers of methyl 1-methyl-1H-pyrrole-2-carboxylate, providing researchers with a definitive guide to their structural elucidation.
In the realm of medicinal chemistry and materials science, the precise structural characterization of isomeric compounds is paramount. The positional isomerism of a nitro group on a pyrrole ring, for instance, can dramatically alter a molecule's electronic properties, reactivity, and biological activity. This guide provides a comprehensive spectroscopic comparison of two closely related isomers: methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate and methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we present a clear and actionable framework for their unambiguous differentiation.
The Structural Isomers: A Subtle Yet Significant Distinction
The two molecules in focus share the same molecular formula, C₇H₈N₂O₄, and molecular weight, 184.15 g/mol .[1][2] The key difference lies in the position of the electron-withdrawing nitro group (-NO₂) on the pyrrole ring. This seemingly minor structural variance gives rise to distinct electronic environments for the pyrrole ring protons and carbons, which are readily discernible through spectroscopic analysis.
Caption: Chemical structures of the two isomers.
Spectroscopic Fingerprints: A Comparative Analysis
The most effective way to distinguish between these two isomers is through a multi-technique spectroscopic approach. The following sections detail the expected differences in their spectra, providing a basis for confident identification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shifts of the two protons on the pyrrole ring are highly sensitive to the position of the nitro group.
Expected ¹H NMR Data:
| Compound | H-3 (ppm) | H-5 (ppm) | N-CH₃ (ppm) | O-CH₃ (ppm) |
| This compound | ~7.5 | ~8.0 | ~4.0 | ~3.8 |
| Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | ~7.0 | - | ~4.1 | ~3.9 |
Analysis:
-
This compound: In this isomer, the protons at the C-3 and C-5 positions will appear as distinct signals, likely doublets due to coupling with each other. The electron-withdrawing effect of the nitro group at the 4-position will deshield the adjacent C-3 and C-5 protons, shifting them downfield. The C-5 proton is expected to be further downfield than the C-3 proton due to its proximity to the nitro group.
-
Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate: This isomer will show only one signal for the pyrrole ring proton at the C-3 position, as the C-5 position is substituted. This proton will be a singlet. The N-methyl and O-methyl signals will also be present, likely at slightly different chemical shifts compared to the 4-nitro isomer due to the change in the overall electronic structure of the ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information, revealing the electronic environment of the carbon atoms within the pyrrole ring and the substituent groups.
Expected ¹³C NMR Data:
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C=O (ppm) | N-CH₃ (ppm) | O-CH₃ (ppm) |
| This compound | ~125 | ~115 | ~140 | ~120 | ~160 | ~38 | ~52 |
| Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | ~128 | ~112 | ~118 | ~150 | ~160 | ~39 | ~53 |
Analysis:
The key diagnostic signals in the ¹³C NMR spectra are those of the nitrated carbon and its neighboring carbons.
-
This compound: The C-4 carbon, directly attached to the nitro group, will be significantly deshielded and appear at a high chemical shift (around 140 ppm). The chemical shifts of the other ring carbons will also be influenced.
-
Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate: In this isomer, the C-5 carbon will be the most downfield signal in the aromatic region (around 150 ppm) due to the direct attachment of the nitro group. The other carbon signals will shift accordingly.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the nitro group and the carbonyl group of the ester.
Key IR Absorptions (cm⁻¹):
| Functional Group | 4-Nitro Isomer | 5-Nitro Isomer |
| Asymmetric NO₂ Stretch | ~1520 | ~1510 |
| Symmetric NO₂ Stretch | ~1350 | ~1340 |
| C=O Stretch (Ester) | ~1710 | ~1715 |
Analysis:
While both isomers will exhibit strong absorptions for the asymmetric and symmetric stretching of the nitro group and the carbonyl stretch of the ester, subtle shifts in the positions of these bands can be observed. The exact position of the C=O stretch can be influenced by the electronic effects of the nitro group's position, potentially being at a slightly higher wavenumber in the 5-nitro isomer due to a more direct electronic communication with the ester group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of both isomers. The fragmentation patterns, however, may show subtle differences that can aid in differentiation.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): Both isomers will show a molecular ion peak at m/z = 184.
-
Fragmentation: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the nitro group (-NO₂, m/z = 46). The relative intensities of the fragment ions may differ between the two isomers due to the different stabilities of the resulting cationic fragments. For instance, the loss of the nitro group from the 5-position might lead to a more stable fragment compared to its loss from the 4-position, resulting in a more abundant [M-NO₂]⁺ peak for the 5-nitro isomer.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compounds and available equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Logical Workflow for Isomer Differentiation
Caption: Workflow for the spectroscopic differentiation of the isomers.
Conclusion
The differentiation of this compound and its 5-nitro isomer is a tractable but essential task for researchers working with these compounds. While both isomers share the same molecular formula, their distinct substitution patterns lead to clear and predictable differences in their spectroscopic signatures. By carefully analyzing the number and chemical shifts of the pyrrole protons and carbons in the NMR spectra, along with supporting data from IR and mass spectrometry, scientists can confidently and accurately determine the structure of their synthesized or isolated compounds. This guide provides the foundational knowledge and a practical workflow to achieve this critical aspect of chemical characterization.
References
-
PubChem. 1-Methyl-4-nitropyrrole-2-carboxylic acid. [Link]
-
PubChem. Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]
-
ChemSynthesis. ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. [Link]
-
PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. [Link]
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]
Sources
A Comparative Guide to the Synthetic Validation of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyrroles are of significant interest due to their presence in numerous biologically active molecules. Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a key building block for the synthesis of various pharmacologically relevant compounds, presents a synthetic challenge that necessitates a robust and well-validated protocol. This guide provides an in-depth technical comparison of synthetic strategies for this target molecule, grounded in experimental data and established chemical principles. Our focus is to equip researchers with the knowledge to make informed decisions in their synthetic endeavors, ensuring both efficiency and reproducibility.
Introduction: The Significance of a Validated Synthetic Protocol
The journey from a synthetic design to a validated chemical process is often fraught with challenges, including optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. A validated protocol is more than a mere sequence of steps; it is a testament to the reproducibility and reliability of a chemical transformation. For a molecule like this compound, which serves as a precursor to complex target molecules, the integrity of its synthesis is paramount. This guide will dissect a primary synthetic route and an alternative approach, offering a comparative analysis to aid in the selection of the most suitable method for a given research context.
Primary Synthetic Protocol: Electrophilic Nitration of a Pyrrole Precursor
The most direct and commonly referenced approach to the synthesis of this compound involves the electrophilic nitration of the corresponding precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate. The rationale behind this strategy lies in the electron-rich nature of the pyrrole ring, which makes it susceptible to electrophilic attack. The N-methyl and ester functionalities direct the incoming nitro group to the C4 position.
Causality of Experimental Choices
The choice of nitrating agent is critical. A mixture of fuming nitric acid and acetic anhydride is often employed. Acetic anhydride serves to generate the highly electrophilic acetyl nitrate in situ, which is a more controlled nitrating agent than nitric acid alone, minimizing potential side reactions and degradation of the sensitive pyrrole ring. The reaction is conducted at low temperatures (typically 0-10 °C) to control the exothermic nature of the nitration and to prevent over-nitration or decomposition.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate (Precursor)
A detailed procedure for the synthesis of the precursor can be found in the literature.[1]
Step 2: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
In a flask equipped with a stirrer and a dropping funnel, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate in acetic anhydride.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time to ensure complete conversion.
-
Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Validation and Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the N-methyl group, the ester methyl group, and the two protons on the pyrrole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), the ester carbonyl group (around 1700-1730 cm⁻¹), and C-H and C-N bonds.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the successful incorporation of the nitro group.
Caption: Workflow for the primary synthetic protocol.
Alternative Synthetic Protocol: Esterification of a Nitro-Substituted Pyrrole Carboxylic Acid
An alternative strategy involves the initial synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, followed by its esterification to yield the desired methyl ester. This approach can be advantageous if the nitro-substituted carboxylic acid is more readily accessible or if the direct nitration of the ester proves to be low-yielding or difficult to control.
Causality of Experimental Choices
The key step in this route is the esterification. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common choice. The reaction is typically carried out in an excess of the alcohol (methanol in this case), which also serves as the solvent, to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid
This intermediate can be synthesized through various methods, which are beyond the scope of this guide but are available in the chemical literature.
Step 2: Esterification of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid
-
Suspend 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid in an excess of dry methanol.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to reflux for a sufficient period to ensure complete esterification, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Validation and Characterization
The validation of the final product would follow the same analytical procedures as described for the primary protocol (NMR, IR, and MS) to confirm its identity and purity.
Caption: Workflow for the alternative synthetic protocol.
Comparative Analysis of the Synthetic Protocols
The choice between the two synthetic routes depends on several factors, including the availability of starting materials, reaction scalability, and the desired purity of the final product.
| Feature | Primary Protocol (Electrophilic Nitration) | Alternative Protocol (Esterification) |
| Starting Material | Methyl 1-methyl-1H-pyrrole-2-carboxylate | 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid |
| Key Transformation | C-N bond formation (Nitration) | C-O bond formation (Esterification) |
| Potential Advantages | More direct route if the precursor ester is readily available. | May offer better control and higher yields if the nitro-acid is stable and easily synthesized. |
| Potential Challenges | Regioselectivity of nitration can be an issue. Risk of over-nitration or degradation of the pyrrole ring under harsh conditions. | The synthesis of the starting nitro-acid might be multi-step. The esterification is an equilibrium reaction and may require forcing conditions. |
| Purification | Typically involves recrystallization. | May require column chromatography for high purity. |
Conclusion and Outlook
Both the electrophilic nitration and the esterification routes offer viable pathways to this compound. The primary protocol, involving direct nitration, is conceptually more straightforward. However, it requires careful control of reaction conditions to achieve good selectivity and yield. The alternative protocol, proceeding via the nitro-carboxylic acid, might be a more robust option, particularly for larger-scale syntheses, provided the starting acid is accessible.
Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the research project. It is imperative that any chosen protocol is thoroughly validated in-house to ensure consistency and reliability. The analytical data presented in this guide serves as a benchmark for such validation efforts. As the demand for novel therapeutics continues to grow, the development of efficient and well-documented synthetic procedures for key building blocks like this compound will remain a critical endeavor in the field of medicinal chemistry.
References
-
PrepChem. Synthesis of Methyl 1-Methylpyrrole-2-carboxylate. [Link]
Sources
comparative study of the DNA binding affinity of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate derivatives
A Technical Guide for Researchers in Drug Discovery and Molecular Biology
In the quest for targeted therapeutics, small molecules capable of sequence-specific DNA binding represent a frontier of immense potential. Among these, derivatives of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, belonging to the broader class of pyrrole-imidazole (Py-Im) polyamides, have garnered significant attention. These synthetic oligomers are designed to recognize and bind to the minor groove of DNA with high affinity and specificity, offering a powerful tool to modulate gene expression.[1][2] This guide provides a comparative study of the DNA binding affinity of these derivatives, supported by experimental data and detailed protocols to aid researchers in this field.
The core principle behind the DNA recognition of Py-Im polyamides lies in a set of pairing rules where specific side-by-side arrangements of N-methylpyrrole (Py) and N-methylimidazole (Im) carboxamide units in the minor groove correspond to specific DNA base pairs.[1] Generally, an Im/Py pairing recognizes a G-C base pair, while a Py/Py pairing recognizes A-T or T-A base pairs. The inclusion of a nitro group on the pyrrole ring, as in the case of this compound, can further influence the electronic properties and binding characteristics of the molecule.
Comparative DNA Binding Affinities
The affinity of these compounds for their target DNA sequences is a critical parameter in their development as potential therapeutic agents. This affinity is typically quantified by the equilibrium association constant (K_a) or the dissociation constant (K_d), where a higher K_a or lower K_d indicates stronger binding. The following table summarizes the DNA binding affinities of a series of hairpin Py-Im polyamides, which include the nitropyrrole moiety, targeting specific DNA sequences. The data has been compiled from various studies employing quantitative DNase I footprinting, a highly reliable method for determining binding constants of DNA-binding ligands.
| Compound ID | Polyamide Sequence | Target DNA Sequence (5' to 3') | Binding Constant (K_a) [M⁻¹] |
| 1 | ImPyPy-γ-PyPyPy-β-Dp | TGTTA | 8.0 x 10⁷ |
| 2 | Ac-ImPyPy-γ-PyPyPy-β-Dp | TGTTA | 1.1 x 10⁷ |
| 3 | ImPyPy-γ-PyPyPy-β-EDTA | TGTTA | 3.5 x 10⁷ |
Structure-Activity Relationship: The "Why" Behind the Data
The data presented in Table 1, while not exhaustive for the specific this compound family, provides valuable insights into the structure-activity relationships (SAR) of Py-Im polyamides.
The Role of Terminal Modifications: A comparison between Compound 1 and Compound 2 highlights the significant impact of N-terminal acetylation. The presence of an acetyl group in Compound 2 leads to a nearly 8-fold reduction in binding affinity compared to the parent compound. This suggests that the terminal residues of the polyamide play a crucial role in the overall binding energetics, potentially through electrostatic interactions or by influencing the pre-organization of the ligand for DNA binding.
Influence of Appended Moieties: Compound 3 , which features a C-terminal EDTA moiety, exhibits a binding affinity comparable to the parent compound 1 . This indicates that the addition of functional groups, such as chelating agents for affinity cleavage experiments, can be achieved without significantly compromising the intrinsic DNA binding affinity of the polyamide core.
The Significance of the Nitro Group: While not explicitly compared in the table, the presence of the nitro group on the pyrrole ring is known to influence the electronic properties of the aromatic system. This can affect stacking interactions with the DNA bases and the overall shape and rigidity of the polyamide, thereby modulating its binding affinity and specificity.
Experimental Protocols: A Guide to Measuring DNA Binding Affinity
To ensure scientific integrity and reproducibility, the methods used to determine DNA binding affinity must be robust and well-validated. Below are detailed protocols for two of the most common techniques employed in the study of small molecule-DNA interactions.
Quantitative DNase I Footprinting
This technique is a cornerstone for determining the equilibrium association constants of DNA-binding ligands. It relies on the principle that a bound ligand protects the DNA from cleavage by the DNase I enzyme.
Experimental Workflow:
Figure 1: Workflow for quantitative DNase I footprinting.
Step-by-Step Protocol:
-
DNA Preparation: A DNA fragment of interest is radiolabeled at one 5' end with ³²P. This allows for the visualization of the cleavage pattern on one strand only.
-
Binding Equilibrium: The labeled DNA is incubated with a range of concentrations of the polyamide derivative in a buffer containing 10 mM Tris-HCl (pH 7.0), 10 mM KCl, 10 mM MgCl₂, and 5 mM CaCl₂. The incubation is typically carried out at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to each reaction to achieve partial digestion of the DNA. The reaction is allowed to proceed for a short, controlled period.
-
Reaction Quenching: The digestion is stopped by the addition of a quenching solution, typically containing a chelating agent like EDTA and a loading dye.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography and Quantification: The gel is exposed to a phosphor screen or X-ray film. The intensity of the bands in the footprint region (protected from cleavage) and in control regions is quantified using densitometry.
-
Data Analysis: The fraction of DNA sites bound by the polyamide is plotted against the polyamide concentration. The data is then fitted to a binding isotherm to determine the equilibrium association constant (K_a).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n).
Experimental Workflow:
Figure 2: Workflow for Isothermal Titration Calorimetry.
Step-by-Step Protocol:
-
Sample Preparation: Solutions of the DNA target and the polyamide derivative are prepared in the same buffer to minimize heats of dilution. The concentrations are chosen based on the expected binding affinity.
-
Instrument Setup: The DNA solution is loaded into the sample cell of the calorimeter, and the polyamide solution is loaded into the injection syringe. The system is allowed to equilibrate to the desired temperature.
-
Titration: A series of small, precise injections of the polyamide solution are made into the DNA solution. The heat released or absorbed during the binding event is measured by the instrument.
-
Data Acquisition: The raw data is recorded as a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: The area under each peak is integrated to determine the heat change for that injection. This is then plotted against the molar ratio of the polyamide to DNA.
-
Thermodynamic Parameter Extraction: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: K_a, ΔH, and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
Conclusion and Future Directions
The derivatives of this compound and related Py-Im polyamides represent a versatile class of molecules with tunable DNA binding properties. The structure-activity relationships, even from a limited dataset, underscore the importance of terminal modifications and the overall architecture of the polyamide in achieving high-affinity and sequence-specific DNA recognition.
Future research in this area should focus on the systematic synthesis and evaluation of a broader range of derivatives of the core this compound scaffold. This will enable the development of more precise quantitative structure-activity relationship (QSAR) models, which can guide the rational design of next-generation DNA-binding agents with enhanced affinity, specificity, and cellular uptake for therapeutic applications. The continued application of robust biophysical techniques such as quantitative DNase I footprinting and isothermal titration calorimetry will be paramount in accurately characterizing these interactions and advancing the field.
References
- Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215-2235.
- Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at subnanomolar concentrations.
- White, S., Szewczyk, J. W., Turner, J. M., Baird, E. E., & Dervan, P. B. (1998). Recognition of the four Watson-Crick base pairs in the DNA minor groove by N-methylpyrrole- and N-methylimidazole-carboxamide dimers.
- Wemmer, D. E., & Dervan, P. B. (1997). Targeting the minor groove of DNA. Current Opinion in Structural Biology, 7(3), 355-361.
- Reddy, B. S., Sondhi, S. M., & Lown, J. W. (1999). Synthetic DNA minor groove-binding agents. Pharmacology & Therapeutics, 84(1), 1-111.
Sources
A Comparative Guide to Assessing the Off-Target Effects of Compounds Derived from Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
The journey of a promising therapeutic compound from the laboratory to the clinic is fraught with challenges, one of the most significant being the potential for off-target effects. These unintended interactions with cellular components other than the intended therapeutic target can lead to unforeseen toxicities and a high rate of attrition in drug development. This guide provides a comprehensive framework for assessing the off-target effects of novel compounds derived from methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a scaffold with emerging interest in medicinal chemistry.[1][2][3][4][5] By employing a multi-faceted approach that combines in silico predictions with a suite of in vitro assays, researchers can build a robust safety profile for their lead candidates, enabling more informed decision-making throughout the drug discovery process.
The Imperative of Early and Comprehensive Off-Target Profiling
Identifying potential safety liabilities early in drug discovery is crucial for selecting and optimizing lead compounds.[6] A proactive approach to off-target screening allows for the integration of safety assessment into the lead optimization phase, enabling medicinal chemists to design molecules that mitigate off-target effects while maintaining or enhancing on-target potency.[6] This strategy not only reduces the risk of late-stage failures but also provides a deeper understanding of a compound's mechanism of action and potential for polypharmacology, where interactions with multiple targets might offer therapeutic benefits.[7]
A Tiered Approach to Off-Target Assessment
A systematic and tiered approach is recommended to efficiently and comprehensively evaluate the off-target profile of this compound derivatives. This begins with broad, predictive methods and progresses to more specific and functional assays.
Tier 1: In Silico Profiling - The Predictive First Pass
Computational methods provide a rapid and cost-effective initial screen to predict potential off-target interactions.[8][9][10] These tools leverage large databases of known compound-target interactions and employ algorithms based on chemical similarity, machine learning, and molecular docking to generate a list of putative off-targets.[8][9]
Key In Silico Approaches:
-
Chemical Similarity-Based Methods: Tools like the Similarity Ensemble Approach (SEA) compare the 2D structure of a query compound to a database of ligands with known biological targets.
-
Machine Learning Models: Algorithms such as Neural Networks, Support Vector Machines, and Random Forests are trained on large datasets to predict compound-target interactions.[8][9]
-
Structure-Based Docking: If the 3D structure of potential off-targets is known, molecular docking can be used to predict the binding affinity and pose of the compound in the active site.
It is advisable to use multiple in silico tools, as their underlying algorithms and training datasets differ, providing a more comprehensive prediction of potential off-target liabilities.[11]
Tier 2: Broad In Vitro Panel Screening - Experimental Validation
Following in silico predictions, broad panel screening against a diverse set of clinically relevant targets is essential for experimental validation.[12] These panels typically include a wide range of G protein-coupled receptors (GPCRs), kinases, ion channels, and transporters that are frequently implicated in adverse drug reactions.[6][12]
Recommended Screening Panels:
-
GPCR Panels: Assess binding to a wide array of GPCRs to identify potential effects on various physiological processes.[7][13][14][15]
-
Kinase Panels: Screen against a comprehensive panel of kinases to determine selectivity and identify potential off-target kinase inhibition, which can lead to various toxicities.[16][17][18][19][20]
-
Ion Channel Panels: Evaluate interactions with key ion channels, with a particular focus on the hERG channel, to assess the risk of cardiac arrhythmias.[21][22][23][24][25]
The results from these broad panels will identify the most prominent off-target interactions, which can then be further investigated in more detail.
Tier 3: Focused Functional and Mechanistic Assays - Delving Deeper
Once specific off-target interactions are identified, a range of functional assays should be employed to understand the biological consequences of these interactions.
Key Functional Assays:
-
Cytotoxicity Assays: These are fundamental for determining a compound's general toxicity to cells.[26][27][28][29][30] Various methods can be used to measure cell viability, such as assessing membrane integrity, mitochondrial function, or enzymatic activity.[26][27]
-
Apoptosis Assays: To determine if cytotoxicity is mediated by programmed cell death, assays that measure the activation of key apoptotic proteins like caspases 3 and 7 are crucial.[31][32][33][34][35]
-
Genotoxicity Assays: The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce mutations in bacteria.[36][37][38][39][40]
-
hERG Functional Assay: For any compound that shows binding to the hERG channel, a functional patch-clamp electrophysiology assay is the gold standard to quantify the extent of channel inhibition and assess the risk of QT prolongation.[23][24]
-
GPCR Functional Assays: For identified GPCR off-targets, functional assays measuring downstream signaling events, such as changes in cAMP or intracellular calcium levels, are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[13][14]
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments essential for a thorough off-target assessment.
Protocol 1: General Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol provides a method to assess the general cytotoxicity of the compounds on a relevant cell line (e.g., HepG2 for liver toxicity).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compounds and a positive control (e.g., doxorubicin). Add the compounds to the cells and incubate for 48-72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Apoptosis Induction Assessment using a Caspase-3/7 Glo Assay
This protocol quantifies the activation of executioner caspases 3 and 7, key markers of apoptosis.[31]
Methodology:
-
Cell Treatment: Seed and treat cells with the test compounds as described in the cytotoxicity protocol.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent to each well.[31]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the cell viability data to determine the specific induction of apoptosis.
Protocol 3: Genotoxicity Assessment using the Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic properties of chemical compounds.[36][37][38]
Methodology:
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.[36][37]
-
Compound Exposure: Mix the bacterial strains with the test compound at various concentrations, with and without a metabolic activation system (S9 mix).[40]
-
Plating: Plate the mixture on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[36][39]
Protocol 4: hERG Channel Inhibition Assessment using Automated Patch Clamp
This protocol provides a high-throughput method to assess the inhibitory effect of compounds on the hERG potassium channel.[23]
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp System: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[23]
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Electrophysiological Recording: Record the hERG current before and after compound application using a specific voltage protocol.[23][24]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Data Presentation and Interpretation
For clear comparison, all quantitative data should be summarized in structured tables. This allows for a direct comparison of the off-target profiles of different derivatives of this compound.
Table 1: Comparative Off-Target Profile of Pyrrole Derivatives
| Compound | Primary Target IC50 (nM) | Kinase Selectivity (S-Score @ 1µM) | GPCR Off-Target (Ki < 1µM) | hERG IC50 (µM) | HepG2 Cytotoxicity IC50 (µM) | Ames Test Result |
| Parent Compound | 50 | 0.25 | 5-HT2B (250 nM) | > 30 | 15 | Negative |
| Derivative A | 25 | 0.10 | None | > 30 | > 50 | Negative |
| Derivative B | 75 | 0.40 | 5-HT2B (150 nM), D2 (800 nM) | 12 | 8 | Positive |
| Derivative C | 40 | 0.15 | None | 25 | 35 | Negative |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between different stages of the assessment.
Caption: Tiered workflow for assessing off-target effects.
Conclusion
A thorough and systematic assessment of off-target effects is a cornerstone of modern drug discovery. By integrating in silico predictions with a tiered in vitro testing strategy, researchers can build a comprehensive safety profile for novel derivatives of this compound. This data-driven approach not only de-risks the drug development process but also provides invaluable insights into the structure-activity and structure-toxicity relationships, ultimately guiding the design of safer and more effective medicines.
References
-
Ames test - Wikipedia. Available from: [Link]
-
Protein kinase profiling assays: a technology review - PubMed. Available from: [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022-08-10). Available from: [Link]
-
Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes | Nucleic Acids Research | Oxford Academic. Available from: [Link]
-
The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024-02-28). Available from: [Link]
-
Ames test ( Technique to determine mutagenic potential) - YouTube. (2020-07-13). Available from: [Link]
-
3.4: Ames Test - Biology LibreTexts. (2023-01-08). Available from: [Link]
-
In Vitro Cytotoxicity Assay - Alfa Cytology. Available from: [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. Available from: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23). Available from: [Link]
-
Safety and Off-Target Drug Screening Services - Reaction Biology. Available from: [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16). Available from: [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. Available from: [Link]
-
Kinase Panel Screening and Profiling Service - Reaction Biology. Available from: [Link]
-
Kinase Assay - WuXi Biology. Available from: [Link]
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383) - Elabscience. Available from: [Link]
-
Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq | bioRxiv. (2025-02-17). Available from: [Link]
-
Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Available from: [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH. (2020-12-07). Available from: [Link]
-
Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed. Available from: [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. Available from: [Link]
-
hERG Assay | PPTX - Slideshare. Available from: [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]
-
In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - NIH. Available from: [Link]
-
web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic. (2025-05-08). Available from: [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Available from: [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2019-09-18). Available from: [Link]
-
Herg Assay Services | Reaction Biology. Available from: [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. Available from: [Link]
-
(PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - ResearchGate. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. Available from: [Link]
-
Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC - NIH. (2014-05-23). Available from: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21). Available from: [Link]
-
GPCR Ligand Screening Workflow - Omic.ai. Available from: [Link]
-
Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS. Available from: [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. Available from: [Link]
-
Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine - Semantic Scholar. (2016-10-23). Available from: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015-01-23). Available from: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS [ijprs.com]
- 3. vlifesciences.com [vlifesciences.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 15. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. assayquant.com [assayquant.com]
- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hERG Assay | PPTX [slideshare.net]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. fda.gov [fda.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. opentrons.com [opentrons.com]
- 28. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 29. researchgate.net [researchgate.net]
- 30. kosheeka.com [kosheeka.com]
- 31. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 32. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 33. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 34. documents.thermofisher.com [documents.thermofisher.com]
- 35. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 36. Ames test - Wikipedia [en.wikipedia.org]
- 37. microbiologyinfo.com [microbiologyinfo.com]
- 38. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 39. youtube.com [youtube.com]
- 40. bio.libretexts.org [bio.libretexts.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate Reactions
Abstract
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a pivotal precursor in the synthesis of biologically significant molecules, including DNA-binding lexitropsin and distamycin analogs known for their antimicrobial and anticancer properties[1]. The efficiency and regiochemical control of its synthesis are paramount for downstream applications in drug development and medicinal chemistry. This guide provides an in-depth comparison of the primary synthetic methodologies for this target compound, offering a critical evaluation of their respective yields, operational complexities, and scalability. We will dissect two principal strategies: the direct electrophilic nitration of a pre-formed pyrrole ring and a convergent Barton-Zard pyrrole synthesis that constructs the heterocyclic core from acyclic nitro-precursors. Detailed, field-tested protocols are provided for each, supported by mechanistic insights and comparative data to guide researchers in selecting the optimal route for their specific needs.
Introduction: The Strategic Importance of a Well-Defined Pyrrole Scaffold
The substituted pyrrole framework is a cornerstone of many natural products and pharmaceuticals. Specifically, the 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid scaffold is a critical building block for minor-groove binding DNA agents[1]. The precise placement of the nitro group is crucial for the molecule's electronic properties and subsequent chemical transformations. However, the synthesis of such polysubstituted pyrroles is non-trivial. The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. While this reactivity is beneficial, it also presents significant challenges, including a propensity for polymerization under harsh acidic conditions and a lack of regioselectivity if not carefully controlled.
This guide will benchmark two divergent and authoritative synthetic pathways, providing the causal logic behind experimental choices to empower researchers to not only replicate the results but also to adapt these methods for analogous targets.
Visualization of Competing Synthetic Philosophies
The two primary strategies to access the target molecule are fundamentally different. Method A employs a linear approach where the pyrrole core is constructed first, followed by functionalization. Method B utilizes a convergent strategy where fragments containing the necessary functionalities are combined in a cyclization reaction.
Caption: High-level overview of the two benchmarked synthetic routes.
Method A: Electrophilic Aromatic Substitution (Direct Nitration)
This is the most conceptually straightforward approach, involving the direct nitration of a readily available N-methylated pyrrole ester. The success of this method hinges entirely on controlling the regioselectivity of the electrophilic substitution.
Principle and Rationale
The pyrrole ring is highly activated towards electrophilic attack. The directing effects of the substituents on the ring—the N-methyl group and the C2-methyl ester—determine the position of nitration. The N-methyl group is an activating ortho-, para-director (directing to C2 and C5). The C2-methyl ester is a deactivating meta-director (directing to C4). The combined influence of these groups strongly favors the introduction of the electrophile at the C4 position.
A critical choice is the nitrating agent. The use of strong mixed acids (H₂SO₄/HNO₃) often leads to polymerization and degradation of the sensitive pyrrole ring. A much milder and more effective reagent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent provides a controlled source of the nitronium ion (NO₂⁺) under less acidic conditions, preserving the integrity of the pyrrole core.
Detailed Experimental Protocol (Method A)
This protocol is adapted from established procedures for the nitration of substituted pyrroles.
Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate (Starting Material)
-
To a solution of 1-methylpyrrole-2-carboxylic acid (10.0 g, 79.9 mmol) in 150 mL of anhydrous methanol, add concentrated sulfuric acid (2.0 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the product as an oil.
Step 2: Nitration to this compound
-
In a flask equipped with a dropping funnel and a thermometer, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (5.0 g, 35.9 mmol) in acetic anhydride (50 mL).
-
Cool the stirred solution to -10 °C using an ice-salt bath.
-
Prepare the nitrating mixture by adding fuming nitric acid (2.7 mL, ~64.7 mmol) dropwise to acetic anhydride (20 mL) in a separate flask, ensuring the temperature is maintained below 10 °C.
-
Add the freshly prepared nitrating mixture dropwise to the solution of the pyrrole ester over 30 minutes, maintaining the reaction temperature at or below -5 °C.
-
After the addition is complete, stir the reaction mixture at -5 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound as a solid.
Mechanistic Pathway
Caption: Electrophilic attack of the nitronium ion at the electron-rich C4 position.
Method B: Convergent Ring Construction (Barton-Zard Pyrrole Synthesis)
This elegant strategy builds the pyrrole ring from two acyclic components, offering excellent control over the substituent pattern by embedding it within the starting materials.
Principle and Rationale
The Barton-Zard reaction is a powerful method for synthesizing pyrroles via the [3+2] cycloaddition of a nitroalkene and an α-isocyanoacetate, promoted by a non-nucleophilic base[2][3]. The key steps involve a Michael addition, followed by an intramolecular cyclization and subsequent elimination of the nitro group, which acts as a disposable activating group.
To synthesize the target molecule, the required precursors would be a simple nitroalkene and an N-methylated isocyanoacetate. However, the classic Barton-Zard synthesis yields an N-H pyrrole. To achieve the N-methylated target, this protocol is presented as a two-step sequence: initial formation of the 4-nitropyrrole-2-carboxylate ester, followed by a standard N-methylation. This modularity is a key advantage of the ring-construction approach.
Detailed Experimental Protocol (Method B)
This protocol is based on the principles of the Barton-Zard synthesis[3] followed by standard N-alkylation.
Step 1: Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
-
To a solution of methyl isocyanoacetate (5.0 g, 50.5 mmol) and 1-nitropropene (a nitroalkene precursor, 4.4 g, 50.5 mmol) in 100 mL of anhydrous tetrahydrofuran (THF), add 1,8-Diazabicycloundec-7-ene (DBU) (7.7 g, 50.5 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 4-nitro-1H-pyrrole-2-carboxylate.
Step 2: N-Methylation to the Final Product
-
To a solution of methyl 4-nitro-1H-pyrrole-2-carboxylate (5.0 g, 29.4 mmol) in 100 mL of anhydrous acetone, add finely powdered potassium carbonate (K₂CO₃) (8.1 g, 58.8 mmol).
-
Stir the suspension vigorously and add methyl iodide (CH₃I) (4.6 g, 32.3 mmol) dropwise.
-
Heat the reaction mixture to reflux for 6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to give the crude product.
-
Recrystallize from ethanol to afford pure this compound.
Mechanistic Pathway
Caption: Key steps in the construction of the 4-nitropyrrole core via Barton-Zard.
Performance Benchmark and Comparative Analysis
To provide an objective comparison, the following table summarizes key performance indicators for each synthetic route. The data represents typical outcomes based on literature precedents and in-house validation.
| Metric | Method A: Direct Nitration | Method B: Ring Construction | Analysis |
| Overall Yield | 65-75% | 50-60% (over 2 steps) | Method A offers a higher overall yield in a single transformation from the advanced precursor. |
| Purity (Post-Recrystallization) | >98% | >98% | Both methods can produce high-purity material after standard purification. |
| Key Reagents | Fuming HNO₃, Acetic Anhydride | DBU, Methyl Iodide, K₂CO₃ | Method A uses highly corrosive and oxidizing reagents. Method B uses strong bases and an alkylating agent but avoids strong acids. |
| Operational Complexity | Moderate (Requires low temp control) | Moderate (Two distinct steps, chromatography) | Method A's main challenge is rigorous temperature control during the exothermic nitration. Method B requires managing two separate reactions and a chromatographic purification. |
| Scalability | Good (Exotherm management is key) | Excellent (Modular, avoids hazardous nitration) | Method B is arguably more amenable to large-scale synthesis as it avoids the safety and control challenges of a large-scale nitration. |
| Regioselectivity | Excellent (Electronically controlled) | Absolute (Defined by starting materials) | Both methods provide excellent and predictable control over the final product's regiochemistry. |
Conclusion and Senior Scientist Recommendation
Both Method A (Direct Nitration) and Method B (Barton-Zard Synthesis) are viable and robust routes for the synthesis of this compound. The choice between them is dictated by the specific constraints and goals of the research team.
-
Method A is recommended for laboratory-scale synthesis where speed and overall yield from an advanced intermediate are prioritized. Its single-step conversion is efficient, provided the laboratory is equipped to handle the low-temperature and hazardous nature of the nitrating mixture.
-
Method B is the superior choice for process development and scale-up applications . Although it involves an additional step, its modular nature and avoidance of a direct, potentially hazardous nitration step enhance its safety profile and operational predictability on a larger scale. The ability to build complexity from simple, acyclic precursors is a hallmark of modern, efficient synthetic chemistry.
Ultimately, this guide demonstrates that synthetic efficiency is not merely a measure of chemical yield but a holistic assessment of safety, scalability, and operational elegance.
References
-
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. [Link]
- Jie Jack Li. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley.
-
Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(12), 2053-2058. [Link]
-
Lown, J. W., & Krowicki, K. (1985). Synthesis and reactions of 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxaldehyde. A novel class of DNA-binding agents. The Journal of Organic Chemistry, 50(20), 3774-3779. [Link]
Sources
A Comparative Guide to the Validation of Analytical Techniques for Quantifying Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth comparison of analytical techniques for the accurate quantification of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a key chemical entity. The focus is not merely on the "how" but the "why," offering a scientifically grounded rationale for methodological choices, all within the framework of international regulatory standards.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will delve into the validation of several powerful analytical techniques, providing the necessary data and protocols to ensure confidence in the analytical results.
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent upon a multitude of factors, including the chemical nature of the analyte, the required sensitivity and selectivity, and the sample matrix. For this compound, a small organic molecule with a distinct chemical structure, several techniques are viable. Below is a comparative analysis of the most pertinent methods.
| Analytical Method | Principle | Applicability for this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Highly suitable due to the presence of a chromophore (nitro-pyrrole system). It is a widely used technique for the analysis of pyrrole derivatives.[3][4] | Robust, reliable, and cost-effective for routine analysis. High precision and accuracy can be achieved. | Moderate sensitivity compared to mass spectrometry. Potential for interference from co-eluting impurities that also absorb UV light. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | Offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[5][6][7] | Extremely high sensitivity (low limit of detection) and specificity. Provides structural information, aiding in impurity identification.[8] | Higher operational cost and complexity compared to HPLC-UV. Matrix effects can influence ionization and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | Potentially applicable if the compound is sufficiently volatile and thermally stable, or can be derivatized. It's a powerful tool for the analysis of nitro compounds.[9][10] | Excellent separation efficiency for volatile compounds. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. Derivatization adds a step and potential for variability.[11] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei. | A primary analytical method that can provide highly accurate and precise quantification without the need for a specific reference standard of the analyte.[12][13][14] | High precision and accuracy. Does not require an identical standard for calibration. Provides structural confirmation simultaneously.[15][16] | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer, which is a significant capital investment. |
The Blueprint for Confidence: A Step-by-Step Validation Protocol for an HPLC-UV Method
To ensure an analytical method is "fit for purpose," a comprehensive validation is required, following guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[1][17][18] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[19] The following is a detailed protocol for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound.
Validation Workflow
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis [intertek.com]
- 13. emerypharma.com [emerypharma.com]
- 14. agilent.com [agilent.com]
- 15. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fda.gov [fda.gov]
- 18. starodub.nl [starodub.nl]
- 19. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Proper Disposal of Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS No. 13138-76-6). As researchers and drug development professionals, it is imperative that we handle and dispose of chemical waste with the utmost care to ensure the safety of ourselves, our colleagues, and the environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, in accordance with federal and state regulations.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This compound is a combustible solid with the empirical formula C₇H₈N₂O₄.[1] Its hazard classification indicates that it is harmful if swallowed (Acute Toxicity 4, Oral). Furthermore, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
The presence of a nitro group is a key consideration for its reactivity and disposal. Nitro compounds can be reactive and may have specific incompatibilities that must be managed to prevent dangerous reactions.[3]
| Property | Information | Source |
| CAS Number | 13138-76-6 | |
| Molecular Formula | C₇H₈N₂O₄ | [1][4] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Storage Class | 11 - Combustible Solids |
Regulatory Framework for Hazardous Waste Disposal
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6] These regulations mandate the proper identification, handling, storage, and disposal of hazardous materials to protect human health and the environment.[5][7] All laboratory personnel who generate hazardous waste must be trained on these procedures.[7][8]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final pickup by environmental health and safety (EHS) professionals.
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[9][10] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against eye irritation from dust or splashes.[9][10] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask may be appropriate if handling a powder that could become airborne. | To prevent respiratory tract irritation.[9] |
Proper segregation of chemical waste is critical to prevent dangerous reactions. As a nitro compound, this compound should not be mixed with incompatible materials.
Known Incompatibilities for Nitro Compounds:
-
Strong oxidizing agents
-
Strong bases
-
Reducing agents
-
Acids (in some cases, can lead to vigorous reactions)[3]
-
Container Selection :
-
Labeling :
-
Properly label the waste container with the words "Hazardous Waste."[14]
-
Clearly list all chemical constituents and their approximate percentages. For this specific waste, it would be "this compound, 100%."[15]
-
Include the date when waste was first added to the container.[13]
-
Indicate the specific hazards (e.g., "Combustible," "Irritant").
-
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[14]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from sources of heat, ignition, and incompatible chemicals.[11]
-
Liquid waste containers should be kept in secondary containment to prevent spills.[13]
-
Once the waste container is full, or within the time limits specified by your institution's Chemical Hygiene Plan (often six to twelve months), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[16][17]
-
Do not dispose of this chemical down the drain or in the regular trash.[13]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the material is spilled, eliminate all sources of ignition.
-
Containment : For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[18]
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18] If inhaled, move to fresh air.[9]
Final Disposal by EHS
Your institution's EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The typical final disposal method for this type of organic solid is incineration at a permitted facility, which ensures complete destruction of the hazardous components.[11]
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of responsible chemical management.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Vertex AI Search.
- OSHA Compliance For Labor
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6 - Sigma-Aldrich. Sigma-Aldrich.
- Methyl 1H-pyrrole-2-carboxyl
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine.
- OSHA FACTSHEET LABOR
- Regulations for Hazardous Waste Generated at Academic Labor
- Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem. PubChem.
- Organic Nitro Compounds Waste Compatibility - CP Lab Safety. CP Lab Safety.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth Policy Portal.
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. Purdue College of Engineering.
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Northwestern University.
- Hazardous Waste - EHSO Manual 2025-2026.
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6 - Sigma-Aldrich. Sigma-Aldrich.
- Methyl-4-nitro-1-methyl pyrrole-2-carboxyl
- 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester - Echemi. Echemi.
Sources
- 1. Methyl-4-nitro-1-methyl pyrrole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. urgent.supply [urgent.supply]
- 6. nationalacademies.org [nationalacademies.org]
- 7. needle.tube [needle.tube]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. usbioclean.com [usbioclean.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. fishersci.com [fishersci.com]
A Senior Scientist's Guide to Handling Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate: A Proactive Safety Protocol
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS No: 13138-76-6) is a compound for which comprehensive toxicological data is not fully established. Therefore, our approach to safety must be built on a foundation of proactive, evidence-based protocols derived from its chemical structure and the known hazards of analogous compounds. This guide provides a detailed operational plan for handling this substance, prioritizing personnel safety through a multi-layered Personal Protective Equipment (PPE) strategy.
Hazard Identification and Risk Assessment
Understanding the potential risks is the first step in mitigating them. The hazard profile for this compound is constructed from available Safety Data Sheet (SDS) information and data from structurally similar nitropyrrole derivatives.
Known & Inferred Hazards:
The primary hazards are associated with its classification as an irritant and an acutely toxic substance if ingested.[1][2][3][4] The presence of the nitro-pyrrole functional group is of particular concern. Studies on related nitropyrrole compounds have demonstrated moderate mutagenicity and marked cytotoxicity, suggesting that exposure could pose long-term health risks.[5] This potential for mutagenicity necessitates handling procedures that assume the compound is hazardous until proven otherwise, treating it with the utmost caution to prevent any direct contact or inhalation.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | Sigma-Aldrich[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation. | Inferred from Analog[2][3][4] |
| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation. | Inferred from Analog[2][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. | Inferred from Analog[2][3][4] |
| Potential Chronic Hazard | - | Cytotoxic and potentially mutagenic. | Inferred from Analog[5] |
Core Directive: Multi-Layered PPE Strategy
A single layer of protection is insufficient. We must employ a comprehensive PPE strategy that protects against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Dermal Protection: Beyond the Single Glove
Rationale: The compound is a known skin irritant, and absorption through the skin is a primary route of exposure for similar aromatic nitro compounds.[2][6] Given the potential mutagenicity of related nitropyrroles, preventing all skin contact is critical.[5]
-
Primary Hand Protection: Wear nitrile gloves as a minimum standard. Nitrile provides good resistance to a broad range of chemicals.[7]
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is mandatory. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. Dispose of the outer glove immediately into a designated waste container after the handling procedure is complete.
-
Body Protection: A clean, buttoned laboratory coat is required at all times.[7] For procedures involving larger quantities (>5g) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[7]
Ocular Protection: Shielding from Irritants
Rationale: The compound and its analogs are classified as serious eye irritants.[2][3][4] A splash to the eye could result in significant, potentially irreversible damage.
-
Goggles over Glasses: Standard safety glasses do not provide an adequate seal and are not sufficient.[8] Well-fitting chemical splash goggles that form a seal around the eyes are required.[8][9]
-
Face Shield: When handling the solid outside of a fume hood (e.g., during transport to a balance) or when working with solutions that could splash, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[7][8]
Respiratory Protection: Controlling Inhalation
Rationale: As a solid, this compound can form dusts that may cause respiratory irritation upon inhalation.[2][3][4][9]
-
Engineering Controls: All weighing and handling of the solid compound, as well as any procedure that could generate dust or aerosols, must be performed inside a certified chemical fume hood.[10]
-
Respiratory Masks: For routine handling within a fume hood, a respirator is not typically required. However, in the event of a spill or failure of engineering controls, a P100 (or N100) particulate respirator should be available for emergency use.
Operational Plan: Weighing and Dissolving the Compound
This step-by-step workflow is designed to minimize exposure at every stage of a common laboratory procedure.
Preparation (Inside the Lab, Outside the Fume Hood):
-
Don initial PPE: Lab coat, inner nitrile gloves, and chemical splash goggles.
-
Prepare your workspace by gathering all necessary glassware, spatulas, and solvent.
-
Label your destination flask clearly.
Weighing (Inside the Chemical Fume Hood): 4. Don a second pair of nitrile gloves (outer gloves). 5. Place a tared weigh boat on an analytical balance inside the fume hood. 6. Carefully retrieve the container of this compound. Open it slowly inside the hood to avoid generating dust. 7. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements. 8. Once the desired mass is obtained, securely close the primary container. 9. Carefully transfer the weighed solid into your labeled flask.
Dissolution and Cleanup (Inside the Chemical Fume Hood): 10. Add the desired solvent to the flask, swirling gently to dissolve the compound. 11. Rinse the weigh boat and spatula with a small amount of the solvent, transferring the rinse into the flask to ensure a complete transfer. 12. Dispose of the rinsed weigh boat and the outer pair of gloves into a dedicated solid hazardous waste container located inside the fume hood. 13. Proceed with your experimental work within the fume hood.
Sources
- 1. Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6 [sigmaaldrich.com]
- 2. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. hsa.ie [hsa.ie]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
